molecular formula C7H8FN B1361354 3-Fluoro-4-methylaniline CAS No. 452-77-7

3-Fluoro-4-methylaniline

Cat. No.: B1361354
CAS No.: 452-77-7
M. Wt: 125.14 g/mol
InChI Key: MGRHBBRSAFPBIN-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylaniline is a useful research compound. Its molecular formula is C7H8FN and its molecular weight is 125.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57470. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-methylaniline
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InChI

InChI=1S/C7H8FN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRHBBRSAFPBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80196430
Record name Benzenamine, 3-fluoro-4-methyl- (9CI)
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Molecular Weight

125.14 g/mol
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CAS No.

452-77-7
Record name 3-Fluoro-4-methylaniline
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Record name p-Toluidine, 3-fluoro-
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Record name 3-Fluoro-4-methylaniline
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Record name Benzenamine, 3-fluoro-4-methyl- (9CI)
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Record name 3-fluoro-p-toluidine
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Foundational & Exploratory

3-Fluoro-4-methylaniline CAS number 452-77-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-4-methylaniline (CAS: 452-77-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known by synonyms such as 3-Fluoro-p-toluidine and 4-Amino-2-fluorotoluene, is an aromatic amine with significant applications in various industrial and research sectors.[1][2][3][4][5] Its unique molecular structure, featuring a fluorine atom and a methyl group on an aniline (B41778) scaffold, imparts specific chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][5][6] This technical guide provides a comprehensive overview of its core properties, safety protocols, synthesis, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid, depending on the ambient conditions.[3][6] The presence of the fluorine atom enhances its reactivity in various organic transformations, particularly electrophilic aromatic substitution reactions.[2][5]

PropertyValueSource(s)
CAS Number 452-77-7[1][3][4][5]
Molecular Formula C₇H₈FN[3][4][5][7]
Molecular Weight 125.14 g/mol [3][4][6]
Appearance Light yellow to brown powder/lumps or liquid[1][3][5]
Melting Point 30-32 °C / 86-89.6 °F[1][3][8][9]
Boiling Point 93 °C at 12 mmHg[3][4][5][9]
Density 1.093 g/mL at 25 °C[5][8][9]
Flash Point 88 °C[3]
Refractive Index n20D 1.53[5]
Synonyms 3-Fluoro-4-methylbenzenamine, 3-Fluoro-p-toluidine, 4-Amino-2-fluorotoluene[1][3][4][5]

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate safety precautions.[1][3] It is fatal if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

CategoryDetailsSource(s)
Hazard Statements H300 (Fatal if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3]
Personal Protective Equipment Wear self-contained breathing apparatus, full protective gear, tightly fitting safety goggles, and gloves. Handle in a well-ventilated area or within a closed system.[1][3]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames. Store between 2 and 8 °C.[1][5]
Incompatible Materials Acids, strong oxidizing agents, strong bases, acid anhydrides, acid chlorides, chloroformates.[1]
Fire-fighting Measures Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Water mist can be used to cool closed containers.[1]

Applications in Research and Development

This compound is a versatile building block in organic synthesis.[6] Its structural attributes are leveraged across multiple sectors.

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals.[2][5][6] The fluorine substituent is known to enhance the pharmacological profile of drug candidates by improving metabolic stability, binding affinity, and bioavailability.[6][8][10] It is particularly noted for its use in developing drugs for neurological disorders and as a precursor for kinase inhibitors and antibacterial agents.[2][8]

  • Agrochemicals : It is used in the formulation of herbicides and fungicides, contributing to crop protection.[2][8]

  • Dyes and Pigments : The compound is an intermediate in the production of fluoro-containing dyes and pigments that may exhibit enhanced stability and color intensity.[2][6]

  • Material Science : It is utilized in creating specialty polymers and resins with improved thermal and chemical resistance.[2]

Experimental Protocols and Synthesis

Synthesis of this compound

Multiple synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scale.

Method 1: Reduction of 2-Fluoro-4-nitrotoluene

A common and straightforward method involves the reduction of the corresponding nitro compound, 2-Fluoro-4-nitrotoluene.

  • Protocol :

    • Reaction Setup : To a solution of 2-Fluoro-4-nitrotoluene in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol), a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, iron powder (Fe) in the presence of an acid like acetic acid or ammonium (B1175870) chloride, or catalytic hydrogenation (H₂ gas with a catalyst like Palladium on carbon, Pd/C).

    • Execution : For catalytic hydrogenation, the mixture of 2-Fluoro-4-nitrotoluene and the catalyst in the solvent is placed under a hydrogen atmosphere and stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

    • Work-up : After the reaction, the catalyst is filtered off. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid, followed by a brine wash.

    • Purification : The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

G Synthesis Workflow: Reduction of 2-Fluoro-4-nitrotoluene start 2-Fluoro-4-nitrotoluene reaction Reduction Reaction start->reaction reagent Reducing Agent (e.g., H₂/Pd-C, Fe/NH₄Cl) reagent->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product

Synthesis Workflow Diagram

Method 2: Buchwald-Hartwig Amination

This modern cross-coupling method can be used to form the C-N bond.

  • Protocol : this compound can be prepared from 4-chloro-2-fluorotoluene (B1583580) through the Buchwald-Hartwig arylamination reaction.[6][8] This involves reacting the aryl halide with an ammonia (B1221849) surrogate in the presence of a palladium catalyst and a suitable base.

Purification and Analysis
  • Purification : Depending on the synthetic route and impurities, purification is typically achieved by vacuum distillation, recrystallization (if handled as a solid), or column chromatography on silica (B1680970) gel.

  • Analysis : The identity and purity of the compound are confirmed using standard analytical techniques.

    • Gas Chromatography (GC) : Used to assess purity, with commercial standards often being ≥ 98%.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. Spectroscopic data for this compound is publicly available.[11]

    • Infrared (IR) Spectroscopy and Mass Spectrometry (MS) : These techniques provide further structural confirmation by identifying functional groups and determining the mass-to-charge ratio of the molecule and its fragments.[11]

Role in Drug Discovery

The specific substitution pattern of this compound is highly advantageous in medicinal chemistry. The interplay between the fluoro and methyl groups allows for the fine-tuning of a drug candidate's properties.

  • Fluorine Substituent : The high electronegativity of the fluorine atom can alter the pKa of the nearby amino group, influence conformation, and block metabolic oxidation at the C3 position. It often leads to enhanced binding affinity to target proteins and improved metabolic stability.[6][8]

  • Methyl Group : The methyl group at the C4 position increases lipophilicity, which can enhance membrane permeability and absorption.[8] It also provides a point for structural diversification, allowing chemists to explore the structure-activity relationship (SAR) of a lead compound.[8]

G Logical Relationships in Drug Design cluster_0 Structural Features of This compound cluster_1 Physicochemical & Pharmacokinetic Effects cluster_2 Desired Drug Candidate Profile F Fluorine Group (C3) MetStab Enhanced Metabolic Stability F->MetStab BindAff Improved Binding Affinity F->BindAff Me Methyl Group (C4) Lipo Optimized Lipophilicity Me->Lipo Div Structural Diversity Me->Div PK Favorable PK Properties MetStab->PK Bio Increased Bioactivity BindAff->Bio Lipo->PK Div->Bio

Structure-Property Relationships

Conclusion

This compound (CAS 452-77-7) is a chemical intermediate of significant value, particularly in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and the strategic placement of its fluoro and methyl groups provide a robust platform for the synthesis of complex, high-value molecules. Proper adherence to safety and handling protocols is essential when working with this compound. The synthetic routes are well-established, allowing for its reliable production for research and commercial purposes. Its continued use in drug discovery underscores its importance as a key building block for developing next-generation therapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylaniline, also known as 4-amino-2-fluorotoluene, is an important fluorinated aromatic amine that serves as a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its unique structural features, namely the presence of a fluorine atom and a methyl group on the aniline (B41778) ring, impart specific physicochemical properties that are highly valuable in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the aniline moiety provides a reactive handle for diverse chemical transformations.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis and relevant spectral data.

Physical Properties

This compound is a light yellow to brown solid at room temperature.[2] It is characterized by the following physical and chemical properties, summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₈FN[2]
Molecular Weight 125.15 g/mol [2]
Appearance Light yellow to brown powder or lump[2]
Melting Point 30-32 °C[3]
Boiling Point 93 °C at 12 mmHg[3]
Density 1.093 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.5385-1.5405[3]
Flash Point 88 °C[4]
pKa 4.02 ± 0.10 (Predicted)[4]

Solubility: this compound is soluble in organic solvents such as methanol.[5]

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the electron-donating amino group and the electron-withdrawing fluorine atom on the aromatic ring. This substitution pattern influences its nucleophilicity and susceptibility to electrophilic aromatic substitution reactions.

Key Chemical Properties:

  • Basicity: The aniline moiety confers basic properties to the molecule, allowing it to react with acids to form the corresponding anilinium salts.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes this compound a competent nucleophile, enabling it to participate in various reactions, including acylation, alkylation, and diazotization.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The directing effects of the amino and fluoro groups will influence the position of substitution.

The compound is stable under normal conditions but should be stored in a cool, dark place under an inert atmosphere.[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 2-fluoro-4-nitrotoluene (B45272). A detailed experimental protocol is provided below.

Experimental Protocol: Reduction of 2-Fluoro-4-nitrotoluene

This protocol outlines a general laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add freshly distilled toluene (0.6 mL for a 0.60 mmol scale reaction), 2-fluoro-4-nitrotoluene (0.60 mmol), indium(III) iodide (14.9 mg, 0.030 mmol), and 1,1,3,3-tetramethyldisiloxane (318 μL, 1.80 mmol).

  • Seal the flask and stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and add 5 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 6 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent (gradient from 9:1 to 4:1) to afford the pure this compound.[6]

Diagram 1: Synthetic Workflow for this compound

SynthesisWorkflow Synthesis of this compound start Start: 2-Fluoro-4-nitrotoluene reaction Reaction: Stir at 60 °C under N₂ atmosphere start->reaction reagents Reagents: - Indium(III) iodide (InI₃) - 1,1,3,3-Tetramethyldisiloxane (TMDS) - Toluene reagents->reaction monitoring Monitoring: Thin-Layer Chromatography (TLC) reaction->monitoring workup Workup: 1. Quench with NaHCO₃ (aq) 2. Extract with Ethyl Acetate monitoring->workup purification Purification: Silica Gel Column Chromatography workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Spectral Data

The following tables summarize the characteristic spectral data for this compound, which are essential for its identification and characterization.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-7.0m1HAromatic CH
~6.5-6.7m2HAromatic CH
~3.6br s2H-NH₂
~2.1s3H-CH₃

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~158-162 (d, J ≈ 240 Hz)C-F
~143-146C-NH₂
~128-132Aromatic CH
~120-124 (d, J ≈ 18 Hz)Aromatic C
~113-117 (d, J ≈ 22 Hz)Aromatic CH
~110-114Aromatic CH
~15-20-CH₃

Table 4: FT-IR Spectral Data of this compound

Note: The following data represents typical absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, DoubletN-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₃)
1620-1580StrongN-H bend (scissoring) and C=C stretch (aromatic)
1520-1480StrongC=C stretch (aromatic)
1300-1200StrongC-N stretch (aromatic amine)
1250-1150StrongC-F stretch

Table 5: Mass Spectrometry Data of this compound

Note: The following fragmentation pattern is predicted based on the structure of this compound.

m/zInterpretation
125Molecular ion [M]⁺
110[M - CH₃]⁺
98[M - HCN]⁺
83[M - CH₃ - HCN]⁺

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several areas:

  • Pharmaceutical Synthesis: It serves as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors and antibacterial agents.[2][7]

  • Agrochemicals: It is used in the development of new herbicides and fungicides.[2]

  • Dye Industry: The compound is utilized in the production of specialized dyes.

  • Materials Science: It can be incorporated into the synthesis of advanced polymers and materials with enhanced thermal and chemical resistance.

Safety and Handling

This compound is a combustible liquid and is considered hazardous. It can cause skin irritation. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique combination of physical and chemical properties. Its fluorinated aniline structure makes it an attractive building block for the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of its properties, a detailed synthetic protocol, and essential spectral data to support researchers and scientists in their work with this important compound.

References

3-Fluoro-4-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of 3-Fluoro-4-methylaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its strategic functionalization with a fluorine atom and a methyl group on the aniline (B41778) scaffold makes it a versatile building block in medicinal chemistry and material science.

Core Physicochemical Data

The essential molecular properties of this compound are summarized in the table below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

ParameterValueReference
Molecular FormulaC₇H₈FN[1][2][3][4]
Molecular Weight125.15 g/mol [1][2]
Alternate Molecular Weight125.14 g/mol [3]
CAS Number452-77-7[1][2][3]
AppearanceLight yellow to brown powder or lump[1][2]
Melting Point30-32 °C[5]
Boiling Point93 °C at 12 mmHg[1][2]
Density1.093 g/mL at 25 °C[1][5]

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of this compound are crucial for reproducible research. A representative synthetic protocol is outlined below.

Synthesis of this compound from 2-Fluoro-4-nitrotoluene (B45272):

A common laboratory-scale synthesis involves the reduction of 2-fluoro-4-nitrotoluene. In a typical procedure, 2-fluoro-4-nitrotoluene is dissolved in a suitable solvent, such as freshly distilled toluene. A reducing agent, for instance, a combination of indium triiodide (InI₃) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), is then added to the solution. The reaction mixture is stirred at an elevated temperature, for example, 60 °C, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica (B1680970) gel column chromatography to yield pure this compound.[6]

Logical Relationships

The relationship between the common name of the compound, its empirical formula, and its calculated molecular weight is fundamental. This hierarchy is visualized in the following diagram.

This compound This compound C7H8FN C7H8FN This compound->C7H8FN has formula 125.15 g/mol 125.15 g/mol C7H8FN->125.15 g/mol has molecular weight of

References

A Comprehensive Technical Guide to 3-Fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compound 3-Fluoro-4-methylaniline, also known by its IUPAC name, 3-Fluoro-4-methylbenzenamine. This document details its chemical properties, synthesis, and analytical data, serving as a crucial resource for its application in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is an aromatic amine featuring a fluorine atom and a methyl group on the benzene (B151609) ring. These substitutions significantly influence its chemical reactivity and make it a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 3-Fluoro-4-methylbenzenamineN/A
Synonyms 4-Amino-2-fluorotoluene, 3-Fluoro-p-toluidineN/A
CAS Number 452-77-7N/A
Molecular Formula C₇H₈FNN/A
Molecular Weight 125.14 g/mol N/A
Appearance Colorless to light yellow solid or liquid[1]
Melting Point 30-32 °CN/A
Boiling Point 93 °C at 12 mmHgN/A
Density 1.093 g/mL at 25 °CN/A

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2-Fluoro-4-nitrotoluene (B45272). Several reducing agents can be employed for this transformation. Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Reduction of 2-Fluoro-4-nitrotoluene

This protocol outlines the synthesis of this compound via the reduction of 2-Fluoro-4-nitrotoluene using tin(II) chloride.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-4-nitrotoluene (1 equivalent) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (3-4 equivalents).

  • Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

A general workflow for a similar reduction of a nitroaromatic compound is the conversion of 2-fluoro-4-nitrotoluene using indium triiodide and TMDS.[2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 2-Fluoro-4-nitrotoluene ReactionMix Combine Reactants and Solvent Start->ReactionMix Reagent1 Reducing Agent (e.g., SnCl2) Reagent1->ReactionMix Solvent Solvent (e.g., Ethanol) Solvent->ReactionMix Heating Heat to Reflux ReactionMix->Heating Neutralization Neutralize with Base Heating->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate under Vacuum Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Analytical Data

Comprehensive analytical data is essential for the characterization and quality control of this compound. This section provides an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group will appear as a singlet, and the amino protons will also likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₃~2.2~15-20
-NH₂~3.6 (broad)N/A
Aromatic C-H~6.5 - 7.0~110 - 130
Aromatic C-FN/A~150 - 160 (d, ¹JCF)
Aromatic C-NN/A~140 - 150
Aromatic C-CN/A~115 - 135

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, often two bands
C-H stretch (aromatic)3000 - 3100Medium to weak
C-H stretch (methyl)2850 - 2960Medium
C=C stretch (aromatic)1500 - 1600Medium to strong
C-N stretch (aromatic amine)1250 - 1360Medium
C-F stretch1000 - 1400Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 125. The fragmentation pattern will be characteristic of an aromatic amine and a fluorinated compound.

Table 4: Expected Mass Spectrometry Fragmentation

m/zFragmentNotes
125[C₇H₈FN]⁺Molecular ion (M⁺)
110[M - CH₃]⁺Loss of a methyl radical
98[M - HCN]⁺Loss of hydrogen cyanide
95[M - HF]⁺Loss of hydrogen fluoride

Applications in Drug Development

This compound serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. Its structural motif is found in compounds investigated for various therapeutic areas, including oncology and infectious diseases. The aniline (B41778) group provides a reactive handle for further chemical modifications, allowing for the construction of complex molecular architectures.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Synthetic Pathways and Applications of 2-Fluoro-4-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-4-nitrotoluene (B45272) is a key aromatic intermediate whose unique substitution pattern—a fluorine atom and a nitro group activating the ring, alongside a reactive methyl group—makes it a versatile starting material in organic synthesis.[1][2] Its derivatives are crucial building blocks for pharmaceuticals, agrochemicals, and advanced materials.[2] Notably, it serves as a precursor in the synthesis of Enzalutamide, a potent anti-androgen medication for the treatment of metastatic castration-resistant prostate cancer.[1] This guide provides an in-depth overview of the principal synthetic transformations of 2-Fluoro-4-nitrotoluene, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.

Core Synthetic Transformations

The reactivity of 2-Fluoro-4-nitrotoluene is primarily centered around three functionalities: the nitro group, the methyl group, and the aromatic ring itself.

  • Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental step, yielding 2-fluoro-4-aminotoluene, a valuable precursor for further functionalization. This transformation is typically achieved with high efficiency via catalytic hydrogenation or using metal-acid systems.[3][4]

  • Oxidation of the Methyl Group: The methyl group can be readily oxidized to a carboxylic acid, producing 2-fluoro-4-nitrobenzoic acid. This reaction opens pathways to amides, esters, and other carboxylic acid derivatives.[4][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: The electron-deficient nature of the aromatic ring, enhanced by the fluoro and nitro substituents, makes it a suitable substrate for various cross-coupling reactions. While the C-F bond can participate in some cross-coupling reactions, the primary application involves transformations where a halide (introduced in a subsequent step) is coupled.[3] Key examples include the Buchwald-Hartwig amination for C-N bond formation and the Suzuki coupling for C-C bond formation.[6][7]

Data Presentation: Summary of Key Reactions

The following tables summarize quantitative data for the primary transformations of 2-Fluoro-4-nitrotoluene.

Table 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

Oxidizing Agent(s)Phase Transfer CatalystSolvent(s)Temperature (°C)Time (h)Yield (%)Reference(s)
KMnO₄Tetrabutylammonium (B224687) bromideWater, NaOH (aq)95873.7[5][8]
KMnO₄Triethylbenzyl ammonium (B1175870) chlorideWater, NaOH (aq)801875.3[8]
KMnO₄Tetrabutylammonium chlorideWater, NaOH (aq)951674.2[8]
CrO₃, Periodic acidAcetonitrileAcetonitrileExothermic181[5]

Table 2: Reduction of Aromatic Nitro Groups

MethodReagent(s)SolventKey FeaturesTypical Yield (%)Reference(s)
Catalytic HydrogenationH₂, Pd/CEthanol (B145695) / MethanolHigh yield, clean, requires pressure equipment.>95[1][9][10]
Metal-Acid ReductionSnCl₂·2H₂O, HClEthanolEffective, but workup can be complicated by tin salts.85 - 95[11][12]
Metal-Acid ReductionFe, HClEthanol / WaterCost-effective, classic method.85 - 95[11][13]

Experimental Protocols

Protocol 1: Oxidation with Potassium Permanganate (B83412)

This protocol describes the synthesis of 2-fluoro-4-nitrobenzoic acid using potassium permanganate as the oxidant.

Materials:

  • 2-Fluoro-4-nitrotoluene (31.1 g, 0.2 mol)

  • Sodium hydroxide (B78521) (10.0 g, 0.25 mol)

  • Tetrabutylammonium bromide (3.2 g, 0.01 mol)

  • Potassium permanganate (KMnO₄) (79.0 g, 0.5 mol)

  • Water (500 mL)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • To a suitable reaction vessel, add 2-fluoro-4-nitrotoluene (31.1 g), water (500 mL), sodium hydroxide (10.0 g), and tetrabutylammonium bromide (3.2 g).[8]

  • Stir the mixture to ensure homogeneity and heat to 95°C.[8]

  • Add potassium permanganate (79.0 g) in portions while maintaining vigorous stirring. An exothermic reaction may be observed.[8]

  • Maintain the reaction at 85°C for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, filter the hot reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Cool the filtrate and acidify to pH 2 using concentrated hydrochloric acid. A white precipitate of 2-fluoro-4-nitrobenzoic acid will form.[8]

  • Collect the solid by vacuum filtration, wash with water, and dry to yield the product (27.3 g, 73.7%).[8]

Protocol 2: Reduction of the Nitro Group with Stannous Chloride

This protocol provides a general method for the reduction of an aromatic nitro group to an amine using stannous chloride.

Materials:

  • 2-Fluoro-4-nitrotoluene (1 equivalent)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve 2-Fluoro-4-nitrotoluene (1 eq.) in ethanol in a round-bottom flask.[11]

  • Add stannous chloride dihydrate (3-4 eq.) to the solution.[11]

  • Carefully add concentrated HCl and heat the reaction mixture to 50-70°C with stirring.[11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by adding it to a vigorously stirred, chilled NaOH solution to neutralize the acid and precipitate tin salts. Adjust the pH until it is strongly basic (pH > 12) to help dissolve some of the tin hydroxides.[12]

  • Extract the aqueous slurry with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluoro-4-aminotoluene.

  • The product can be further purified by column chromatography or recrystallization.

Visualization of Pathways

Chemical Synthesis Workflows

The following diagrams illustrate the key synthetic transformations starting from 2-Fluoro-4-nitrotoluene.

G cluster_main Key Synthetic Routes from 2-Fluoro-4-nitrotoluene start 2-Fluoro-4-nitrotoluene benzoic_acid 2-Fluoro-4-nitrobenzoic acid start->benzoic_acid 1. Oxidation (KMnO₄ or CrO₃) aminotoluene 2-Fluoro-4-aminotoluene start->aminotoluene 2. Reduction (H₂/Pd-C or SnCl₂) amidation_product 2-Fluoro-4-nitro-N-methylbenzamide benzoic_acid->amidation_product Amidation (e.g., SOCl₂, MeNH₂) amide_intermediate 4-Amino-2-fluoro-N-methylbenzamide enzalutamide Enzalutamide amide_intermediate->enzalutamide Multi-step Synthesis amidation_product->amide_intermediate Reduction (H₂/Pd-C)

Caption: Key synthetic transformations of 2-Fluoro-4-nitrotoluene.

G cluster_coupling Potential Cross-Coupling Strategies start Aryl Halide / Triflate (Derived from intermediates) pd_catalyst Pd(0) Catalyst + Ligand + Base start->pd_catalyst amine Primary or Secondary Amine (R₂NH) amine->pd_catalyst boronic_acid Boronic Acid / Ester (R'-B(OR)₂) boronic_acid->pd_catalyst buchwald_product Aryl Amine (Ar-NR₂) suzuki_product Biaryl Compound (Ar-R') pd_catalyst->buchwald_product Buchwald-Hartwig Amination pd_catalyst->suzuki_product Suzuki Coupling

Caption: General workflows for cross-coupling reactions.

Biological Signaling Pathway: Enzalutamide Mechanism of Action

Enzalutamide, synthesized from 2-Fluoro-4-nitrotoluene derivatives, is a potent inhibitor of the Androgen Receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth.[3][14] The diagram below illustrates the normal pathway and the multiple points of inhibition by Enzalutamide.

G cluster_pathway Androgen Receptor Signaling & Enzalutamide Inhibition cluster_cyto Cytoplasm cluster_nuc Nucleus androgen Androgen (e.g., DHT) ar_complex Androgen Receptor (AR) + HSPs androgen->ar_complex Binds ar_active Activated AR Dimer ar_complex->ar_active Dimerization are Androgen Response Element (ARE) on DNA ar_active->are Nuclear Translocation coactivators Co-activators are->coactivators Recruits transcription Gene Transcription coactivators->transcription growth Cell Proliferation & Survival transcription->growth enza Enzalutamide enza->block1 Competitively Inhibits Binding enza->block2 Blocks Translocation enza->block3 Impairs DNA Binding enza->block4 Disrupts Co-activator Recruitment

References

3-Fluoro-4-methylaniline structural information and SMILES

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive structural information, physicochemical properties, and a representative synthesis protocol for 3-Fluoro-4-methylaniline. The content is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Structural and Physical Properties

This compound is an aromatic amine featuring a fluorine substituent, which enhances its chemical reactivity.[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The key identifiers and physicochemical properties are summarized in the table below for clear reference and comparison.

Identifier/PropertyValue
IUPAC Name This compound
Synonyms 4-Amino-2-fluorotoluene, 3-Fluoro-p-toluidine
CAS Number 452-77-7
Molecular Formula C₇H₈FN
Molecular Weight 125.15 g/mol
SMILES String CC1=C(C=C(C=C1)N)F[2]
Appearance Light yellow to brown powder or lump; may appear as a clear pale yellow to brownish liquid after melting.
Melting Point 30-35 °C
Boiling Point 93 °C (at 12 mmHg)
Density 1.093 g/mL (at 25 °C)

Experimental Protocols

Synthesis of this compound from 2-Fluoro-4-nitrotoluene

A general and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2-Fluoro-4-nitrotoluene. The following protocol is a representative example of this transformation.

Materials:

Procedure:

  • To a reaction vial, add freshly distilled toluene (0.6 mL), 2-Fluoro-4-nitrotoluene (0.60 mmol), indium triiodide (14.9 mg, 0.030 mmol), and 1,1,3,3-tetramethyldisiloxane (318 μL, 1.80 mmol).[3]

  • Seal the vial with a polytetrafluoroethylene (PTFE) septum.[3]

  • Stir the mixture at a bath temperature of 60 °C.[3]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

  • Upon completion of the reaction, add 5 mL of aqueous sodium bicarbonate (NaHCO₃) to the mixture.[3]

  • Extract the aqueous layer with ethyl acetate (3 x 6 mL).[3]

  • Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Filter the mixture and concentrate the filtrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography to obtain the final product, this compound.[3]

Visualization of Key Information

The following diagram illustrates the core relationships between the identifiers, properties, and primary applications of this compound.

G cluster_identifiers Identifiers cluster_properties Physicochemical Properties cluster_applications Key Applications compound This compound cas CAS: 452-77-7 compound->cas formula Formula: C₇H₈FN compound->formula smiles SMILES: CC1=C(C=C(C=C1)N)F compound->smiles iupac IUPAC Name compound->iupac mw MW: 125.15 g/mol compound->mw mp MP: 30-35 °C compound->mp bp BP: 93 °C @ 12 mmHg compound->bp density Density: 1.093 g/mL compound->density pharma Pharmaceuticals compound->pharma Intermediate for agro Agrochemicals compound->agro Intermediate for dyes Dyes & Pigments compound->dyes Intermediate for

Caption: Key identifiers, properties, and applications of this compound.

References

An In-depth Technical Guide to 3-Fluoro-4-methylaniline (3-Fluoro-p-toluidine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylaniline, a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its applications.

Chemical Identity and Synonyms

This compound is an aromatic amine that is structurally related to p-toluidine, featuring a fluorine substituent at the 3-position. Its unique electronic properties, imparted by the fluorine atom, make it a valuable intermediate in a variety of chemical transformations.

Synonyms:

  • 3-Fluoro-p-toluidine[1][2][3][4][5]

  • 4-Amino-2-fluorotoluene[1][2][3][4]

  • 4-Methyl-3-fluoroaniline

  • Benzenamine, 3-fluoro-4-methyl-[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Registry Number 452-77-7[2][3][6][7][8]
Molecular Formula C₇H₈FN[2][3][6]
Molecular Weight 125.15 g/mol [3][5][6]
Appearance Light yellow to brown powder or lump; clear pale yellow to brownish liquid after melting[5][7]
Melting Point 30-38 °C[5][7]
Boiling Point 93 °C at 12 mmHg[5]
Density 1.093 g/mL at 25 °C[5][7]
pKa 4.02 ± 0.10 (Predicted)[9]
Purity >98.0% (GC)[1][5]

Experimental Protocols

Detailed methodologies for the synthesis and a representative reaction of this compound are provided below. These protocols are intended to serve as a starting point for laboratory work.

Synthesis of this compound via Reduction of 2-Fluoro-4-nitrotoluene (B45272)

The most common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 2-fluoro-4-nitrotoluene. Below is a general procedure using iron powder in an acidic medium.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-4-nitrotoluene (1 equivalent) with a mixture of ethanol and water.

  • To this suspension, add iron powder (3-5 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a catalytic amount of concentrated HCl to the refluxing mixture. An exothermic reaction may be observed.

  • Continue refluxing for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts, and wash the filter cake with ethanol.

  • Combine the filtrate and washings and neutralize with a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by silica (B1680970) gel column chromatography using a hexane-ethyl acetate gradient.

Acylation of this compound

Acylation of the amino group is a common subsequent reaction. This example details the acetylation using acetic anhydride (B1165640).

Materials:

  • This compound

  • Acetic anhydride

  • Sulfuric acid (catalytic amount)

  • Ice water

Procedure:

  • To a three-neck flask, add acetic anhydride (3 volumes relative to the aniline) and a catalytic amount of sulfuric acid.

  • Cool the mixture to 10 °C with stirring.

  • Add this compound (1 equivalent) to the reaction flask in portions, maintaining the temperature at 10 °C.

  • Stir the reaction mixture at 10 °C for 30 minutes.

  • Pour the reaction mixture into ice water to precipitate the solid product.

  • Filter the precipitate, wash thoroughly with water, and dry to obtain the crude N-(3-fluoro-4-methylphenyl)acetamide.

Applications in Synthesis

This compound is a versatile intermediate with significant applications in several areas of chemical synthesis:

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of Ixekizumab, a monoclonal antibody used to treat autoimmune diseases.[6] The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule.

  • Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides, contributing to improved crop protection.

  • Dyes and Pigments: The amine functionality allows for its use in the production of azo dyes and other pigments.[5]

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 2-Fluoro-4-nitrotoluene Reduction Reduction (e.g., Fe/HCl) Start->Reduction Reagents Workup Aqueous Workup & Extraction Reduction->Workup Crude Mixture Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Product: This compound Purification->Product Pure Product Characterization Characterization (NMR, MS, etc.) Product->Characterization Analysis

Caption: Synthesis and purification workflow for this compound.

References

Safety and Hazards of 3-Fluoro-4-methylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 3-Fluoro-4-methylaniline (CAS No. 452-77-7). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and use of this chemical compound. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological experiments are provided.

Chemical and Physical Properties

This compound, also known as 3-Fluoro-p-toluidine, is an aromatic amine.[1] Its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting.

PropertyValueReference
Molecular Formula C₇H₈FN[1][2]
Molecular Weight 125.14 g/mol [2]
Appearance Light yellow to brown powder, lump, or clear liquid[1][3]
Melting Point 30-32 °C (lit.)[4]
Boiling Point 93 °C at 12 mmHg[1]
Density 1.093 g/mL at 25 °C (lit.)[1][4]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place. Store at 2-8°C.[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5] The following tables summarize its classification and associated hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification
Hazard ClassCategory
Acute Toxicity, OralCategory 1, 2 or 3
Acute Toxicity, DermalCategory 3 or 4
Acute Toxicity, InhalationCategory 3 or 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2 or 2A
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3
Flammable liquidsCategory 4

References:[2][5]

GHS Label Elements
Pictogram(s) GHS06 (Skull and crossbones)
Signal Word Danger
Hazard Statement(s) H300: Fatal if swallowed.[2] H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3][6] H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H332: Harmful if inhaled.[2] H335: May cause respiratory irritation.[2]
Precautionary Statement(s) Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3] P264: Wash hands and skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[3] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6] Response: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][3] P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[3][6] P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[3][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[3][6] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3] P405: Store locked up.[7] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, based on its classification, it is considered toxic if swallowed, inhaled, or in contact with skin.[3][6] It is also known to cause skin and serious eye irritation, as well as respiratory irritation.[2][3]

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5]

A metabonomic assessment of the toxicity of 2-fluoro-4-methylaniline (B1213500) (an isomer) on the earthworm Eisenia veneta indicated biochemical changes, including a decrease in 2-hexyl-5-ethyl-3-furansulfonate and an increase in inosine (B1671953) monophosphate. While this study was not on the 3-fluoro isomer, it suggests that fluoro-methylanilines can induce measurable metabolic disturbances.

Experimental Protocols

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemical substances. The following are detailed methodologies for key toxicological assessments relevant to this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification.[8]

  • Principle: A stepwise procedure is used where a fixed dose is administered to a small number of animals. The outcome of this initial test determines the next step, which may involve testing at a higher or lower fixed dose, or stopping the test. The endpoint is the observation of clear signs of toxicity at a specific dose level, rather than animal death.[8]

  • Animal Model: Healthy, young adult rats are typically used.[8]

  • Procedure:

    • Animals are fasted prior to dosing (food, but not water, is withheld overnight for rats).[8]

    • The test substance is administered in a single dose by gavage.[8]

    • A starting dose (e.g., 300 mg/kg) is selected based on available information.[8]

    • A single animal is dosed. If the animal survives without evident toxicity, the next higher fixed dose is administered to another animal. If the animal shows evident toxicity or dies, the next lower fixed dose is administered to another animal.

    • Animals are observed for at least 14 days for signs of toxicity and mortality.[8]

  • Data Analysis: The results are used to classify the substance according to GHS categories based on the dose at which evident toxicity or mortality is observed.[8]

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential short-term hazards of a chemical substance when exposed through the skin.[9]

  • Principle: The test substance is applied to the skin of experimental animals in graduated doses.[10]

  • Animal Model: Adult rats, typically females, with healthy, intact skin are used.[11]

  • Procedure:

    • The fur is removed from the dorsal/flank area of the test animals approximately 24 hours before the test.[11]

    • The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface.[9]

    • The substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[9][12]

    • Animals are observed for signs of toxicity for at least 14 days.[9]

  • Data Analysis: The LD50 (the dose at which 50% of the animals die) is determined, and the substance is classified accordingly.[13]

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline is used to assess the toxicity of a substance following short-term inhalation exposure.[14]

  • Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours).[4][14]

  • Animal Model: The preferred species is the rat.[4]

  • Procedure:

    • Animals are placed in whole-body or nose-only exposure chambers.[4]

    • The concentration of the test substance in the air is carefully controlled and monitored.

    • Animals are exposed for a fixed duration.[4]

    • Following exposure, animals are observed for at least 14 days.[15]

  • Data Analysis: The LC50 (the concentration in air that causes death in 50% of the exposed animals) is determined.[16]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the skin irritation potential of a chemical.[17]

  • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[18][19]

  • Test System: Commercially available RhE models.[17]

  • Procedure:

    • A small amount of the test substance is applied to the surface of the RhE tissue.[18]

    • After a defined exposure period, the tissue is rinsed.[18]

    • The viability of the cells in the tissue is measured using a cell viability assay, such as the MTT assay.[18]

  • Data Analysis: If the cell viability is reduced below a certain threshold (≤ 50%), the substance is classified as a skin irritant.[18]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[20]

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[21]

  • Animal Model: The albino rabbit is the preferred species.[21]

  • Procedure:

    • A weight-of-the-evidence analysis of existing data is performed before in vivo testing to avoid unnecessary animal use.[3]

    • If testing is necessary, the substance is instilled into the conjunctival sac of one eye.[20]

    • The eyes are examined at specific intervals (1, 24, 48, and 72 hours after application) for signs of irritation, such as redness, swelling, and corneal opacity.[21]

  • Data Analysis: The severity and reversibility of the ocular lesions are scored to classify the substance.[21]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[22]

  • Principle: The test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[2][22]

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver).[2]

    • The bacteria are then plated on a minimal agar (B569324) medium that lacks histidine.[2]

    • The plates are incubated for 48-72 hours.[2]

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[2]

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test detects damage to chromosomes or the mitotic apparatus.

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates chromosomal damage.[5]

  • Test System: Mammalian cell lines or primary cell cultures.[23]

  • Procedure:

    • Cells are exposed to the test substance for a short or long duration, with and without metabolic activation.[23]

    • After exposure, the cells are cultured for a period to allow for cell division and micronucleus formation.

    • The cells are then harvested, fixed, and stained.[23]

    • The frequency of micronucleated cells is determined by microscopic analysis.[5]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[23]

Hazard Assessment and Risk Management Workflow

The following diagram illustrates a logical workflow for the assessment and management of hazards associated with a chemical substance like this compound.

Hazard_Assessment_Workflow cluster_assessment Hazard Assessment cluster_risk Risk Characterization cluster_management Risk Management phys_chem Physicochemical Properties (e.g., Flammability, Reactivity) tox_info Toxicological Information (Acute Toxicity, Irritation, etc.) risk_char Risk Characterization (Hazard vs. Exposure) phys_chem->risk_char eco_tox Ecotoxicological Information tox_info->risk_char exposure Exposure Assessment (Routes, Duration, Frequency) eco_tox->risk_char exposure->risk_char eng_controls Engineering Controls (Fume Hood, Ventilation) risk_char->eng_controls ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) risk_char->ppe admin_controls Administrative Controls (SOPs, Training) risk_char->admin_controls emergency Emergency Procedures (Spill, Exposure) risk_char->emergency

Caption: Hazard Assessment and Risk Management Workflow.

Handling and Storage

Handling:

  • Do not breathe mist, vapors, or spray.[5]

  • Do not get in eyes, on skin, or on clothing.[5]

  • Handle product only in a closed system or provide appropriate exhaust ventilation.[5]

  • Keep away from open flames, hot surfaces, and sources of ignition.[5]

  • Wash face, hands, and any exposed skin thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Keep away from heat, sparks, and flame.[5]

  • Store locked up.[5]

  • Incompatible materials include acids, strong oxidizing agents, strong bases, acid anhydrides, acid chlorides, and chloroformates.[5]

First-Aid Measures

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing and shoes. Immediate medical attention is required.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[5]

  • Ingestion: Call a physician or poison control center immediately. Clean mouth with water. Do NOT induce vomiting.[5][22]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam. Water mist may be used to cool closed containers.[5]

  • Specific Hazards: Combustible material. Containers may explode when heated.[5]

  • Hazardous Combustion Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), ammonia, gaseous hydrogen fluoride (B91410) (HF), and fluorine.[5]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Remove all sources of ignition.[5]

  • Environmental Precautions: Do not let this chemical enter the environment.[5]

  • Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal.[5]

Disposal Considerations

Waste disposal methods should be in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

This guide is intended for informational purposes only and should not be a substitute for a comprehensive safety assessment and adherence to all applicable safety regulations and best practices. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Fluoro-4-methylaniline (CAS No. 452-77-7), a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the physical properties, detailed experimental protocols for their determination, and a visual representation of the analytical workflow. This compound, also known as 4-Amino-2-fluorotoluene or 3-Fluoro-p-toluidine, is a versatile compound whose precise physicochemical characterization is crucial for its application in synthesis and material science.[1]

Physicochemical Data of this compound

The melting and boiling points are critical parameters for the identification, purity assessment, and handling of chemical compounds. The data for this compound are summarized below.

PropertyValueNotes
Melting Point 30-35 °CThe reported range varies slightly across different suppliers. For instance, some sources indicate a melting point of 35 °C, while others specify a range of 30-32 °C.[2][3][4][5]
Boiling Point 93 °CThis value is reported at a reduced pressure of 12 mmHg.[2][5]
Molecular Formula C₇H₈FN
Molecular Weight 125.15 g/mol
Appearance Light yellow to brown powder or lumpThe compound is a solid at room temperature.[2]
Density 1.093 g/mLat 25 °C

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of this compound is placed in a mortar and finely ground with a pestle to ensure a uniform powder.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][6]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. A calibrated thermometer is inserted into the designated port.[2]

  • Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C per minute) is initially used to get an approximate melting range. This helps in saving time for the precise measurement.[7]

  • Precise Melting Point Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature approximately 15-20 °C below the estimated melting point. The heating rate is then slowed to about 2 °C per minute.[2]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6][8] A pure compound should exhibit a sharp melting range of 0.5-1.0 °C.[2]

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would need to be gently heated to a liquid state before commencing this procedure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., Thiele tube with high-boiling oil or an aluminum block)

  • Rubber band or thread for attachment

Procedure:

  • Sample Preparation: A few milliliters of molten this compound are placed into a small test tube.[4]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards, submerged in the liquid.[3]

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread. The assembly is then clamped and immersed in a heating bath, ensuring the sample is below the level of the heating medium.[4]

  • Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[9]

  • Observation: Upon further heating, the vapor of the sample will enter the capillary tube, causing a rapid and continuous stream of bubbles. At this point, the heating is stopped.[9]

  • Boiling Point Recording: The liquid in the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[9][10]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental determination of the physicochemical properties of this compound and its role in pharmaceutical development.

G cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination start_m Start: Obtain Sample prep_m Prepare Sample (Grind to fine powder) start_m->prep_m pack_m Pack Capillary Tube (1-2 mm height) prep_m->pack_m setup_m Insert into Apparatus pack_m->setup_m heat_m Heat Rapidly (Approximate MP) setup_m->heat_m heat_slow_m Heat Slowly (2°C/min) (Precise MP) heat_m->heat_slow_m Repeat with new sample observe_m Observe Melting Range (First liquid to all liquid) heat_slow_m->observe_m end_m End: Record Data observe_m->end_m start_b Start: Obtain Sample prep_b Melt Sample & Place in Test Tube start_b->prep_b insert_b Invert Capillary in Sample prep_b->insert_b setup_b Assemble with Thermometer & Heating Bath insert_b->setup_b heat_b Heat Gently setup_b->heat_b observe_b Observe Bubble Stream (Rapid & Continuous) heat_b->observe_b cool_b Stop Heating & Cool observe_b->cool_b record_b Record Temperature (Liquid enters capillary) cool_b->record_b end_b End: Record Data record_b->end_b

Caption: Experimental workflows for melting and boiling point determination.

G cluster_dev Role in Drug Development start_dev This compound (Starting Material) synthesis Chemical Synthesis (Multi-step reactions) start_dev->synthesis purification Purification & Characterization synthesis->purification api Active Pharmaceutical Ingredient (API) purification->api formulation Drug Formulation api->formulation end_product Final Medicinal Product formulation->end_product

Caption: Simplified logical flow of this compound in drug development.

References

3-Fluoro-4-methylaniline: A Comprehensive Technical Guide on its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylaniline, also known as 4-amino-2-fluorotoluene or 3-fluoro-p-toluidine, is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of a wide range of valuable compounds. Its unique molecular architecture, featuring a fluorine atom and a methyl group on the aniline (B41778) ring, imparts specific physicochemical properties that make it a versatile building block in the pharmaceutical, agrochemical, and materials science industries.[1][2] In the realm of drug discovery and development, this compound is particularly significant as a precursor for the synthesis of targeted therapies, including kinase inhibitors for cancer treatment.[3][4] This technical guide provides an in-depth analysis of the stability and reactivity profile of this compound, offering crucial data and experimental insights for its safe and effective handling and application.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and formulation. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₇H₈FN[1]
Molecular Weight 125.15 g/mol [1]
CAS Number 452-77-7[1]
Appearance Light yellow to brown powder or lump; can also be a clear pale yellow to brownish liquid after melting.[1][5]
Melting Point 30-32 °C (lit.)[4]
Boiling Point 93 °C at 12 mmHg[1]
Density 1.093 g/mL at 25 °C (lit.)[4]
Flash Point 88 °C[6]
Refractive Index 1.5385-1.5405[6]

Stability Profile

This compound is generally stable under normal storage conditions.[7] However, its stability can be influenced by exposure to heat, light, and air.

Storage and Handling: To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[7] Some sources recommend storage under an inert atmosphere to prevent gradual degradation, which may be indicated by a darkening in color.[8]

Thermal Stability: While specific data on the thermal decomposition onset temperature from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not readily available in the public domain, it is known to be a combustible material.[7] Upon heating to decomposition, it is expected to emit toxic fumes.[8]

Hazardous Decomposition Products: In the event of a fire or thermal decomposition, this compound may release hazardous substances including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Gaseous hydrogen fluoride (B91410) (HF)[7]

Reactivity Profile

The reactivity of this compound is largely dictated by the amino group and the substituted aromatic ring. The presence of the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom influences its reactivity in various chemical transformations.

Incompatible Materials: To prevent potentially hazardous reactions, contact with the following substances should be avoided:

  • Strong oxidizing agents: These can react vigorously with the aniline moiety.[7]

  • Acids: As a base, it will react exothermically with acids to form salts.[7]

  • Strong bases [7]

  • Acid anhydrides [7]

  • Acid chlorides [7]

  • Chloroformates [7]

Hazardous Reactions: Under normal processing and handling conditions, hazardous polymerization is not expected to occur.[7] However, its reaction with strong oxidizing agents can be vigorous. The oxidation of fluoroanilines can lead to the formation of fluoroazobenzenes and, in some cases, fluorophenazines.[9]

Experimental Protocols

Detailed experimental protocols for the stability and reactivity testing of this compound are not widely published. However, standardized methods can be applied to assess its profile.

Protocol for Determining Thermal Stability (TGA/DSC)

This protocol outlines a general procedure for assessing the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11]

Objective: To determine the onset temperature of decomposition and identify thermal events such as melting and boiling.

Instrumentation: A simultaneous TGA/DSC instrument.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina).

  • Instrument Setup:

    • Purge gas: Nitrogen or air at a constant flow rate (e.g., 50 mL/min).

    • Temperature program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • From the DSC curve, identify endothermic or exothermic peaks corresponding to melting, boiling, or decomposition.

Protocol for Assessing Chemical Stability under Stress Conditions

This protocol describes a general method for evaluating the stability of this compound under various chemical stress conditions, which is particularly relevant in drug development.[8]

Objective: To determine the degradation of this compound when exposed to acidic, basic, and oxidative stress.

Materials:

  • This compound

  • Acetonitrile or other suitable organic solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system for analysis

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Stress: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Basic Stress: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Oxidative Stress: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Control: Mix an aliquot of the stock solution with an equal volume of the solvent.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24 hours).

  • Sample Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each solution, neutralize if necessary, and analyze by HPLC or LC-MS to quantify the remaining amount of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Role in Drug Development and Signaling Pathways

This compound is a key building block in the synthesis of kinase inhibitors, a class of targeted cancer therapies.[3] Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

One important class of drugs synthesized using this compound and its derivatives are inhibitors of tyrosine kinases such as BCR-ABL and Src, which are implicated in various leukemias and solid tumors.[3]

Below is a conceptual diagram illustrating a simplified signaling pathway that can be targeted by inhibitors derived from this compound.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Receptor->Downstream BCR_ABL BCR-ABL (Oncogenic Kinase) BCR_ABL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->Receptor Inhibitor->BCR_ABL Synthesis_Workflow Start Starting Material (e.g., 2-Fluoro-4-nitrotoluene) Reaction Reduction Reaction (e.g., with Indium Triiodide and TMDS) Start->Reaction Workup Aqueous Workup (e.g., NaHCO₃ extraction) Reaction->Workup Drying Drying of Organic Phase (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Silica Gel Chromatography) Concentration->Purification Product This compound Purification->Product Analytical_Workflow Sample This compound Sample Dissolution Dissolution in a Suitable Solvent (e.g., Acetonitrile) Sample->Dissolution GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) - Purity Assessment - Impurity Identification Dissolution->GC_MS HPLC High-Performance Liquid Chromatography (HPLC) - Quantitative Purity Analysis Dissolution->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Confirmation Dissolution->NMR Report Certificate of Analysis GC_MS->Report HPLC->Report NMR->Report

References

Methodological & Application

Application Notes and Protocols for 3-Fluoro-4-methylaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylaniline is a versatile aromatic amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of both a fluorine atom and a methyl group on the aniline (B41778) ring imparts unique chemical properties that are strategically utilized in drug design. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule, while the methyl group provides a site for further chemical modification. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

This compound is a precursor in the synthesis of important pharmaceutical compounds, including antibiotics and kinase inhibitors. Its primary applications involve its conversion into more complex intermediates that are then incorporated into the final drug structure.

Intermediate for the Antibiotic Linezolid

This compound is a key starting material for the synthesis of 3-fluoro-4-morpholinoaniline, a critical intermediate in the production of the oxazolidinone antibiotic, Linezolid. Linezolid is effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

The synthetic pathway involves the initial conversion of 2-fluoro-4-nitrotoluene (B45272) to this compound, followed by a series of transformations to yield the morpholinoaniline intermediate.

Experimental Protocol: Synthesis of this compound from 2-Fluoro-4-nitrotoluene

This protocol details the reduction of the nitro group of 2-fluoro-4-nitrotoluene to yield this compound.

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Potential Intermediate in the Synthesis of Kinase Inhibitors

While direct synthesis of approved kinase inhibitors such as Regorafenib (B1684635) and Sorafenib from this compound is not the primary reported route, its structural motifs are present in these complex molecules. The synthesis of analogues of these drugs often involves structurally similar fluorinated anilines. For instance, the synthesis of Regorafenib typically starts from 4-amino-3-fluorophenol. [1]A plausible, though not industrially standard, synthetic route could involve the conversion of this compound to 4-amino-3-fluorophenol.

Hypothetical Signaling Pathway Inhibition

Kinase inhibitors like Regorafenib and Sorafenib target multiple protein kinases involved in tumor angiogenesis and proliferation. The diagram below illustrates a simplified representation of the signaling pathways inhibited by these types of drugs.

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAF RAF Kinase RTK->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Angiogenesis Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., Regorafenib) Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits

Caption: Simplified kinase signaling pathway and points of inhibition.

Summary of Synthetic Applications

The following table summarizes the key synthetic transformations and potential applications of this compound discussed in these notes.

ApplicationKey IntermediateTherapeutic Area
Antibiotic Synthesis3-Fluoro-4-morpholinoanilineInfectious Diseases
Kinase Inhibitor Synthesis (Potential)4-Amino-3-fluorophenolOncology

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its primary established role is as a precursor to the key intermediate for the antibiotic Linezolid. Furthermore, its structural similarity to building blocks used in the synthesis of multi-kinase inhibitors like Regorafenib suggests its potential for the development of novel anti-cancer agents. The protocols and data presented here provide a foundation for researchers to utilize this compound in their drug discovery and development programs.

References

Application of 3-Fluoro-4-methylaniline in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Fluoro-4-methylaniline is a versatile chemical intermediate with significant potential in the development of new agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the aniline (B41778) ring, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. These characteristics are crucial for designing next-generation herbicides and fungicides with enhanced efficacy, selectivity, and favorable environmental profiles. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of a novel pyrazole (B372694) carboxamide fungicide, a class of agrochemicals known for their effectiveness as succinate (B1194679) dehydrogenase inhibitors (SDHI).

Application in Fungicide Development: Synthesis of a Novel Pyrazole Carboxamide

This compound serves as a key building block in the synthesis of novel pyrazole carboxamide fungicides. The aniline nitrogen provides a reactive site for amide bond formation with a suitably functionalized pyrazole carboxylic acid, a common scaffold in many commercial fungicides. The 3-fluoro and 4-methyl substituents on the phenyl ring are strategically positioned to influence the molecule's interaction with the target enzyme and its overall performance.

Experimental Protocols

Protocol 1: Synthesis of N-(3-fluoro-4-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Hypothetical Compound AG-FMP-PC1)

This protocol details the synthesis of a hypothetical novel fungicide, AG-FMP-PC1, from this compound.

Materials:

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.25 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 50 mL of anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (2.28 g, 10 mmol) in 20 mL of anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with 50 mL of 1 M hydrochloric acid. Separate the organic layer and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield N-(3-fluoro-4-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide as a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Activity Assay

This protocol describes the evaluation of the antifungal efficacy of the synthesized compound AG-FMP-PC1 against a panel of common plant pathogenic fungi.

Materials:

  • Synthesized compound AG-FMP-PC1

  • Commercial fungicide (e.g., Boscalid) as a positive control

  • Potato Dextrose Agar (PDA) medium

  • Fungal cultures (e.g., Botrytis cinerea, Alternaria solani, Fusarium graminearum)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of AG-FMP-PC1 and the control fungicide in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in sterile water to obtain a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Plate Preparation: Add the appropriate volume of each test solution to molten PDA medium to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25 °C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the negative control plate (PDA with DMSO only) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the EC50 (Effective Concentration to inhibit 50% of fungal growth) value for each compound against each fungus.

Data Presentation

The following table summarizes the hypothetical in vitro antifungal activity of the newly synthesized compound AG-FMP-PC1 in comparison to a commercial standard.

CompoundTarget FungusEC50 (µg/mL)
AG-FMP-PC1 Botrytis cinerea1.8
Alternaria solani3.2
Fusarium graminearum5.5
Boscalid (Control) Botrytis cinerea1.5
Alternaria solani2.8
Fusarium graminearum4.9

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Pyrazole Carboxamide Fungicides

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition Inhibition by AG-FMP-PC1 Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ e- transfer UQH2 Uquinol (UQH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII To Electron Transport Chain Inhibitor AG-FMP-PC1 Inhibitor->SDH Binds to Qp site

Caption: Mechanism of action of the hypothetical fungicide AG-FMP-PC1.

Experimental Workflow: Synthesis and Evaluation of AG-FMP-PC1

Experimental_Workflow Start Start: this compound Synthesis Amide Coupling Reaction Start->Synthesis Reagent 1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carbonyl chloride Reagent->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound Pure AG-FMP-PC1 Characterization->Compound Bioassay In Vitro Antifungal Assay Compound->Bioassay DataAnalysis Data Analysis (EC50 Determination) Bioassay->DataAnalysis End End: Efficacy Profile DataAnalysis->End

Caption: Workflow for the synthesis and evaluation of AG-FMP-PC1.

Conclusion

This compound is a valuable and promising starting material for the synthesis of novel agrochemicals. The presented protocols and data for the hypothetical pyrazole carboxamide fungicide AG-FMP-PC1 illustrate a clear pathway from this intermediate to a potential new active ingredient. The strategic incorporation of the 3-fluoro-4-methylphenyl moiety can lead to the development of next-generation fungicides with potent and specific activity. Further research and development efforts utilizing this versatile building block are encouraged to explore its full potential in addressing the ongoing challenges in crop protection.

Application Notes and Protocols for Suzuki Coupling Reactions with Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with substituted anilines. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecular architectures found in many active pharmaceutical ingredients.[1][2][3] This document offers detailed experimental procedures, data presentation for comparative analysis, and visual workflows to ensure reproducibility and success in the laboratory.

Core Principles of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron species (like a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium complex.[3][4] The reaction typically proceeds under basic conditions and is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of generally stable and less toxic boron reagents.[3][4][5]

The catalytic cycle, a key aspect of the reaction, involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a substituted aniline (B41778) derivative) to form a Pd(II) complex.[3][6]

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium complex.[3][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3][6]

Experimental Data Summary

The following tables summarize representative data for the Suzuki coupling of various substituted anilines, highlighting the influence of different catalysts, bases, solvents, and substrates on reaction yields.

Table 1: Suzuki Coupling of Bromoanilines with Thienyl Boronic Acids in a Micellar System [7][8]

BromoanilineThiophene (B33073) Boronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT0.2598
3-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT0.2595
4-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT0.2596
2-Bromoaniline3-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT0.2592
3-Bromoaniline3-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT0.2588
4-Bromoaniline3-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT0.2594

Table 2: Suzuki Coupling of Dibromoanilines with Thienyl Boronic Acids in a Micellar System [7][8]

DibromoanilineThiophene Boronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
2,4-Dibromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O/Toluene60192
3,4-Dibromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O/Toluene60186
2,5-Dibromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O/Toluene60191
3,5-Dibromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O/Toluene60189

Table 3: Suzuki Coupling of a Substituted Bromoaniline with Pyridine-4-boronic Acid [1]

Aryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-3-methylaniline (B1294692)Pyridine-4-boronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453)/H₂O90-10012-18Not specified

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of Haloanilines in an Aqueous Solvent System[9]

This protocol provides a simple and efficient method for the coupling of various aryl halides, including haloanilines.

Materials:

  • Aryl halide (e.g., haloaniline) (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%)

  • Aqueous solvent system (e.g., Water Extract of Banana) (3 mL)

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

  • n-Hexane/ethyl acetate (9:1 v/v)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and palladium(II) acetate (0.5 mol%).

  • Solvent Addition: Add the aqueous solvent system (3 mL) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the product with diethyl ether.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Protocol 2: Micellar Suzuki Cross-Coupling of Monobromoanilines with Thiophene Boronic Acids[7][8]

This protocol utilizes a micellar system, allowing the reaction to be performed at room temperature and under air.[7][8]

Materials:

Procedure:

  • Reaction Setup: In a reaction vial, mix the bromoaniline (0.5 mmol), thiophene boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1 mmol).

  • Solvent Addition: Add the aqueous Kolliphor EL solution (2 mL).

  • Reaction Conditions: Stir the mixture at 500 rpm at room temperature for the specified time (e.g., 15 minutes).[7][8]

  • Work-up: Add ethanol (approximately 10 mL) until the reaction mixture becomes homogeneous.

  • Solvent Removal: Remove the solvents under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (8:2) to obtain the pure product.

Protocol 3: Suzuki Coupling of a Substituted Bromoaniline with a Heteroarylboronic Acid[1]

This protocol is designed for the synthesis of biaryl compounds containing a pyridine (B92270) moiety.

Materials:

  • 4-Bromo-3-methylaniline (1.0 mmol, 1.0 equiv.)

  • Pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylaniline (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90-100°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[1]

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Workflow and Mechanism

To aid in the understanding and execution of Suzuki coupling reactions, the following diagrams illustrate the general experimental workflow and the catalytic cycle.

G General Experimental Workflow for Suzuki Coupling A Combine Reactants (Substituted Aniline, Boronic Acid, Base) B Add Palladium Catalyst & Ligand A->B C Add Degassed Solvent(s) B->C D Inert Atmosphere Purge (e.g., N2 or Ar) C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E F Reaction Work-up (Cooling, Quenching, Extraction) E->F G Purification (e.g., Column Chromatography) F->G H Characterization of Product G->H

Caption: A generalized workflow for performing a Suzuki coupling reaction.

G Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR(L_n) ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Coupled Product) ArX Ar-X (Substituted Aniline) Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Derivatization of 3-Fluoro-4-methylaniline for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylaniline is a versatile building block in medicinal chemistry, prized for its unique structural and electronic properties. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methyl group can modulate lipophilicity and provide a key vector for structural modifications.[1] This document provides detailed application notes and experimental protocols for the derivatization of this compound into medicinally relevant scaffolds, with a focus on the synthesis of kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Strategic Derivatization of this compound

The chemical reactivity of the aniline (B41778) moiety in this compound allows for a variety of derivatization strategies. The nucleophilic character of the amino group makes it amenable to acylation, sulfonylation, and participation in coupling reactions to construct more complex heterocyclic systems. These derivatizations are fundamental in generating libraries of compounds for drug discovery campaigns.

Key Derivatization Reactions:
  • Acylation: Formation of amide bonds by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. This is a common strategy to introduce diverse side chains and modulate the physicochemical properties of the resulting compounds.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. Sulfonamide-containing compounds are a well-established class of therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial effects.[2]

  • Construction of Kinase Inhibitor Scaffolds: Utilizing this compound as a key building block in the synthesis of privileged scaffolds for kinase inhibitors, such as quinazolines and pyrimidines. Many EGFR inhibitors feature a substituted aniline pharmacophore.

Application Focus: Synthesis of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer drug development. Several approved EGFR inhibitors incorporate a substituted aniline moiety to occupy the ATP-binding site of the kinase domain.

The derivatization of this compound can be strategically employed to synthesize potent and selective EGFR inhibitors. The following sections provide detailed protocols for key synthetic transformations.

Experimental Protocols

Protocol 1: Acylation of this compound to form N-(3-fluoro-4-methylphenyl)benzamide

This protocol describes a general procedure for the acylation of this compound with benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (B92270) (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure N-(3-fluoro-4-methylphenyl)benzamide.

Protocol 2: Synthesis of a Quinazolinone-based EGFR Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate for a quinazolinone-based EGFR inhibitor, adapted from methodologies for similar compounds.[1]

Step 1: Synthesis of 2-amino-N-(3-fluoro-4-methylphenyl)benzamide

  • To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add isatoic anhydride (B1165640) (1.05 eq).

  • Heat the mixture to reflux for 12-18 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain 2-amino-N-(3-fluoro-4-methylphenyl)benzamide.

Step 2: Cyclization to form the Quinazolinone Core

  • Suspend the 2-amino-N-(3-fluoro-4-methylphenyl)benzamide (1.0 eq) in an excess of formamide.

  • Heat the mixture to 150-160 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the 2-(3-fluoro-4-methylphenyl)quinazolin-4(3H)-one. This intermediate can be further functionalized to generate a library of potential EGFR inhibitors.

Quantitative Data Summary

The following tables summarize representative quantitative data for derivatives synthesized from aniline precursors, highlighting their potential as EGFR inhibitors.

Compound IDTarget ScaffoldYield (%)Reference
4c Dianilinopyrimidine41[3]
4d 3-Methylquinazolinone72[1]

Table 1: Synthetic Yields of Representative EGFR Inhibitor Scaffolds.

Compound IDCell LineIC50 (µM)Target KinaseIC50 (nM)Reference
4c A549 (Lung Cancer)0.56EGFRwt-[3]
PC-3 (Prostate Cancer)2.46[3]
HepG2 (Liver Cancer)2.21[3]
4d A431 (Skin Cancer)3.48EGFRwt-TK-[1]
A549 (Lung Cancer)2.55[1]
MCF-7 (Breast Cancer)0.87[1]
NCI-H1975 (Lung Cancer)6.42[1]

Table 2: In Vitro Antiproliferative Activity of Representative EGFR Inhibitors.

Visualizations

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_products Intermediate Products 3_Fluoro_4_methylaniline This compound Acylation Acylation (e.g., with Benzoyl Chloride) 3_Fluoro_4_methylaniline->Acylation Sulfonylation Sulfonylation (e.g., with Benzenesulfonyl Chloride) 3_Fluoro_4_methylaniline->Sulfonylation Quinazolinone_Formation Quinazolinone Scaffold Formation 3_Fluoro_4_methylaniline->Quinazolinone_Formation Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide Kinase_Inhibitor Kinase Inhibitor Scaffolds (e.g., EGFR inhibitors) Quinazolinone_Formation->Kinase_Inhibitor

Caption: Derivatization workflow of this compound.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization_Activation Dimerization & Autophosphorylation EGFR->Dimerization_Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization_Activation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization_Activation->PI3K_AKT_mTOR Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression Inhibitor This compound Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibition Cell_Proloferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proloferation

Caption: Simplified EGFR signaling pathway and inhibition.

References

Application Notes and Protocols for Buchwald-Hartwig Arylamination using 3-Fluoro-4-methylaniline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig arylamination reaction utilizing 3-Fluoro-4-methylaniline as a key precursor. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of complex N-aryl amines that are pivotal in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination is a versatile and widely adopted method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[1] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis. The use of this compound as a precursor is of particular interest as the resulting N-aryl-3-fluoro-4-methylaniline scaffold is a common motif in pharmacologically active compounds. The fluorine substituent can enhance metabolic stability and binding affinity, while the methyl group can modulate lipophilicity and steric interactions.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L_nPd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination R'-NH_2, Base pd_amido L_nPd(II)(Ar)(NHR') amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NHR' aryl_halide Aryl Halide (Ar-X) amine This compound (R'-NH_2) product N-Aryl-3-fluoro-4-methylaniline (Ar-NHR')

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Application Notes

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature.

  • Palladium Precursors: A variety of Pd(0) and Pd(II) sources can be used. Common examples include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pd(II) precursors are reduced in situ to the active Pd(0) species.[2]

  • Ligands: The choice of phosphine (B1218219) ligand is critical for an efficient reaction. Bulky, electron-rich biarylphosphine ligands are often preferred as they promote both the oxidative addition and reductive elimination steps. Commonly used ligands include XPhos, SPhos, and RuPhos.[3][4] The optimal ligand may vary depending on the specific aryl halide used.

  • Bases: A strong, non-nucleophilic base is required to facilitate the deprotonation of the aniline. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[5] The choice of base can influence the reaction rate and the tolerance of certain functional groups.

  • Solvents: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. Toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF) are common choices.[6]

  • Reaction Temperature: Reactions are typically heated to temperatures between 80-120 °C to ensure a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction.[7]

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig arylamination of this compound with different aryl halides. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Amination of an Aryl Bromide

This protocol describes a typical setup for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (repeat three times).

  • Add sodium tert-butoxide (1.2-1.5 equivalents).

  • Add the aryl bromide (1.0 equivalent) and this compound (1.1-1.2 equivalents).

  • Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Amination of an Aryl Chloride

This protocol is suitable for more challenging aryl chloride substrates and can significantly reduce reaction times.

Materials:

  • This compound

  • Aryl chloride

  • Pd(OAc)₂

  • RuPhos

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 1,4-dioxane (B91453)

  • Microwave reaction vial

  • Magnetic stirrer

Procedure:

  • To a microwave reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (2-3 mol%) and RuPhos (4-6 mol%).

  • Add potassium tert-butoxide (1.5-2.0 equivalents).

  • Add the aryl chloride (1.0 equivalent) and this compound (1.2-1.5 equivalents).

  • Add anhydrous 1,4-dioxane to achieve a concentration of 0.2-0.5 M.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 30-90 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction parameters for the Buchwald-Hartwig amination of substituted anilines. The expected yields are based on literature precedents for similar substrates and should be considered as a general guide.[4]

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination

ParameterAryl BromideAryl ChlorideAryl Triflate
Pd Source (mol%) Pd₂(dba)₃ (1-2)Pd(OAc)₂ (2-3)Pd₂(dba)₃ (1-2)
Ligand (mol%) XPhos (2-4)RuPhos (4-6)SPhos (2-4)
Base NaOtBu (1.2-1.5 eq)KOtBu (1.5-2.0 eq)K₃PO₄ (2.0 eq)
Solvent Toluene1,4-DioxaneToluene or THF
Temperature (°C) 100-110110-15080-100
Time (h) 2-244-24 (conventional) 0.5-1.5 (microwave)12-24

Table 2: Representative Yields for Arylamination of Substituted Anilines

Aryl Halide TypeAmine TypeTypical Yield Range (%)
Electron-rich Aryl BromidePrimary Aniline85-95
Electron-neutral Aryl BromidePrimary Aniline80-90
Electron-poor Aryl BromidePrimary Aniline75-85
Electron-rich Aryl ChloridePrimary Aniline70-85
Electron-neutral Aryl ChloridePrimary Aniline65-80
Electron-poor Aryl ChloridePrimary Aniline60-75
Aryl TriflatePrimary Aniline70-90

Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Buchwald-Hartwig amination experiment.

Experimental_Workflow start Start setup Prepare Schlenk Tube: - Add Catalyst & Ligand - Add Base start->setup purge Evacuate and Backfill with Inert Gas (3x) setup->purge add_reactants Add Aryl Halide and This compound purge->add_reactants add_solvent Add Anhydrous Solvent add_reactants->add_solvent react Heat and Stir (e.g., 100-110°C, 2-24h) add_solvent->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor workup Reaction Work-up: - Quench - Extract - Dry & Concentrate monitor->workup purify Purify by Column Chromatography workup->purify end Obtain Pure Product purify->end

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

References

Application Notes and Protocols: The Role of Fluorinated Anilines in Enhancing Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a powerful and widely utilized strategy in modern drug discovery. Among the various fluorinated building blocks, fluorinated anilines play a pivotal role in enhancing the bioactivity and optimizing the pharmacokinetic profiles of drug candidates. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for fine-tuning of a molecule's properties to improve its therapeutic potential.[1][2]

This document provides detailed application notes on the multifaceted roles of fluorinated anilines in drug design, supported by quantitative data, experimental protocols, and visualizations to guide researchers in their drug development endeavors.

Modulation of Physicochemical Properties: pKa and Lipophilicity

The introduction of fluorine to an aniline (B41778) ring significantly alters its electronic properties, which in turn affects its basicity (pKa) and lipophilicity (logP). These two parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The strongly electron-withdrawing nature of fluorine generally leads to a decrease in the basicity of the aniline nitrogen, resulting in a lower pKa.[1] The impact on lipophilicity is more nuanced and depends on the position and number of fluorine substituents.[1]

Table 1: Physicochemical Properties of Aniline and its Fluorinated Derivatives [1]

CompoundStructurepKalogP
AnilineC₆H₅NH₂4.610.90
Monofluoroanilines
2-Fluoroaniline2-FC₆H₄NH₂3.201.15
3-Fluoroaniline3-FC₆H₄NH₂3.501.15
4-Fluoroaniline4-FC₆H₄NH₂4.651.15
Difluoroanilines
2,3-Difluoroaniline2,3-F₂C₆H₃NH₂~2.1 (Predicted)1.49 (Predicted)
2,4-Difluoroaniline2,4-F₂C₆H₃NH₂3.26 (Predicted)1.50
2,5-Difluoroaniline2,5-F₂C₆H₃NH₂2.19 (Predicted)1.50
2,6-Difluoroaniline2,6-F₂C₆H₃NH₂1.81 (Predicted)1.40
3,4-Difluoroaniline3,4-F₂C₆H₃NH₂~3.5 (Predicted)1.60
3,5-Difluoroaniline3,5-F₂C₆H₃NH₂2.62 (Predicted)1.40
(Trifluoromethyl)aniline
4-(Trifluoromethyl)aniline4-CF₃C₆H₄NH₂3.84 (Predicted)2.40 (Predicted)
Polyfluoroanilines
2,3,5,6-Tetrafluoroaniline2,3,5,6-F₄C₆HNH₂~1.0 (Predicted)1.70
2,3,4,5,6-PentafluoroanilineC₆F₅NH₂-0.16 (Predicted)2.22 (Predicted)

Note: Predicted values are based on computational models. Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across various sources.[1]

G cluster_props Impact of Fluorination on Physicochemical Properties Aniline Aniline (pKa: 4.61, logP: 0.90) MonoF Monofluoroanilines (pKa: ~3.2-4.65, logP: ~1.15) Aniline->MonoF Lower pKa Higher logP CF3 CF3-Aniline (pKa: ~3.84, logP: ~2.40) Aniline->CF3 Lower pKa Significantly Higher logP DiF Difluoroanilines (pKa: ~1.8-3.5, logP: ~1.4-1.6) MonoF->DiF Further Lower pKa Higher logP PolyF Polyfluoroanilines (pKa: <1, logP: >1.7) DiF->PolyF Drastically Lower pKa Highest logP

Caption: Impact of fluorination on key drug properties.

Enhancing Metabolic Stability

A key challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] Therefore, introducing a fluorine atom at a metabolically labile position (a "metabolic soft spot") can significantly block oxidative metabolism and increase the drug's half-life.[3]

Table 2: Illustrative Comparison of Metabolic Half-Life in Human Liver Microsomes (HLM) [1]

CompoundMoietyIllustrative Half-Life (t½) in HLM (min)
Parent DrugAniline15
Fluoro-analog (ortho)2-Fluoroaniline35
Fluoro-analog (meta)3-Fluoroaniline25
Fluoro-analog (para)4-Fluoroaniline50

This table provides a hypothetical yet representative comparison based on general principles and observed trends in medicinal chemistry.[1]

G cluster_metabolism Metabolic Pathway of a para-Substituted Aniline Derivative Parent_CH Parent Drug (Aniline Moiety with C-H at para-position) CYP450 Cytochrome P450 (Oxidative Metabolism) Parent_CH->CYP450 Parent_CF Parent Drug (Aniline Moiety with C-F at para-position) Parent_CF->CYP450 Blocked Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Blocked Metabolism Blocked (Increased Half-life) G cluster_pathway Kinase Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Fluorinated Aniline Kinase Inhibitor Inhibitor->Kinase Inhibition G cluster_synthesis Synthesis Workflow Start Starting Materials: - 4-chloropyrimidine - 3-(trifluoromethyl)aniline Reaction Reaction: - Add reactants to solvent (e.g., isopropanol) - Add acid catalyst (e.g., HCl) - Heat under reflux Start->Reaction Workup Work-up: - Cool reaction mixture - Neutralize with base (e.g., NaHCO3) - Extract with organic solvent (e.g., ethyl acetate) Reaction->Workup Purification Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify by column chromatography Workup->Purification Product Final Product: N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine Purification->Product G cluster_pka pKa Determination Workflow Prep Solution Preparation: - 0.01 M fluorinated aniline - Standardized 0.1 M HCl and 0.1 M NaOH Titration Titration: - Calibrate pH meter - Add HCl in increments, record pH - Titrate past equivalence point Prep->Titration Data Data Analysis: - Plot pH vs. volume of titrant - Determine equivalence point - Calculate pKa from the half-equivalence point Titration->Data Result pKa Value Data->Result G cluster_logp logP Determination Workflow Prep System Preparation: - Pre-saturate n-octanol and water Partition Partitioning: - Dissolve aniline in n-octanol - Add aqueous phase - Shake to allow partitioning Prep->Partition Quantify Quantification: - Separate phases - Determine aniline concentration in each phase (UV-Vis or HPLC) Partition->Quantify Calculate Calculation: - P = [Aniline]octanol / [Aniline]aqueous - logP = log(P) Quantify->Calculate Result logP Value Calculate->Result G cluster_metstab Metabolic Stability Assay Workflow Incubate Incubation: - Prepare mixture: HLM, NADPH-regenerating system, buffer - Add test compound - Incubate at 37°C Quench Quenching: - Take aliquots at different time points - Quench reaction with cold organic solvent (e.g., acetonitrile) Incubate->Quench Analyze Analysis: - Centrifuge to pellet protein - Analyze supernatant by LC-MS/MS to quantify remaining parent compound Quench->Analyze Calculate Calculation: - Plot ln(% remaining) vs. time - Determine elimination rate constant (k) - t½ = 0.693 / k Analyze->Calculate Result Metabolic Half-Life (t½) Calculate->Result

References

Application Notes and Protocols for the Synthesis of Antibacterial Agents from 3-Fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two classes of potential antibacterial agents, quinolones and 1,2,3-triazoles, using 3-Fluoro-4-methylaniline as a starting material. The protocols are based on established synthetic methodologies and are intended to guide researchers in the development of novel antimicrobial compounds.

Pathway 1: Synthesis of Quinolone Derivatives via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and effective method for the synthesis of the 4-hydroxyquinoline (B1666331) scaffold, which is the core of many fluoroquinolone antibiotics.[1][2][3] This pathway involves the condensation of this compound with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization, saponification, and decarboxylation to yield a 7-fluoro-6-methyl-4-hydroxyquinoline core. Further modifications, such as the introduction of a piperazinyl group at the 7-position, are typically required to enhance antibacterial activity.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((3-fluoro-4-methylphenylamino)methylene)malonate (Intermediate 1)

  • In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130°C for 1.5-2 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The crude intermediate can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 2)

  • Dissolve the crude Intermediate 1 in a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Add a non-polar solvent like hexane (B92381) to aid precipitation.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Step 3: Synthesis of 7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate 3)

  • Suspend Intermediate 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours to facilitate hydrolysis (saponification).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Synthesis of 7-Fluoro-6-methylquinolin-4(1H)-one

  • Place the dried Intermediate 3 in a flask suitable for high-temperature reactions.

  • Heat the solid above its melting point until the evolution of CO2 ceases, indicating the completion of decarboxylation.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Representative Yields for Quinolone Synthesis Steps

StepProductTypical Yield (%)
1Diethyl 2-((3-fluoro-4-methylphenylamino)methylene)malonate85-95
2Ethyl 7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate70-85
37-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid80-90
47-Fluoro-6-methylquinolin-4(1H)-one75-85

Table 2: Antibacterial Activity (MIC, µg/mL) of Structurally Similar Fluoroquinolones

CompoundStaphylococcus aureusEscherichia coli
Ciprofloxacin0.5 - 2.00.015 - 0.12
Norfloxacin1.0 - 4.00.06 - 0.25
Representative Quinolone Core>64>64
Piperazine-substituted Quinolone0.25 - 2.00.03 - 0.5

Note: The synthesized quinolone core is expected to have weak antibacterial activity. Subsequent derivatization, particularly at the 7-position with moieties like piperazine, is crucial for potent antibacterial effects.

Visualization

Gould_Jacobs_Synthesis start This compound intermediate1 Intermediate 1 (Anilidomethylenemalonate) start->intermediate1 Condensation (120-130°C) deem Diethyl ethoxymethylenemalonate (DEEM) deem->intermediate1 intermediate2 Intermediate 2 (Ethyl quinoline-3-carboxylate) intermediate1->intermediate2 Thermal Cyclization (~250°C) intermediate3 Intermediate 3 (Quinoline-3-carboxylic acid) intermediate2->intermediate3 Saponification (NaOH, Reflux) final_product 7-Fluoro-6-methylquinolin-4(1H)-one intermediate3->final_product Decarboxylation (Heat)

Gould-Jacobs reaction pathway for quinolone synthesis.

Pathway 2: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

This pathway utilizes a modern and highly efficient approach to synthesize 1,2,3-triazole derivatives. The synthesis begins with the conversion of this compound to its corresponding azide (B81097) via a diazotization reaction. This azide intermediate then undergoes a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction, with a suitable alkyne to form the 1,2,3-triazole ring.[4][5] The choice of the alkyne component allows for great diversity in the final products, many of which have shown promising antibacterial activities.

Experimental Protocols

Step 1: Synthesis of 1-azido-3-fluoro-4-methylbenzene (Intermediate 4)

  • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.

  • Slowly add a solution of sodium nitrite (B80452) (1.05 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • In a separate flask, dissolve sodium azide (1.1 eq) in water and cool to 0°C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude aryl azide. This intermediate is often used in the next step without further purification due to its potential instability.

Step 2: Synthesis of 1-(Substituted)-4-((3-fluoro-4-methylphenyl)methyl)-1H-1,2,3-triazole

  • In a reaction vessel, dissolve the aryl azide (Intermediate 4, 1.0 eq) and a terminal alkyne (1.0 eq) in a solvent system such as a mixture of t-butanol and water.

  • Add sodium ascorbate (B8700270) (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final 1,2,3-triazole derivative.

Data Presentation

Table 3: Representative Yields for 1,2,3-Triazole Synthesis Steps

StepProductTypical Yield (%)
11-azido-3-fluoro-4-methylbenzene70-90
21,2,3-Triazole derivative80-95

Table 4: Antibacterial Activity (MIC, µmol/mL) of Representative 1,2,3-Triazole Hybrids

Compound SeriesStaphylococcus aureusEscherichia coli
Imine-linked 1,2,3-triazoles0.0061 - 0.09800.0123 - 0.1960
Ciprofloxacin-1,2,3-triazole conjugatesPotent activity reportedPotent activity reported
Glucose-triazole conjugatesMIC of 25 µg/mL reportedMIC of 25 µg/mL reported

Note: The antibacterial activity of 1,2,3-triazoles is highly dependent on the nature of the substituent introduced via the alkyne partner.

Visualization

Triazole_Synthesis start This compound diazonium Diazonium Salt start->diazonium Diazotization (NaNO₂, HCl, 0°C) azide 1-azido-3-fluoro-4-methylbenzene (Aryl Azide) diazonium->azide Azidation (NaN₃) final_product 1,2,3-Triazole Derivative azide->final_product CuAAC 'Click' Reaction (CuSO₄, NaAsc) alkyne Terminal Alkyne alkyne->final_product

Synthesis pathway for 1,2,3-triazole derivatives.

Mechanism of Action Note

The antibacterial action of fluoroquinolones primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[6][7] For 1,2,3-triazole derivatives, the mechanism of action can be varied, with some shown to also target DNA gyrase, while others may disrupt different cellular processes depending on their specific structure.[4] Molecular docking studies can be a valuable tool to predict the binding affinity of newly synthesized compounds to these bacterial targets.[7]

References

Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 3-Fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 3-fluoro-4-methylaniline, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] This document outlines the predicted regioselectivity of these reactions and offers detailed protocols for key transformations, including halogenation, nitration, sulfonation, and Friedel-Crafts acylation. The information herein is intended to guide researchers in the strategic functionalization of this important scaffold.

Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of EAS reactions on this compound is governed by the interplay of the directing effects of its three substituents: the strongly activating and ortho, para-directing amino group (-NH₂), the activating and ortho, para-directing methyl group (-CH₃), and the deactivating but ortho, para-directing fluoro group (-F).

The powerful activating and directing effect of the amino group is the dominant factor in determining the position of electrophilic attack. The methyl group, also an activator, reinforces this directing effect. The fluorine atom, while deactivating the ring through its inductive effect, directs incoming electrophiles to the ortho and para positions via resonance.

Considering the positions relative to the activating amino group, the primary sites of substitution are predicted to be the positions ortho to the amine (C2 and C6) and para to the amine (C5). Steric hindrance from the adjacent methyl group at C4 may slightly disfavor substitution at the C5 position. The positions meta to the amino group (C3 and C5) are generally disfavored.

A logical prediction for the major monosubstitution products is a mixture of 2-substituted and 6-substituted isomers, with the potential for a smaller amount of the 5-substituted isomer. The precise ratio of these products will depend on the specific electrophile and the reaction conditions employed.

Diagram of Substituent Directing Effects

G Directing Effects on this compound cluster_0 This compound cluster_1 Predicted Reactivity C1 C-NH₂ C2 C2 (ortho to NH₂, meta to F) C3 C-F (meta to NH₂, ortho to CH₃) Reactivity_C2 C2: Highly Activated (ortho to NH₂, para to CH₃) C4 C-CH₃ (para to NH₂) Reactivity_C3 C3: Deactivated C5 C5 (meta to NH₂, meta to CH₃) C6 C6 (ortho to NH₂, ortho to F) Reactivity_C5 C5: Activated (para to F, hindered) Reactivity_C6 C6: Highly Activated (ortho to NH₂)

Caption: Predicted reactivity of positions on the this compound ring.

Halogenation

Halogenation introduces a halogen atom onto the aromatic ring, a common strategy for modifying the electronic and lipophilic properties of a molecule.

Bromination

Predicted Major Products: 2-Bromo-3-fluoro-4-methylaniline and 5-bromo-3-fluoro-4-methylaniline.

Table 1: Summary of a Representative Bromination Protocol

ParameterValue
Reactants This compound, N-Bromosuccinimide (NBS)
Solvent Acetonitrile (B52724)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous sodium thiosulfate (B1220275) wash, extraction with ethyl acetate (B1210297)
Purification Column chromatography on silica (B1680970) gel
Predicted Yield 70-85%
Experimental Protocol: Bromination
  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the brominated products.

Workflow for Bromination

G start Start: this compound in Acetonitrile cool Cool to 0 °C start->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs react Stir at Room Temperature (2-4h) add_nbs->react quench Quench with Na₂S₂O₃ solution react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end End: Brominated Products purify->end

Caption: Experimental workflow for the bromination of this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can serve as a precursor for further functionalization, such as reduction to an amino group. Due to the high reactivity of anilines towards nitrating agents, protection of the amino group as an acetamide (B32628) is often necessary to prevent oxidation and control regioselectivity.

Predicted Major Product (after deprotection): 2-Nitro-3-fluoro-4-methylaniline.

Table 2: Summary of a Representative Nitration Protocol (via Acetanilide)

ParameterValue
Protection Acetic anhydride, pyridine
Nitrating Agent Nitric acid, Sulfuric acid
Solvent Acetic acid
Temperature 0-10 °C
Reaction Time 1-2 hours
Deprotection Aqueous HCl, heat
Work-up Neutralization, extraction
Purification Recrystallization or column chromatography
Predicted Yield 60-75% (over two steps)
Experimental Protocol: Nitration

Step 1: Acetylation

  • Dissolve this compound (1.0 eq) in acetic anhydride.

  • Add a catalytic amount of pyridine.

  • Heat the mixture at 50 °C for 1 hour.

  • Pour the reaction mixture into ice water and collect the precipitated solid by filtration. Wash with water and dry to obtain 3-fluoro-4-methylacetanilide.

Step 2: Nitration and Deprotection

  • Add the 3-fluoro-4-methylacetanilide (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Stir the mixture at 0-10 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated nitro-acetanilide.

  • Hydrolyze the intermediate by heating in aqueous hydrochloric acid.

  • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the nitroaniline product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H), which can enhance the water solubility of a compound and serve as a directing group in subsequent reactions.

Predicted Major Product: 2-Amino-6-fluoro-5-methylbenzenesulfonic acid.

Table 3: Summary of a Representative Sulfonation Protocol

ParameterValue
Sulfonating Agent Fuming sulfuric acid (oleum)
Temperature 100-120 °C
Reaction Time 4-6 hours
Work-up Pouring onto ice, neutralization with a base (e.g., CaCO₃ or Ba(OH)₂)
Purification Recrystallization of the salt
Predicted Yield 70-80%
Experimental Protocol: Sulfonation
  • Carefully add this compound (1.0 eq) to fuming sulfuric acid (20% SO₃) at room temperature with stirring.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction by observing the solubility of a small aliquot in water.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with calcium carbonate or barium hydroxide (B78521) to precipitate the excess sulfate.

  • Filter off the insoluble sulfate salts.

  • The resulting solution contains the calcium or barium salt of the sulfonic acid, which can be used directly or further purified by recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation is generally not successful on anilines due to the reaction of the amino group with the Lewis acid catalyst. Therefore, the amino group must be protected, typically as an acetamide, to allow the reaction to proceed. The acylated product can then be deprotected.

Predicted Major Product (after deprotection): 2-Amino-6-fluoro-5-methylacetophenone (from acetylation).

Table 4: Summary of a Representative Friedel-Crafts Acylation Protocol (via Acetanilide)

ParameterValue
Protection Acetic anhydride, pyridine
Acylating Agent Acetyl chloride
Catalyst Aluminum chloride (AlCl₃)
Solvent Dichloromethane (B109758) or 1,2-dichloroethane
Temperature 0 °C to reflux
Reaction Time 2-6 hours
Deprotection Aqueous HCl, heat
Work-up Acidic work-up, neutralization, extraction
Purification Column chromatography
Predicted Yield 50-65% (over two steps)
Experimental Protocol: Friedel-Crafts Acylation

Step 1: Acetylation

  • Protect the amino group of this compound as described in the nitration protocol (Section 3.1, Step 1).

Step 2: Acylation and Deprotection

  • Suspend aluminum chloride (2.5 eq) in dichloromethane at 0 °C.

  • Slowly add acetyl chloride (1.2 eq) to the suspension.

  • Add a solution of 3-fluoro-4-methylacetanilide (1.0 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotect the resulting acylated acetanilide (B955) by heating in aqueous hydrochloric acid.

  • Neutralize the solution and extract the acylated aniline (B41778) product.

  • Purify by column chromatography.

Disclaimer: The provided protocols are based on established chemical principles and analogous reactions. Researchers should always perform a thorough literature search and conduct small-scale trials to optimize conditions for their specific needs. All experiments should be carried out with appropriate safety precautions in a well-ventilated fume hood.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-Fluoro-4-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Fluoro-4-methylaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes.

Route 1: Reduction of 2-Fluoro-4-nitrotoluene (B45272)

This is a widely used method for the synthesis of this compound. Below are common problems and their solutions.

Question 1: My reduction of 2-Fluoro-4-nitrotoluene is incomplete, and I observe the starting material in my crude product. What could be the issue?

Answer:

Incomplete reduction is a common issue and can be attributed to several factors:

  • Inactive Catalyst: If you are performing a catalytic hydrogenation (e.g., using Pd/C or Pt/C), the catalyst may be poisoned or deactivated. Ensure you are using a fresh batch of catalyst and that the reaction is performed under an inert atmosphere to prevent catalyst oxidation.

  • Insufficient Reducing Agent: In the case of chemical reduction (e.g., with SnCl₂, Fe/HCl, or InI₃/TMDS), ensure you are using the correct stoichiometry. It is often beneficial to use a slight excess of the reducing agent.

  • Suboptimal Reaction Conditions: The reaction temperature and time are critical. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Poor Solubility: The starting material must be fully dissolved in the solvent for the reaction to proceed efficiently. If solubility is an issue, consider screening alternative solvents or using a co-solvent system.

Question 2: I am observing a significant amount of a byproduct that I suspect is 4-methylaniline (defluorinated product). How can I prevent this?

Answer:

Defluorination is a known side reaction in the catalytic hydrogenation of fluorinated nitroaromatics.[1] To minimize this side reaction, consider the following:

  • Catalyst Selection: Palladium-based catalysts are often more prone to causing dehalogenation. Consider using a platinum-based catalyst (e.g., Pt/C) or a sulfided catalyst, which can show higher selectivity for the nitro group reduction while preserving the halogen.

  • Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and lower temperature, can help to reduce the incidence of dehalogenation.

  • Alternative Reducing Agents: Chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in the presence of an acid (Fe/HCl) are generally less likely to cause dehalogenation and can be a good alternative to catalytic hydrogenation.

Question 3: The work-up of my reaction mixture is difficult, and I am getting a low isolated yield. How can I improve my purification process?

Answer:

A low isolated yield can be due to product loss during the work-up and purification steps. Here are some tips for improvement:

  • Extraction: Ensure proper pH adjustment during aqueous washes to ensure the aniline (B41778) is in its free base form and can be efficiently extracted into the organic layer. Multiple extractions with a suitable solvent like ethyl acetate (B1210297) will help maximize the recovery.

  • Purification Method: Column chromatography on silica (B1680970) gel is a common method for purifying anilines. A gradient elution with a hexane (B92381)/ethyl acetate solvent system is often effective in separating the product from nonpolar impurities and more polar byproducts. For larger scales, vacuum distillation can be an effective method for purification.

  • Product Stability: Anilines can be susceptible to oxidation, leading to discoloration and the formation of impurities. It is advisable to handle the purified product under an inert atmosphere and store it at a low temperature, protected from light.

Route 2: Buchwald-Hartwig Amination of 4-Chloro-2-fluorotoluene

This method provides an alternative route to this compound.

Question 4: My Buchwald-Hartwig amination reaction is not working, and I am recovering my starting materials. What are the critical parameters to check?

Answer:

The success of a Buchwald-Hartwig amination reaction is highly dependent on several factors:

  • Catalyst System: The choice of palladium precursor and ligand is crucial. Ensure you are using a suitable ligand for the amination of an aryl chloride. Sterically hindered biarylphosphine ligands are often effective. Using a pre-catalyst can also be more efficient as it does not require an in-situ reduction of Pd(II) to Pd(0).

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. However, the choice of base can be substrate-dependent. Weaker bases like cesium carbonate (Cs₂CO₃) may be required for sensitive substrates, though this might necessitate higher reaction temperatures.

  • Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to air. It is critical to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents.

  • Solvent Choice: Toluene (B28343) and dioxane are common solvents for this reaction. The solvent should be able to dissolve the reactants and the base to a sufficient extent.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The reduction of 2-Fluoro-4-nitrotoluene is the most commonly reported and industrially scalable method. Catalytic hydrogenation is often preferred for its efficiency and cleaner reaction profile, although chemical reduction methods are also widely used.

Q2: What are the typical yields for the synthesis of this compound?

A2: The yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Yields ranging from 74% to over 90% have been reported. Please refer to the data tables below for a comparison of different methods.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: What are the key safety precautions to consider during the synthesis?

A4: this compound and its precursors can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions should be performed in a well-ventilated fume hood. Catalytic hydrogenations involve flammable hydrogen gas and should be conducted with appropriate safety measures.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound via Reduction of 2-Fluoro-4-nitrotoluene

Reducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
InI₃ / TMDSToluene60674[1]
Pt/C (1%) / H₂-50-1001-10>94[2]
Pd/C / H₂Ethanol40->96[3]
Fe / NH₄ClMethanol/Water70--[4]

Note: "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Fluoro-4-nitrotoluene with InI₃/TMDS [1]

  • To a screw-top vial (5 mL) under a nitrogen atmosphere, add freshly distilled toluene (0.6 mL).

  • Successively add 2-fluoro-4-nitrotoluene (0.60 mmol), indium(III) iodide (InI₃, 14.9 mg, 0.030 mmol), and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS, 318 μL, 1.80 mmol).

  • Seal the vial with a cap containing a PTFE septum.

  • Stir the mixture at 60 °C (bath temperature).

  • Monitor the reaction progress via TLC analysis.

  • Upon completion, add 5 mL of saturated aqueous NaHCO₃ solution to the mixture.

  • Extract the mixture with ethyl acetate (3 x 6 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane-ethyl acetate, from 9:1 to 4:1) to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Add Reagents: - 2-Fluoro-4-nitrotoluene - InI3 - TMDS - Toluene stir Stir at 60°C reagents->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Silica Gel Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Problem: Low Yield or Impure Product check_reaction Incomplete Reaction? start->check_reaction check_byproducts Side Products Observed? start->check_byproducts check_reaction->check_byproducts No solution_incomplete Increase Reaction Time/Temp Check Reagent Stoichiometry Verify Catalyst Activity check_reaction->solution_incomplete Yes solution_dehalogenation Change Catalyst (Pt/C) Use Milder Conditions Switch to Chemical Reduction check_byproducts->solution_dehalogenation Defluorination solution_purification Optimize Work-up pH Improve Extraction Protocol Consider Vacuum Distillation check_byproducts->solution_purification Other Impurities

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of Crude 3-Fluoro-4-methylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 3-fluoro-4-methylaniline using column chromatography.

Troubleshooting Guide

Issue: The purified this compound appears discolored (e.g., yellow or brown).

Answer: Discoloration in aniline (B41778) compounds like this compound is commonly due to the formation of colored oxidation products and polymers, which can occur with exposure to air and light.[1] For applications requiring high purity, these colored impurities should be removed. Column chromatography is an effective method for this purification.[1]

Issue: The product is not eluting from the column, or the recovery is very low.

Answer: This is a common problem when purifying basic compounds like anilines on standard silica (B1680970) gel. The acidic nature of silanol (B1196071) groups (Si-OH) on the silica surface can lead to strong, sometimes irreversible, adsorption of the basic amine group, resulting in low recovery.[2]

  • Solution 1: Deactivate the Silica Gel. Add a small amount of a competing base, such as 0.5-1% triethylamine (B128534) (TEA), to your mobile phase.[2] This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your product and improving elution.

  • Solution 2: Use an Alternative Stationary Phase. Consider using amine-functionalized silica, which is designed to minimize interactions with basic compounds.[2] Neutral or basic alumina (B75360) can also be a suitable alternative to silica gel for acid-sensitive compounds.[2]

Issue: The separation between this compound and impurities is poor, with overlapping spots on TLC and mixed fractions from the column.

Answer: Poor separation can result from several factors related to the mobile phase, stationary phase, or sample loading.

  • Optimize the Mobile Phase: The polarity of the eluent is critical for good separation.[1] For aniline derivatives, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is a good starting point.[1]

    • If the spots are too high on the TLC plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If the spots are too low on the TLC plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.

    • Consider using a gradient elution, where you start with a less polar solvent system and gradually increase the polarity during the chromatography run.[1] A published method for purifying this compound used a gradient of n-hexane-ethyl acetate from 9:1 to 4:1.[3]

  • Check Column Packing: A poorly packed column can lead to channeling, where the solvent and sample run unevenly through the stationary phase, resulting in broad bands and poor separation.[1] Ensure the silica gel is packed evenly as a slurry and that the bed is level.

  • Proper Sample Loading: Load the crude sample onto the column in a minimal amount of solvent to ensure it starts as a narrow band.[1][2] A broad initial band will lead to broad, poorly resolved peaks during elution.

Issue: The spots on the TLC plate are streaking or tailing.

Answer: Peak tailing is often observed with basic compounds on acidic stationary phases.[2] This is due to the strong interaction between the amine and the silica gel. Adding 0.5-1% triethylamine to the mobile phase can significantly reduce tailing and lead to sharper spots and better separation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The most common stationary phase is silica gel (40-63 µm or 230-400 mesh).[2][4] However, due to the basic nature of the aniline, standard silica can be problematic.[2] To improve purification, it is highly recommended to either use deactivated silica gel by adding triethylamine to the eluent or to use a specialized stationary phase like amine-functionalized silica.[2] Neutral or basic alumina is another viable option.[2]

Q2: What is a good starting mobile phase (eluent) for this purification?

A2: A good starting point is a mixture of hexane and ethyl acetate.[1][2] Based on literature, a gradient elution from 9:1 to 4:1 hexane:ethyl acetate has been successfully used to purify this compound.[3] It is always best to first determine the optimal solvent system using thin-layer chromatography (TLC). An ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3.[2]

Q3: How do I properly pack the chromatography column?

A3: The slurry method is generally recommended.[2]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]

  • In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.[2]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[2]

  • Allow the silica to settle, draining some solvent from the bottom, but never let the top of the silica bed run dry.[2]

  • Once the bed is stable, add a thin layer of sand on top to prevent disturbance when adding more solvent.[4]

Q4: What are the critical safety precautions when handling this compound?

A4: this compound is toxic if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1] Avoid breathing dust, fumes, or vapors.

Data Presentation

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (230-400 mesh)[1]Deactivation with triethylamine is recommended to prevent tailing and improve recovery.[2]
Amine-Functionalized Silica[2]An excellent alternative for basic amines, often providing better results.
Alumina (Neutral or Basic)[2]A suitable alternative for acid-sensitive compounds.
Mobile Phase Hexane/Ethyl AcetateA common and effective solvent system for aniline derivatives.[1][2]
Mobile Phase Additive 0.5 - 1% Triethylamine (TEA)Added to the mobile phase to reduce peak tailing and strong adsorption on silica gel.[2]
Elution Method Gradient ElutionStarting with a low polarity (e.g., 9:1 Hexane:EtOAc) and increasing polarity (e.g., to 4:1 Hexane:EtOAc) is often effective.[3]
Target Rf Value ~0.2 - 0.3This range in the chosen TLC solvent system usually provides good separation on the column.[2]

Experimental Protocols

Detailed Methodology for Purification of this compound by Column Chromatography

This protocol outlines a general procedure using standard silica gel with a modified mobile phase.

  • Materials:

    • Crude this compound

    • Silica gel (40-63 µm particle size)

    • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA) (all chromatography grade)

    • Glass column with a stopcock

    • Collection tubes or flasks

    • Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Method Development (TLC Analysis):

    • Prepare several developing solvents with varying ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20). Add 1% TEA to each mixture.

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the crude mixture on a TLC plate and develop it in the prepared solvent systems.

    • Identify the solvent system that provides good separation and an Rf value of ~0.2-0.3 for the this compound spot. This will be your starting eluent.

  • Column Packing (Slurry Method):

    • Secure the column vertically to a stand. Place a small plug of cotton at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA).

    • Pour the slurry into the column. Gently tap the column to ensure even packing. Open the stopcock to allow some solvent to drain, which helps in settling the silica bed.

    • Ensure the top of the silica bed is flat and does not run dry. Add a thin layer of sand on top of the silica bed to prevent disturbance.[2][4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica until the solvent level is just at the top of the sand layer.

    • Carefully add a small amount of fresh eluent and again allow it to absorb onto the silica. Repeat this step once more to ensure the entire sample is loaded as a narrow band.[2]

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions as the solvent starts to elute from the bottom of the column.

    • If using a gradient, start with the least polar solvent system and gradually increase the polarity by adding more of the polar solvent to your eluent reservoir.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. Method Development (TLC) Select Mobile Phase packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Concentrated Band) packing->loading elution 4. Elution (Gravity or Flash) loading->elution collection 5. Fraction Collection elution->collection monitoring 6. Fraction Monitoring (TLC Analysis) collection->monitoring isolation 7. Combine & Evaporate Pure Fractions monitoring->isolation pure_product Purified Product isolation->pure_product crude Crude this compound crude->tlc troubleshooting_guide start Problem Encountered q1 Poor Separation / Overlapping Spots? start->q1 q2 Low Recovery / Product Stuck? start->q2 q3 Peak Tailing on TLC? start->q3 sol1 Optimize Mobile Phase (Adjust Polarity / Gradient) q1->sol1 Yes sol2 Repack Column (Ensure Even Packing) q1->sol2 Yes sol3 Add 0.5-1% TEA to Mobile Phase q2->sol3 Yes sol4 Use Amine-Functionalized Silica or Alumina q2->sol4 Yes q3->sol3 Yes success Improved Separation & Pure Product sol1->success sol2->success sol3->success sol4->success

References

Technical Support Center: Improving Yield in the Reduction of 2-Fluoro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-aminotoluene.

Troubleshooting Guides

This section addresses common issues encountered during the reduction of 2-Fluoro-4-nitrotoluene, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete Reaction or Low Yield

  • Question: My reaction is incomplete, or the yield of 2-Fluoro-4-aminotoluene is consistently low. What are the possible reasons, and how can I improve it?

  • Answer: Incomplete reactions or low yields can stem from several factors related to reagents, reaction conditions, and the catalyst system. Here’s a systematic approach to troubleshoot this issue:

    • Reagent Quality and Stoichiometry:

      • Reducing Agent: Ensure the reducing agent is fresh and active. For instance, metal powders (Fe, Sn) can oxidize over time, and the activity of catalysts like Raney Nickel can diminish with improper storage. For reductions using tin(II) chloride, it is crucial to use the dihydrate form (SnCl₂·2H₂O) and often in significant excess (3-5 equivalents).

      • Acid/Hydrogen Source: In metal-acid reductions, the concentration and amount of acid are critical. For catalytic hydrogenations, ensure a high-purity hydrogen source. In transfer hydrogenations, the hydrogen donor (e.g., ammonium (B1175870) formate, hydrazine) should be of good quality and used in sufficient excess.

    • Reaction Conditions:

      • Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Consider a modest increase in temperature, but be mindful of potential side reactions. For instance, some catalytic hydrogenations can be gently heated to 50°C to improve the reaction rate.[1]

      • Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

      • Solvent: The solubility of 2-Fluoro-4-nitrotoluene can be a limiting factor. It is soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), but has poor solubility in ethers and is insoluble in water.[2] Using a co-solvent or a different solvent system might be necessary to ensure all reactants are in solution.

    • Catalyst (for Catalytic Hydrogenation):

      • Catalyst Activity: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned by impurities in the starting material, solvent, or from previous reactions. Ensure high-purity starting materials and solvents.

      • Catalyst Loading: The amount of catalyst may be insufficient. Increasing the catalyst loading can improve the reaction rate and yield. However, excessive amounts can lead to increased costs and potential side reactions. A typical starting point for Pd/C is 5-10 mol% by weight.[3]

Issue 2: Formation of Side Products (e.g., Dehalogenation)

  • Question: I am observing the formation of 4-aminotoluene as a significant byproduct, indicating dehalogenation (defluorination). How can I minimize this side reaction?

  • Answer: Dehalogenation is a common side reaction in the catalytic hydrogenation of halogenated nitroaromatics, particularly with palladium on carbon (Pd/C). Here are strategies to mitigate this issue:

    • Choice of Catalyst:

      • Raney Nickel: Raney Nickel is often a better choice than Pd/C for reducing halogenated nitroaromatics as it is less prone to causing dehalogenation.[4]

      • Modified Catalysts: In some cases, modified catalysts, such as sulfided platinum on carbon, can be highly selective for nitro group reduction while preserving halogens.

    • Reaction Conditions:

      • Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the rate of dehalogenation relative to nitro group reduction.

      • Temperature: Lowering the reaction temperature can also help to minimize dehalogenation.

      • Additives: The addition of certain inhibitors, like morpholine (B109124) or quinoline, in small amounts can sometimes suppress dehalogenation by selectively poisoning the catalyst sites responsible for this side reaction.

    • Alternative Reduction Methods:

      • Metal-Acid Reduction: Methods using iron powder with hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂) are generally chemoselective and do not cause dehalogenation.[5] These are excellent alternatives if dehalogenation is a persistent issue with catalytic hydrogenation.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the 2-Fluoro-4-aminotoluene from the reaction mixture. What are the best practices for workup and purification?

  • Answer: Proper workup and purification are crucial for obtaining a high yield of pure product. The procedure will vary depending on the reduction method used.

    • Catalytic Hydrogenation Workup:

      • Catalyst Removal: After the reaction is complete, the catalyst must be carefully removed by filtration. This is typically done by filtering the reaction mixture through a pad of celite or a similar filter aid. Caution: Raney Nickel and sometimes Pd/C can be pyrophoric, especially when dry. Ensure the catalyst is kept wet with solvent during filtration and handle it with care.

      • Solvent Removal: The solvent can then be removed under reduced pressure to yield the crude product.

    • Metal-Acid Reduction Workup (Fe/HCl):

      • Neutralization: The acidic reaction mixture needs to be neutralized. This is typically done by adding a base such as sodium carbonate or sodium hydroxide (B78521) solution until the pH is basic (pH 8-9).[1]

      • Filtration: The iron salts that precipitate upon neutralization need to be removed by filtration, often through a pad of celite.

      • Extraction: The aqueous filtrate is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the product.

      • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • Metal-Acid Reduction Workup (SnCl₂):

      • Basification: After the reaction, the mixture is made strongly basic with a concentrated sodium hydroxide solution. This will precipitate tin salts.

      • Extraction: The product is then extracted into an organic solvent like ethyl acetate (B1210297).

      • Washing and Drying: The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated.

    • Purification:

      • Column Chromatography: If the crude product is not sufficiently pure, it can be purified by column chromatography on silica (B1680970) gel. A suitable eluent system would need to be determined by TLC analysis (e.g., a mixture of hexane (B92381) and ethyl acetate).

      • Recrystallization: Recrystallization from a suitable solvent system can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the reduction of 2-Fluoro-4-nitrotoluene to achieve a high yield?

A1: Catalytic hydrogenation using Pd/C is a highly efficient method for nitro group reduction and can provide high yields, often exceeding 90%.[3][6] However, for substrates like 2-Fluoro-4-nitrotoluene, there is a risk of dehalogenation. A process involving Pd/C catalyzed hydrogenation has been reported with a high process yield of 98% for a subsequent product, suggesting this can be a very effective method under optimized conditions.[7] If dehalogenation is a concern, metal-acid reductions, such as with Fe/HCl, are very reliable and cost-effective, with typical yields in the range of 85-95%.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[8]

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (usually silica gel).

    • Dissolve a small amount of your starting material (2-Fluoro-4-nitrotoluene) in a suitable solvent to use as a reference spot.

    • Take a small aliquot from your reaction mixture at different time intervals and spot it on the TLC plate alongside the starting material reference.

    • Develop the TLC plate in an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will need to be determined experimentally.

    • Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material has disappeared, and a new spot corresponding to the more polar product (2-Fluoro-4-aminotoluene) has appeared.

Q3: What are the expected Rf values for the starting material and product on a TLC plate?

A3: The product, 2-Fluoro-4-aminotoluene, is more polar than the starting material, 2-Fluoro-4-nitrotoluene, due to the presence of the amino group. Therefore, the product will have a lower Retention Factor (Rf) value on a silica gel TLC plate compared to the starting material. The exact Rf values will depend on the specific eluent system used.

Q4: Can I use sodium borohydride (B1222165) (NaBH₄) to reduce the nitro group?

A4: Sodium borohydride alone is generally not effective for the reduction of aromatic nitro groups. However, it can be used in combination with a catalyst, such as Pd/C or certain metal salts like FeCl₂, to achieve the reduction.[9][10]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions should be taken:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and using appropriate hydrogenation equipment (e.g., a Parr shaker). Raney Nickel and some forms of Pd/C can be pyrophoric and should be handled with care, keeping them wet with solvent.

  • Metal-Acid Reductions: These reactions often involve the use of strong acids (e.g., concentrated HCl), which are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). The reactions can also be exothermic, so addition of reagents should be done carefully to control the reaction temperature.

  • General Precautions: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals used in the experiment.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for common methods used in the reduction of 2-Fluoro-4-nitrotoluene. These values are based on literature for similar compounds and should serve as a starting point for optimization.

Table 1: Comparison of Reduction Methods

MethodReagentsSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)
Catalytic HydrogenationH₂, Pd/C (5-10 mol%)Ethanol (B145695), Methanol25 - 504 - 8>90
Catalytic HydrogenationH₂, Raney Nickel (5-10 wt%)Ethanol25 - 50~8>90[1]
Metal-Acid ReductionFe powder, HClEthanol/Water/Acetic AcidReflux (~80-100)1 - 385 - 95[1]
Metal-Acid ReductionSnCl₂·2H₂O, HClEthanol50 - 701 - 280 - 90[1]

Table 2: Influence of Reaction Parameters on Yield (Illustrative)

ParameterCondition 1Yield (%)Condition 2Yield (%)
Catalytic Hydrogenation (Pd/C)
Catalyst Loading5 mol%~8510 mol%>95
H₂ Pressure1 atm~905 atm>98
Temperature25°C~9250°C>98
Metal-Acid Reduction (Fe/HCl)
Temperature60°C~80Reflux~95
Fe Equivalents3 eq.~855 eq.>90

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Materials:

    • 2-Fluoro-4-nitrotoluene

    • 10% Palladium on Carbon (Pd/C) catalyst

    • Ethanol or Methanol

    • Hydrogen gas

    • Inert gas (Nitrogen or Argon)

    • Filtration apparatus (e.g., Büchner funnel with celite)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 2-Fluoro-4-nitrotoluene (1 equivalent) in ethanol or methanol.

    • Carefully add 10% Pd/C catalyst (5-10 mol% by weight of the substrate) to the solution.

    • Seal the reaction vessel and purge with an inert gas to remove air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50°C).

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2-Fluoro-4-aminotoluene.

Protocol 2: Metal-Acid Reduction using Iron and Hydrochloric Acid (Fe/HCl)

  • Materials:

    • 2-Fluoro-4-nitrotoluene

    • Iron powder (fine grade)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Water

    • Sodium carbonate or Sodium hydroxide solution

    • Ethyl acetate

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-4-nitrotoluene (1 equivalent) and a mixture of ethanol and water (e.g., 4:1).

    • Add iron powder (3-5 equivalents).

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add concentrated HCl (catalytic to 1 equivalent) to the refluxing mixture. An exothermic reaction may be observed.

    • Continue refluxing for 1-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts. Wash the residue with ethanol.

    • Combine the filtrate and washings and neutralize with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9).[1]

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Fluoro-4-aminotoluene.

Visualizations

Troubleshooting_Yield Start Low Yield or Incomplete Reaction Reagent Check Reagents: - Freshness - Stoichiometry Start->Reagent Conditions Optimize Conditions: - Temperature - Reaction Time - Solvent Start->Conditions Catalyst Evaluate Catalyst: - Activity (Poisoning) - Loading Start->Catalyst Side_Reaction Check for Side Reactions (e.g., Dehalogenation) Start->Side_Reaction Purification Improve Purification: - Workup Procedure - Chromatography Start->Purification Solution Improved Yield Reagent->Solution Conditions->Solution Catalyst->Solution Side_Reaction->Solution Purification->Solution

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 2-Fluoro-4-nitrotoluene in solvent B 2. Add Reducing Agent/ Catalyst A->B C 3. Set Reaction Conditions (Temp, Pressure) B->C D 4. Monitor by TLC C->D E 5. Quench Reaction & Remove Catalyst/Salts D->E F 6. Extraction & Drying E->F G 7. Solvent Removal F->G H 8. Purification (e.g., Chromatography) G->H I Pure 2-Fluoro-4-aminotoluene H->I

Caption: General experimental workflow.

References

Technical Support Center: 3-Fluoro-4-methylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions to help manage impurities during the synthesis and purification of 3-Fluoro-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities typically arise from the synthetic route. When synthesizing from 2-Fluoro-4-nitrotoluene, the primary impurities include:

  • Isomeric Impurities: Such as 4-Fluoro-3-methylaniline, which can be difficult to separate due to similar physical properties.

  • Unreacted Starting Material: Residual 2-Fluoro-4-nitrotoluene from incomplete reduction.

  • Dehalogenation Byproducts: Catalytic hydrogenation may lead to the removal of the fluorine atom, resulting in 4-methylaniline (p-toluidine).[1][2]

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities, causing the product to appear as a light yellow to brown powder or liquid.[3]

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to assess purity:

  • Gas Chromatography (GC): Ideal for separating volatile impurities and quantifying their levels.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for purity analysis of non-volatile impurities.[3][4]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor reaction progress and check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis with an internal standard.

  • Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS) to identify unknown impurities by their molecular weight.[5]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize the formation of oxidation-related impurities, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). It is typically stored at 2-8°C.[6]

Troubleshooting Guide

Problem 1: My final product is a mixture of regioisomers (this compound and 4-Fluoro-3-methylaniline).

  • Possible Cause: The formation of regioisomers is a common challenge in electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring influence the position of the incoming group.

  • Solution:

    • Control of Reaction Conditions: Carefully control the temperature and reaction time during synthesis, as higher temperatures can sometimes lead to decreased selectivity.

    • Purification: Isomers can often be separated by careful column chromatography. Due to their similar polarities, a long column and a slow gradient of eluent may be necessary.

    • Alternative Synthetic Route: Consider a synthetic route that offers greater regioselectivity.

Problem 2: I am observing a significant amount of dehalogenation byproduct (4-methylaniline) in my product.

  • Possible Cause: Dehalogenation is a known side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[1][7] This is often exacerbated by prolonged reaction times, high temperatures, or certain catalysts.

  • Solution:

    • Catalyst Selection: Use a catalyst known to be selective for nitro group reduction with minimal dehalogenation. Modifying the electronic properties of the catalyst, for instance by using basic supports, can suppress dehalogenation.[7]

    • Reaction Conditions: Conduct the hydrogenation at the lowest effective temperature and pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Acidic Medium: Performing the hydrogenation in the presence of an acidic medium can inhibit dehalogenation.[1]

Problem 3: My purified this compound is discolored (yellow to brown).

  • Possible Cause: Discoloration in anilines is typically due to the formation of colored oxidation products.[3] This can happen if the compound is exposed to air and light, especially during workup and purification.

  • Solution:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially after the reduction step.

    • Purification: Discoloration can often be removed by column chromatography or vacuum distillation.[3]

    • Storage: Store the purified product under an inert atmosphere in a cool, dark place.

Impurity Profile and Purification Efficiency

The following table summarizes common impurities and the effectiveness of different purification techniques.

Impurity NameTypical Level (%)Formation MechanismPurification MethodExpected Purity
4-Fluoro-3-methylaniline1-5%Lack of complete regioselectivity in an alternative synthesisColumn Chromatography>99%
2-Fluoro-4-nitrotoluene<2%Incomplete reductionColumn Chromatography>99.5%
4-methylaniline<1%Dehalogenation during hydrogenationColumn Chromatography>99.5%
Oxidation ProductsVariableExposure to air/lightColumn Chromatography, Vacuum Distillation>99%

Note: Typical impurity levels can vary significantly based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Fluoro-4-nitrotoluene

This protocol is based on a general procedure for the reduction of aromatic nitro compounds.[8]

Materials:

Procedure:

  • To a screw-top vial under a nitrogen atmosphere, add 2-Fluoro-4-nitrotoluene (1.0 mmol), indium triiodide (0.05 mmol), and freshly distilled toluene (1.0 mL).

  • Add 1,1,3,3-tetramethyldisiloxane (3.0 mmol) to the mixture.

  • Seal the vial with a PTFE septum cap and heat the mixture to 60°C with stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add 10 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of substituted anilines.[3][6][9]

Materials:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Hexane, Ethyl Acetate, Triethylamine (B128534) (TEA)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Method Development (TLC):

    • Dissolve a small amount of crude product in ethyl acetate.

    • Spot on a TLC plate and develop in a solvent system of hexane and ethyl acetate (e.g., start with 9:1 hexane:ethyl acetate).

    • To improve peak shape and reduce tailing, add 0.5-1% triethylamine to the eluent.

    • The ideal solvent system should give the product an Rf value of ~0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA).

    • Pour the slurry into the column and pack it evenly, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Fill the column with the mobile phase and begin collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 80:20 hexane:ethyl acetate with 1% TEA) to elute the product.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Analysis by Gas Chromatography (GC)

This is a representative GC method for the analysis of substituted anilines.

Instrumentation and Conditions:

  • Column: Agilent FactorFour VF-1701ms (30 m x 0.25 mm, 1.0 µm film thickness) or equivalent.

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 300°C.

  • Oven Program: 120°C hold for 5 minutes, then ramp to 180°C at 20°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

  • Prepare a sample solution of your product at the same concentration.

  • Inject the standard and sample solutions into the GC system.

  • Identify the peak for this compound based on the retention time of the standard.

  • Identify and quantify any impurity peaks by comparing their retention times to known standards if available, or by using relative peak area percentages.

Visualizations

impurity_formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Pathways 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene Reduction Reduction 2-Fluoro-4-nitrotoluene->Reduction This compound This compound Reduction->this compound Incomplete_Reaction Incomplete_Reaction Reduction->Incomplete_Reaction Dehalogenation Dehalogenation Reduction->Dehalogenation Isomeric_Product 4-Fluoro-3-methylaniline Reduction->Isomeric_Product Oxidation Oxidation This compound->Oxidation Air/Light Unreacted_Starting_Material 2-Fluoro-4-nitrotoluene Incomplete_Reaction->Unreacted_Starting_Material Dehalogenated_Product 4-methylaniline Dehalogenation->Dehalogenated_Product Isomeric_Starting_Material e.g., 3-Fluoro-4-nitrotoluene Isomeric_Starting_Material->Reduction Oxidized_Products Colored Impurities troubleshooting_workflow Start Start Analyze_Crude_Product Analyze Crude Product (TLC, GC, HPLC) Start->Analyze_Crude_Product Impurity_Detected Impurity Detected? Analyze_Crude_Product->Impurity_Detected Identify_Impurity Identify Impurity (GC-MS, NMR) Impurity_Detected->Identify_Impurity Yes End End Impurity_Detected->End No Isomeric_Impurity Isomeric Impurity? Identify_Impurity->Isomeric_Impurity Dehalogenation_Product Dehalogenation? Isomeric_Impurity->Dehalogenation_Product No Optimize_Chromatography Optimize Column Chromatography (long column, slow gradient) Isomeric_Impurity->Optimize_Chromatography Yes Starting_Material Unreacted SM? Dehalogenation_Product->Starting_Material No Optimize_Reduction Optimize Reduction (catalyst, temp, time, acid) Dehalogenation_Product->Optimize_Reduction Yes Increase_Reaction_Time Increase Reaction Time/Equivalents of Reducing Agent Starting_Material->Increase_Reaction_Time Yes Optimize_Chromatography->End Optimize_Reduction->End Increase_Reaction_Time->End

References

work-up procedure for reactions involving 3-Fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methylaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up procedure for reactions involving this compound.

Issue 1: The organic layer is a dark color after extraction.

  • Question: After quenching my reaction and extracting with an organic solvent, the organic layer is dark brown or black. What could be the cause and how can I fix it?

  • Answer: Discoloration in reactions involving aniline (B41778) derivatives like this compound is often due to the formation of colored oxidation products and polymers.[1] This can happen if the reaction is exposed to air for extended periods, especially at elevated temperatures.

    • Short-term Solution:

      • Proceed with the standard work-up (washing with brine, drying).

      • During purification by column chromatography, the colored, highly polar impurities will likely remain on the baseline.

    • Long-term Prevention:

      • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

Issue 2: An emulsion has formed during aqueous extraction.

  • Question: I'm seeing a thick emulsion at the interface of the organic and aqueous layers during extraction, and they are not separating. What should I do?

  • Answer: Emulsion formation is a common issue when working with amines.

    • Solutions:

      • Add Brine: Add a significant amount of saturated sodium chloride (brine) solution and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer can help break the emulsion.[3]

      • Filter through Celite: If brine addition is ineffective, filter the entire mixture through a pad of Celite. This can help to break up the emulsion.

      • Dilute the Organic Layer: As a last resort, diluting the organic layer with more solvent can sometimes resolve the emulsion.[3]

Issue 3: My product is not separating well during column chromatography.

  • Question: I'm running a silica (B1680970) gel column to purify my product, but I'm getting poor separation from impurities. How can I improve this?

  • Answer: Poor separation on a silica column can be due to an improper solvent system or issues with the stationary phase. For aniline derivatives, which are basic, interactions with the acidic silica gel can cause streaking and poor separation.

    • Troubleshooting Steps:

      • Optimize the Solvent System:

        • A common eluent for aniline derivatives is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[1]

        • To improve peak shape and reduce streaking, add a small amount (0.5-1%) of a tertiary amine, such as triethylamine (B128534), to your eluent system.[4] This will neutralize the acidic sites on the silica gel.

      • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with close Rf values.[1]

      • Check Stationary Phase: Ensure you are using silica gel of the appropriate mesh size (e.g., 230-400 mesh) and that the column is packed properly to avoid channeling.[1]

Frequently Asked Questions (FAQs)

Work-up Procedures

  • Q1: What is a general work-up procedure for a reaction involving this compound?

  • A1: A typical work-up involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally removing the solvent. The specific quenching and washing steps will depend on the reaction conditions.

  • Q2: What are suitable quenching agents for reactions with this compound?

  • A2: The choice of quenching agent depends on the reagents used. For many reactions, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is used to neutralize any remaining acids.[5] In other cases, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) may be appropriate.[6]

  • Q3: Which organic solvents are recommended for extracting this compound?

  • A3: Ethyl acetate is a commonly used solvent for extracting this compound and its derivatives from aqueous solutions.[6][7] Dichloromethane (B109758) can also be used.

Purification

  • Q4: My purified this compound is a yellow to brown solid/liquid. Is this normal?

  • A4: Yes, it is common for aniline derivatives to become discolored over time due to the formation of colored oxidation products upon exposure to air and light.[1] Commercially available this compound is often described as a light yellow to brown powder or lump.[8][9] For most applications, this discoloration does not affect the reactivity. For high-purity requirements, further purification may be necessary.

  • Q5: What are the best methods to purify crude this compound?

  • A5: The most common purification methods are:

    • Column Chromatography: Using a silica gel column with a hexane/ethyl acetate solvent system, often with a small amount of triethylamine, is very effective.[1][4]

    • Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining high-purity material. Ethanol has been reported as a suitable recrystallization solvent for a derivative of this compound.[6]

    • Vacuum Distillation: This is particularly useful for removing non-volatile or polymeric impurities.[1]

  • Q6: How can I remove unreacted starting materials or other closely related impurities?

  • A6: Column chromatography is generally the most effective method for separating structurally similar impurities like unreacted starting materials or side products.[1][2] Careful selection of the eluent system is crucial for achieving good separation.

  • Q7: Can I purify this compound by forming its hydrochloride salt?

  • A7: Yes, forming the hydrochloride salt is a viable purification strategy. The amine can be dissolved in a suitable organic solvent and treated with anhydrous HCl gas or a solution of HCl in an organic solvent to precipitate the hydrochloride salt.[10] The salt can then be collected by filtration and washed with a non-polar solvent to remove non-basic impurities. The free amine can be regenerated by treatment with a base.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
MethanolSoluble[11]
Organic SolventsGenerally Soluble[12]
WaterLimited Solubility[12]

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (or ammonium chloride, depending on the reaction) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[6][7]

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).[6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[5][6]

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Solvent System Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. For basic compounds like this compound, adding 0.5-1% triethylamine to the eluent can improve separation.[4] Aim for an Rf value of 0.2-0.3 for the desired product.[4]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with the selected solvent system. A gradient elution, starting with a lower polarity and gradually increasing, may be beneficial.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Solvent Screening: In test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, or mixtures like ethanol/water) at room temperature and upon heating.[13] The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[14]

  • Drying: Dry the crystals under vacuum.

Visualizations

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification Reaction Completed Reaction Quench Quench (e.g., NaHCO3 aq.) Reaction->Quench Extract Extract (e.g., Ethyl Acetate) Quench->Extract Wash Wash (Brine) Extract->Wash Dry Dry (e.g., Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column Column Chromatography Crude_Product->Column Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Column->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow for the work-up and purification of this compound.

Troubleshooting_Logic cluster_emulsion Emulsion Formation cluster_color Discoloration cluster_chromatography Poor Chromatography Start Problem Encountered During Work-up Emulsion Emulsion during extraction? Start->Emulsion Color Dark organic layer? Start->Color Poor_Sep Poor separation on column? Start->Poor_Sep Add_Brine Add Brine Emulsion->Add_Brine Yes Filter_Celite Filter through Celite Add_Brine->Filter_Celite Not Resolved Inert_Atmosphere Prevent with Inert Atmosphere Color->Inert_Atmosphere Yes Purify_Directly Proceed to Purification Color->Purify_Directly Yes Add_Amine Add Et3N to Eluent Poor_Sep->Add_Amine Yes Optimize_Solvent Optimize Solvent System Poor_Sep->Optimize_Solvent Yes

Caption: Troubleshooting logic for common work-up issues.

References

Technical Support Center: Scaling Up 3-Fluoro-4-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Fluoro-4-methylaniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when transitioning from laboratory-scale experiments to pilot or industrial-scale production.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of reactions involving this compound.

Issue 1: Decreased Yield and Inconsistent Results

Question: We are experiencing a significant drop in yield and batch-to-batch inconsistency when scaling up the synthesis of this compound from a 1-liter flask to a 100-liter reactor. What are the likely causes and how can we address them?

Answer: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors related to mass and heat transfer, reaction kinetics, and reagent quality.[1][2]

Potential Causes and Solutions:

  • Inadequate Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products.[1]

    • Optimization of Agitation: Increase the agitator speed or use a more efficient impeller design to ensure the reaction mixture is homogeneous.

    • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve mixing from top to bottom.[1]

  • Poor Heat Management: Many reactions for synthesizing anilines are exothermic.[1][3] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to a rise in temperature and the formation of byproducts.

    • Jacketed Reactor with Temperature Control: Utilize a reactor with a cooling jacket and a precise temperature control system to maintain the optimal reaction temperature.[1]

    • Controlled Reagent Addition: Add reagents slowly and in a controlled manner to manage the exothermic release of heat.[3]

  • Variation in Raw Material Quality: The purity of starting materials is critical. Impurities can interfere with the reaction or contaminate the final product.[4]

    • Quality Control: Perform quality control checks on all starting materials to ensure they meet the required specifications.

  • Incomplete Reaction: The reaction may not be going to completion on a larger scale.

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the disappearance of starting materials and the formation of the product.[4] This will help determine the optimal reaction time.

Issue 2: Increased Impurity Profile

Question: Our scaled-up batches of this compound show a higher level of impurities compared to our lab-scale synthesis. What are the common impurities and how can we minimize their formation?

Answer: Changes in the impurity profile upon scale-up are often linked to the same factors that affect yield: mixing, temperature control, and reaction time.[1] Common impurities in aniline (B41778) synthesis can include unreacted starting materials, over-alkylation products, and oxidation byproducts.[5][6]

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: This is often due to an incomplete reaction.

    • Optimize Reaction Conditions: Increase the reaction time or temperature as needed, while carefully monitoring for the formation of other impurities.[6]

  • Over-Alkylation Products: If the synthesis involves N-alkylation, the formation of di-alkylated or poly-alkylated anilines can be a problem.[6]

    • Stoichiometric Control: Carefully control the stoichiometry of the alkylating agent.[6]

    • Choice of Alkylating Agent: Some alkylating agents offer better selectivity for mono-alkylation.[6]

  • Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities.[5]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

  • Dehalogenation Byproducts: In some cases, the fluorine or other halogen atoms can be removed during the reaction.

    • Catalyst Selection and Control: If a catalyst is used, ensure it is selective and does not promote dehalogenation. The addition of dehalogenation inhibitors may be necessary in some cases.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their scale-up considerations?

A1: A common route is the reduction of 2-Fluoro-4-nitrotoluene.[8][9] Another potential pathway is the Buchwald-Hartwig amination of 4-chloro-2-fluorotoluene.[10] For the reduction of the nitro compound, catalytic hydrogenation is often used.[11] When scaling up catalytic hydrogenation, key considerations include:

  • Catalyst activity and loading: Ensure the catalyst is fresh and active.[3] The catalyst-to-substrate ratio may need to be optimized for the larger scale.

  • Hydrogen pressure and delivery: Maintaining consistent hydrogen pressure is crucial for reaction kinetics.

  • Heat removal: Hydrogenation reactions are often highly exothermic.

Q2: What purification methods are most effective for this compound at an industrial scale?

A2: The choice of purification method depends on the nature of the impurities.

  • Vacuum Distillation: This is a highly effective method for removing non-volatile impurities and colored byproducts.[5]

  • Crystallization: If the product is a solid or can be converted to a solid salt, crystallization is an excellent method for achieving high purity on a large scale.[4]

  • Acid-Base Extraction: This can be used to separate the aniline product from neutral or acidic impurities.[5]

Q3: What are the key safety considerations when handling this compound in a scaled-up process?

A3: this compound is a hazardous substance and requires strict safety protocols.[12][13]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety goggles, and protective clothing.[12]

  • Ventilation: Work in a well-ventilated area or a closed system to avoid inhalation of vapors.[12]

  • Handling Exothermic Reactions: Be prepared for exothermic reactions and have a robust cooling system in place to prevent runaway reactions.[1]

  • Spill and Disposal: Have procedures in place for handling spills and for the proper disposal of waste materials.[12]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound
ParameterLab-Scale (1 L)Pilot-Scale (100 L) - Initial RunPilot-Scale (100 L) - Optimized Run
Starting Material (2-Fluoro-4-nitrotoluene) 100 g10 kg10 kg
Reaction Time 4 hours8 hours6 hours
Average Temperature 60°C75°C (with excursions to 90°C)65°C (controlled)
Yield 92%75%89%
Purity (by HPLC) 99.5%97.0%99.2%
Major Impurity 0.2% (unreacted starting material)1.5% (unreacted starting material)0.5% (unreacted starting material)
Minor Impurity 0.1% (unknown)0.8% (degradation product)0.2% (degradation product)

This table provides illustrative data based on common scale-up challenges and does not represent actual experimental results.

Experimental Protocols

General Protocol for the Synthesis of this compound via Reduction of 2-Fluoro-4-nitrotoluene

This is a general laboratory-scale protocol that would require significant process development and safety assessment for scale-up.

Materials:

  • 2-Fluoro-4-nitrotoluene

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • Reactor Setup: A suitable reactor is charged with 2-Fluoro-4-nitrotoluene and the solvent (methanol or ethanol).

  • Inerting: The reactor is purged with an inert gas, such as nitrogen, to remove oxygen.

  • Catalyst Addition: The Pd/C catalyst is added to the reactor under an inert atmosphere.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred vigorously and heated to the target temperature (e.g., 40-60°C).

  • Reaction Monitoring: The reaction progress is monitored by HPLC or TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, the reactor is cooled and the hydrogen pressure is released. The reaction mixture is filtered through a pad of filter aid to remove the catalyst.

  • Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or crystallization.

Visualizations

Scale_Up_Workflow General Workflow for Scaling Up a Chemical Reaction lab_scale Lab-Scale Synthesis (mg to g scale) process_dev Process Development & Safety Assessment lab_scale->process_dev pilot_scale Pilot-Scale Production (kg scale) process_dev->pilot_scale industrial_scale Industrial-Scale Manufacturing (ton scale) pilot_scale->industrial_scale

Caption: General Workflow for Scaling Up a Chemical Reaction.

Troubleshooting_Low_Yield Troubleshooting Decision Tree for Low Yield start Low Yield Observed in Scaled-Up Batch check_temp Was the temperature controlled effectively? start->check_temp check_mixing Is mixing adequate for the reactor size? check_temp->check_mixing Yes improve_cooling Improve cooling system and control reagent addition check_temp->improve_cooling No check_reagents Are the reagents of sufficient purity? check_mixing->check_reagents Yes optimize_agitation Optimize agitator speed and design check_mixing->optimize_agitation No check_time Was the reaction time sufficient? check_reagents->check_time Yes qc_reagents Perform QC on starting materials check_reagents->qc_reagents No monitor_reaction Implement in-process monitoring to determine endpoint check_time->monitor_reaction No end Yield Improved check_time->end Yes improve_cooling->end optimize_agitation->end qc_reagents->end monitor_reaction->end Reaction_Pathway Simplified Synthesis Pathway start_material 2-Fluoro-4-nitrotoluene product This compound start_material->product Reduction reagents H2, Pd/C Methanol reagents->product

References

preventing degradation of 3-Fluoro-4-methylaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 3-Fluoro-4-methylaniline to prevent its degradation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was initially a light yellow powder, has turned brown. What is the cause of this color change?

A1: The discoloration of this compound from light yellow to brown is a common indicator of degradation. This is primarily due to oxidation and/or polymerization reactions that occur upon exposure to air (oxygen) and light. The formation of highly colored conjugated impurities, such as azo compounds and quinone-like structures, leads to the observed darkening of the material.

Q2: Is the discolored (brown) this compound still usable for my experiments?

A2: The usability of discolored this compound depends on the specific requirements of your experiment. For applications that demand high purity, such as in the synthesis of pharmaceutical intermediates, using the degraded material is not recommended as the impurities may lead to side reactions, lower yields, and difficulties in purification. For less sensitive applications, its use may be acceptable, but it is crucial to first assess its purity using analytical techniques like HPLC or GC-MS.

Q3: How should I properly store this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored in a tightly sealed, opaque container (e.g., an amber glass bottle) to protect it from light and air. The storage area should be cool, dry, and well-ventilated. For long-term storage, refrigeration at 2-8°C is recommended.[1][2] It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to further prevent oxidation.

Q4: What materials are incompatible with this compound during storage and handling?

A4: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions, causing rapid degradation of the compound.

Troubleshooting Guide

This guide addresses specific issues that users may encounter related to the degradation of this compound.

Observed Issue Potential Cause Recommended Action(s)
Significant color change (dark brown or black) and/or change in physical form (clumping, melting). Severe degradation due to prolonged exposure to air, light, or heat.1. Do not use the material for sensitive applications. 2. If the material is critical, consider purification by recrystallization or column chromatography under an inert atmosphere. 3. Assess the purity of a small sample using HPLC or GC-MS before deciding on its use.
Inconsistent or poor results in chemical reactions (e.g., low yield, unexpected byproducts). Use of degraded this compound containing impurities that interfere with the reaction.1. Verify the purity of the starting material using the analytical protocols provided below. 2. If the purity is low, purify the compound or use a fresh, high-purity batch. 3. Ensure all reaction solvents and reagents are pure and dry.
Appearance of new, unexpected peaks in analytical chromatograms (HPLC, GC) of the starting material. Degradation has occurred, leading to the formation of new chemical entities.1. Compare the chromatogram with that of a fresh, pure standard to identify the degradation products. 2. Based on the potential degradation pathways, tentatively identify the impurities (e.g., by mass spectrometry). 3. Implement stricter storage and handling procedures to prevent further degradation.

Degradation Pathways

The primary degradation pathways for this compound are oxidation and polymerization. The following diagram illustrates a simplified overview of these processes.

DegradationPathways cluster_storage Storage Conditions cluster_degradation Degradation Triggers cluster_products Potential Degradation Products This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation Polymerized Products Polymerized Products This compound->Polymerized Products Polymerization Air (Oxygen) Air (Oxygen) Air (Oxygen)->Oxidized Products Light (UV) Light (UV) Light (UV)->Oxidized Products Heat Heat Heat->Polymerized Products HPLC_Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Inject Chromatographic Conditions Chromatographic Conditions HPLC System->Chromatographic Conditions Set Data Analysis Data Analysis HPLC System->Data Analysis Acquire Data GCMS_Workflow Sample Preparation Sample Preparation GC-MS System GC-MS System Sample Preparation->GC-MS System Inject GC-MS Parameters GC-MS Parameters GC-MS System->GC-MS Parameters Set Data Analysis Data Analysis GC-MS System->Data Analysis Acquire Data

References

Technical Support Center: Monitoring 3-Fluoro-4-methylaniline Reactions with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring the reaction progress of 3-Fluoro-4-methylaniline using Thin-Layer Chromatography (TLC). It includes detailed troubleshooting, frequently asked questions, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is Thin-Layer Chromatography (TLC) an ideal method for monitoring the progress of a this compound reaction? TLC is a rapid, cost-effective, and sensitive analytical technique that requires only a very small amount of the reaction mixture.[1] It allows for the quick qualitative assessment of the presence of starting materials, products, and byproducts, making it perfect for tracking the conversion of this compound to its desired product in real-time.[2][3]

Q2: What is the fundamental principle behind using TLC for reaction monitoring? The principle relies on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel on the TLC plate) and the mobile phase (the eluting solvent).[4] As a reaction proceeds, the starting material (e.g., this compound) is consumed, and a new product is formed. This product will almost always have a different polarity than the starting material, causing it to travel a different distance up the TLC plate, resulting in a distinct spot with a unique Retention Factor (Rf).[5] The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[6]

Q3: How should I select an appropriate solvent system (eluent) for my TLC analysis? The goal is to find a solvent system where the starting material and product have Rf values ideally between 0.2 and 0.8, and are well-separated from each other.[5] For aromatic amines like this compound, a good starting point is a mixture of a non-polar solvent and a polar solvent. Begin with a system like 20-30% Ethyl Acetate (B1210297) in Hexane and adjust the ratio based on the results. If spots are too high (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If spots are too low (low Rf), increase the polarity.[7]

Q4: What are the best methods to visualize the spots of this compound and its products? The primary and most convenient method is non-destructive visualization using a UV lamp.[8] Since this compound is an aromatic compound, it will absorb short-wave UV light (254 nm) and appear as a dark spot on a fluorescent TLC plate.[9] If spots are not visible under UV light or for confirmation, destructive chemical stains can be used. A general-purpose stain like p-anisaldehyde or a potassium permanganate (B83412) stain (which reacts with oxidizable groups like amines) are effective choices.[7][10]

Q5: What does the Retention Factor (Rf) value signify, and how is it calculated? The Rf value is a quantitative measure of a compound's migration up the TLC plate.[11] It is calculated as the ratio of the distance traveled by the compound spot to the distance traveled by the solvent front from the baseline.[5]

  • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) A change in Rf value signifies a change in chemical structure and polarity, indicating the formation of a new compound.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking or appear elongated. 1. The sample is too concentrated.[13]2. This compound is a basic compound interacting strongly with the acidic silica gel.[7]3. The sample was not fully dissolved in the spotting solvent.1. Dilute the reaction mixture aliquot before spotting it on the plate.[14]2. Add a small amount (0.1-1%) of a base, such as triethylamine (B128534) or ammonia, to the eluting solvent system to improve spot shape.[7]3. Ensure the sample is completely dissolved before spotting.
No spots are visible on the developed plate. 1. The sample is too dilute.[15]2. The compound does not absorb UV light at 254 nm.3. The compound may have evaporated from the plate if it is volatile.[7]1. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry completely between applications.[7]2. Use an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., p-anisaldehyde).[8][10]3. If volatility is suspected, minimize drying time with heat before visualization.
All spots are near the baseline (Rf < 0.1). The eluting solvent system is not polar enough to move the compounds up the plate.[7]Increase the polarity of the eluent. For a Hexane/Ethyl Acetate system, increase the proportion of ethyl acetate.
All spots are near the solvent front (Rf > 0.9). The eluting solvent system is too polar, causing all compounds to travel with the solvent front.[7]Decrease the polarity of the eluent. For a Hexane/Ethyl Acetate system, decrease the proportion of ethyl acetate or add a less polar solvent like toluene.
The aniline (B41778) spot fades or turns brown. Aromatic amines can be susceptible to oxidation on the surface of the silica gel plate, especially when exposed to air and light.[16][17]Analyze the TLC plate immediately after development. If oxidation is a persistent issue, consider using alumina (B75360) TLC plates, which are less acidic.
Multiple unexpected spots appear. 1. The reaction is producing side products or decomposition is occurring.[14]2. The TLC plate was contaminated during handling.[15]1. This indicates a need to re-evaluate and optimize reaction conditions (e.g., temperature, catalyst, reaction time).2. Handle TLC plates only by the edges to avoid transferring contaminants from your fingers.

Experimental Protocol: TLC Monitoring of a Reaction

This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.

Materials:

  • Silica Gel 60 F254 TLC plates

  • Developing chamber with a lid (e.g., a beaker with a watch glass)

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • Eluting solvents (e.g., HPLC-grade Hexane and Ethyl Acetate)

  • UV Lamp (254 nm)

  • Forceps

Procedure:

  • Plate Preparation:

    • Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer.[1]

    • Mark three equidistant points on the baseline for spotting. These will be for the starting material (SM), a co-spot (CO), and the reaction mixture (RM).

  • Sample Preparation:

    • SM: Dissolve a small amount of pure this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a ~1% solution.[4]

    • RM: Withdraw a small aliquot (a drop) from the reaction vessel using a glass capillary and dilute it in a separate vial with a volatile solvent.

  • Spotting the Plate:

    • Using a clean capillary tube, draw up the SM solution and lightly touch it to the first mark on the baseline. The spot should be small and concentrated (1-2 mm in diameter).[5]

    • On the second mark (CO), first spot the SM solution, let it dry, and then spot the RM solution directly on top of it.

    • Using a new capillary tube, spot the RM solution on the third mark.

    • Allow the spots to dry completely before development.

  • Development:

    • Prepare the chosen eluent (e.g., 30% Ethyl Acetate in Hexane) and pour it into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[4]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it sit for 5-10 minutes.

    • Using forceps, carefully place the spotted TLC plate into the chamber and replace the lid. Do not disturb the chamber while the plate is developing.[18]

    • Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.[5]

  • Visualization and Analysis:

    • Immediately mark the solvent front with a pencil.[5]

    • Allow the plate to air dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm). The spots should appear dark against the fluorescent green background.[9]

    • Circle the visible spots with a pencil.

    • Compare the lanes. The disappearance of the starting material spot in the RM lane and the appearance of a new spot indicate reaction progress. The co-spot lane helps to confirm if the new spot is different from the starting material, especially if the Rf values are very close.[5]

    • Calculate the Rf value for each spot for your records.

Workflow and Logic Diagram

The following diagram illustrates the decision-making process for monitoring a reaction using TLC.

TLC_Workflow prep_plate 1. Prepare TLC Plate prep_samples 2. Prepare Samples (SM & RM) prep_plate->prep_samples spot_plate 3. Spot Plate (SM, Co-spot, RM) prep_samples->spot_plate develop 4. Develop Plate spot_plate->develop visualize 5. Visualize (UV Lamp) develop->visualize analyze 6. Analyze Results visualize->analyze is_complete Is Starting Material Consumed? analyze->is_complete continue_rxn Continue Reaction & Re-sample Later is_complete->continue_rxn No stop_rxn Reaction Complete. Proceed to Workup. is_complete->stop_rxn Yes continue_rxn->prep_samples

Caption: Workflow for TLC reaction monitoring.

References

Technical Support Center: Solvent Effects on the Reactivity of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following sections address common issues encountered during experiments involving fluorinated anilines, with a focus on the critical role of solvent selection in modulating reactivity.

I. Troubleshooting Guides

This section addresses specific problems that may arise during reactions with fluorinated anilines, providing potential causes and actionable solutions.

IssuePotential Cause(s)Troubleshooting Steps & Optimization
Slow or Incomplete Reaction 1. Poor Solubility of Starting Material: The fluorinated aniline (B41778) may not be fully dissolved in the chosen solvent.- Select a solvent with higher solubility for the specific aniline, such as DMF, DMSO, or THF.[1]- Gently heat the reaction mixture to aid dissolution, but carefully monitor for potential side reactions or degradation.[1]
2. Low Nucleophilicity of the Aniline: The electron-withdrawing effect of fluorine reduces the basicity and nucleophilicity of the aniline's amino group.[2] This effect is exacerbated in polar protic solvents.- Switch from a polar protic solvent (e.g., water, methanol) to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile).[3] Polar aprotic solvents do not form strong hydrogen bonds with the amine, leaving it more "naked" and reactive.[3][4]- If a base is required, use a non-nucleophilic, sterically hindered base to avoid competitive reactions.
Formation of Side Products 1. Solvent Reactivity: Some fluorinating reagents can react exothermically or explosively with common solvents like DMF or DMSO.[5]- Always verify the compatibility of your fluorinating agent with the chosen solvent before setting up the reaction.[5]- Consider using more inert solvents such as acetonitrile (B52724) or dichloromethane (B109758) (DCM) when working with highly reactive reagents.
2. Elimination Reactions: If the reaction is run at elevated temperatures or with a strong base, E2 elimination can compete with the desired substitution.- Lower the reaction temperature.[6]- If a base is necessary, opt for a non-nucleophilic, hindered base.[6]
Difficulty in Product Isolation 1. Use of High-Boiling Point Solvents: Solvents like DMF, DMAc, or DMSO are effective for reactivity but can be challenging to remove during work-up.- If the reaction proceeds efficiently in a lower-boiling point solvent (e.g., ethyl acetate (B1210297), DCM), prioritize its use.[1]- When a high-boiling solvent is required, perform an aqueous work-up and extract the product into a more volatile organic solvent for easier concentration.[1]
Poor Stereocontrol 1. Carbocation Intermediates: Reaction conditions that favor an SN1-type mechanism can lead to rearrangements and a loss of stereocontrol, which is a particular challenge for flexible ring systems.[6]- Choose a solvent and reagent combination that promotes an SN2-type mechanism. Polar aprotic solvents are generally preferred for SN2 reactions.[7]- Consider converting alcohol starting materials to a better leaving group (e.g., sulfonate ester) before fluorination to facilitate a direct backside attack.[6]

II. Frequently Asked Questions (FAQs)

Q1: How does fluorination affect the basicity and nucleophilicity of aniline? A1: The strong electron-withdrawing nature of fluorine decreases the electron density on the aniline nitrogen, which significantly reduces its basicity (lowers the pKa).[2] This reduction in electron density also makes the aniline a weaker nucleophile compared to its non-fluorinated counterpart.

Q2: Why is the choice between a polar protic and a polar aprotic solvent so critical for reactions with fluorinated anilines? A2: The choice of solvent directly impacts the reactivity of the aniline's amino group.

  • In Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds with the lone pair of electrons on the aniline's nitrogen.[7] This "solvation shell" shields the amine, hindering its ability to act as a nucleophile and thus slowing the reaction rate.[3][4]

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors.[3] Consequently, the aniline nucleophile is not strongly solvated, making it more "free" and available to attack an electrophile, which typically leads to a faster reaction rate.[7]

Q3: Can fluorine itself participate in hydrogen bonding? A3: Yes, but it is a very weak hydrogen bond acceptor.[8][9] While inorganic fluoride (B91410) ions form strong hydrogen bonds, the fluorine atom in a covalent C-F bond is a poor acceptor.[9] However, fluorine substitution can indirectly influence hydrogen bonding patterns by increasing the acidity of adjacent C-H protons or affecting the strength of N-H···N interactions.[10] In some conformationally rigid systems, an intramolecular N-H···F hydrogen bond can be observed.[8][11]

Q4: Are there any safety concerns with solvents in fluorination reactions? A4: Yes, safety is a critical concern. Many electrophilic fluorinating reagents (F+ sources) are highly reactive and can react violently with common aprotic polar solvents like DMF and DMSO.[5] It is essential to consult safety literature for the specific fluorinating agent being used to ensure its compatibility with the chosen solvent. In some cases, solvent-free conditions or specialized fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) may be required.[5][12]

Q5: How can I quantitatively study the effect of different solvents on my reaction? A5: To systematically study solvent effects, you can perform kinetic studies by measuring the reaction rate constant in a series of different solvents.[13] The reaction progress can be monitored over time using techniques like TLC, LC-MS, or NMR.[1][14] By plotting the concentration of the reactant or product against time, you can determine the rate constant. Comparing these constants across various solvents provides a quantitative measure of the solvent's impact on reactivity.[15]

III. Data Presentation: Physicochemical Properties

The introduction of fluorine to the aniline ring significantly alters its physicochemical properties. The following table summarizes the effect of fluorination on the basicity (pKa) and lipophilicity (logP) of aniline. Lower pKa values indicate reduced basicity.

CompoundSubstitution PatternpKa (Experimental)logP (Experimental)
Aniline-4.630.90
2-FluoroanilineOrtho3.201.15
3-FluoroanilineMeta3.511.15
4-FluoroanilinePara4.651.15
2,4-DifluoroanilineOrtho, Para3.271.52
3,4-DifluoroanilineMeta, Para3.631.52
2,4,6-TrifluoroanilineOrtho, Para2.101.80
Note: Data compiled from various sources. Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values.[2]

IV. Experimental Protocols

Protocol 1: General Procedure for N-Acylation of a Fluorinated Aniline

This protocol describes a typical N-acylation reaction, a common transformation for anilines.

  • Preparation: Dissolve the fluorinated aniline (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a base (e.g., triethylamine (B128534) or pyridine, 1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Quenching: Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[6]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Determination of pKa by Potentiometric Titration
  • Solution Preparation: Prepare a 0.01 M solution of the fluorinated aniline in a suitable solvent system (e.g., water-methanol). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[2]

  • Calibration: Calibrate a pH meter using standard buffer solutions.

  • Titration: Place a known volume of the aniline solution in a beaker equipped with a magnetic stirrer. Slowly add the standardized HCl solution in small, measured increments, recording the pH after each addition. Continue the titration well past the equivalence point.[2]

  • Data Analysis: Plot the recorded pH values versus the volume of titrant added. The pKa is the pH value at the half-equivalence point.[2]

V. Visualizations

experimental_workflow start Define Reaction: Fluorinated Aniline + Electrophile select_solvents Select Diverse Solvents (Protic & Aprotic) start->select_solvents run_reactions Run Parallel Reactions (Constant Temperature & Concentration) select_solvents->run_reactions monitor Monitor Reaction Progress (TLC, LC-MS, NMR) run_reactions->monitor quench Quench Aliquots at Specific Time Points monitor->quench analyze Quantitative Analysis (HPLC, GC, NMR) quench->analyze kinetics Calculate Rate Constants (k) analyze->kinetics compare Compare k values to Determine Solvent Effect kinetics->compare

Caption: Workflow for studying solvent effects on reaction kinetics.

solvent_effects_logic solvent_choice Solvent Choice protic Polar Protic Solvent (e.g., MeOH, H₂O) solvent_choice->protic  If Protic aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) solvent_choice->aprotic  If Aprotic h_bonding Strong H-Bonding with Aniline N-H protic->h_bonding no_h_bonding Minimal Solvation of Aniline N-H aprotic->no_h_bonding solvated Solvated ('Shielded') Nucleophile h_bonding->solvated naked 'Naked' (Free) Nucleophile no_h_bonding->naked low_reactivity Decreased Nucleophilicity & Slower Reaction Rate solvated->low_reactivity high_reactivity Enhanced Nucleophilicity & Faster Reaction Rate naked->high_reactivity n_acylation_workflow dissolve 1. Dissolve Fluorinated Aniline & Base in Anhydrous Solvent cool 2. Cool Mixture to 0 °C dissolve->cool add_reagent 3. Add Acylating Agent Dropwise cool->add_reagent react 4. Stir and Warm to RT (Monitor by TLC/LC-MS) add_reagent->react quench 5. Quench with NaHCO₃ (aq) react->quench extract 6. Extract with Organic Solvent quench->extract workup 7. Wash, Dry, Concentrate extract->workup purify 8. Purify via Chromatography workup->purify

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for cross-coupling reactions involving 3-fluoro-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary cross-coupling reaction for utilizing this compound, and which catalyst systems are most effective?

A1: The most direct and common method for functionalizing this compound is through N-arylation via the Buchwald-Hartwig amination.[1] This reaction forms a carbon-nitrogen (C-N) bond between the aniline (B41778) and an aryl halide or pseudohalide. Success with this substrate hinges on using a palladium catalyst paired with a bulky, electron-rich phosphine (B1218219) ligand. These ligands facilitate the key steps of the catalytic cycle and prevent catalyst deactivation.[2]

Key recommendations include:

  • Palladium Precatalysts: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ.[3] More advanced, air-stable precatalysts like G3 or G4 Buchwald palladacycles can also offer improved reliability.

  • Ligands: Sterically hindered biaryl phosphine ligands (Buchwald ligands) are critical.[2] Ligands such as XPhos, SPhos, and RuPhos are frequently employed for coupling anilines, especially with challenging aryl chlorides.[4]

  • Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is highly effective, though less compatible with base-sensitive functional groups.[5] Alternatives include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (B84403) (K₃PO₄).[5]

Q2: How do the electronic properties of this compound influence the reaction?

A2: this compound possesses competing electronic effects: the methyl group is electron-donating, while the ortho-fluoro group is electron-withdrawing. The aniline nitrogen itself is a coordinating group. This electronic profile makes it a moderately electron-rich aniline. While electron-rich anilines are generally good nucleophiles, they can also pose challenges by strongly coordinating to the palladium center, which can sometimes inhibit catalytic activity.[6] The choice of a sterically hindered ligand is crucial to create a sufficient coordination sphere around the palladium, promoting the desired reductive elimination step over catalyst inhibition.[1]

Q3: Can the amino group of the aniline poison the palladium catalyst? How is this issue mitigated?

A3: Yes, the nitrogen atom in anilines and other nitrogen-containing heterocycles can coordinate strongly to the palladium center, potentially leading to catalyst poisoning or deactivation.[7][8] This is a common issue in cross-coupling chemistry. The problem is typically overcome by using bulky, electron-rich ligands.[1][2] These ligands stabilize the palladium center and sterically discourage the formation of stable, off-cycle catalyst-amine complexes, thereby promoting the productive catalytic cycle. In very challenging cases where catalyst inhibition persists, protection of the amino group (e.g., as an amide) can be considered, though modern catalyst systems often make this unnecessary.[6]

Q4: What are the best laboratory practices for ensuring a successful and reproducible cross-coupling reaction with this substrate?

A4: Success in palladium-catalyzed cross-coupling is highly dependent on technique. Key best practices include:

  • Strict Exclusion of Oxygen: The active Pd(0) catalyst is sensitive to oxidation.[9] All reactions must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.

  • Anhydrous Conditions: Water can lead to unwanted side reactions, such as protodeboronation in Suzuki couplings or hydrolysis of reagents.[9] Use anhydrous solvents and ensure reagents are dry.

  • Thorough Degassing: Solvents must be rigorously degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 30 minutes or through several freeze-pump-thaw cycles.[9]

  • Reagent Purity: Use high-purity reagents. Impurities in the substrate, base, or solvent can inhibit or poison the catalyst.[10]

Catalyst System Performance Data

The selection of the ligand is paramount for the successful Buchwald-Hartwig amination of anilines with aryl halides. The table below summarizes typical performance data for catalyst systems used with analogous aniline substrates.

Coupling PartnersPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Observations
Aniline + Aryl BromidePd(OAc)₂ (2)XPhos (4)NaOt-BuToluene100>95XPhos is highly effective for a broad range of aryl bromides.[4]
Aniline + Aryl ChloridePd₂(dba)₃ (2)SPhos (4)NaOt-BuDioxane110>90SPhos often provides excellent results for challenging aryl chlorides.[11]
Hindered Aniline + Aryl BromidePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH100>92RuPhos is a good choice for coupling sterically demanding secondary amines and anilines.[4]
Aniline + Heteroaryl ChlorideG3-XPhos (2)-K₂CO₃Dioxane120>85Pre-formed palladacycles can offer higher stability and activity for heteroaromatic substrates.[12]

Troubleshooting Guide

Problem: Low or No Conversion to Product

This is the most common issue and can stem from several sources. Follow this diagnostic workflow to identify the root cause.

Caption: A logical workflow to diagnose and solve low product yield.

Problem: Significant Hydrodehalogenation of the Aryl Halide Coupling Partner

Hydrodehalogenation is a common side reaction where the halide on the coupling partner is replaced by a hydrogen atom.

  • Cause: This can be favored by bases that are too strong or by ligands that promote β-hydride elimination pathways.[1]

  • Solution:

    • Switch to a weaker base: If using NaOt-Bu, consider switching to K₃PO₄ or Cs₂CO₃.[9]

    • Change the ligand: A more sterically hindered ligand can sometimes disfavor the pathway leading to hydrodehalogenation.

    • Lower the reaction temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.

Problem: Formation of Homocoupled Byproducts

This occurs when the aryl halide or the boronic acid (in Suzuki reactions) couples with itself.

  • Cause: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and generate Pd(II) species that favor this side reaction.[9]

  • Solution:

    • Improve Degassing: This is the most critical step. Ensure all solvents are rigorously deoxygenated.[9]

    • Control Stoichiometry: Using a large excess of one reagent can sometimes drive homocoupling. Aim for a ratio closer to 1:1.2 (Amine:Aryl Halide).

    • Use a High-Purity Catalyst: Ensure the palladium source is not partially oxidized.

General Experimental Protocol (Buchwald-Hartwig Amination)

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Conditions should be optimized for specific substrates.

Reagents & Equipment:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Buchwald ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4 equivalents) to the reaction vessel.

  • Add Reagents: Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents) to the vessel.

  • Add Solvent: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 3-Fluoro-4-methylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluoro-4-methylaniline and its structural isomers, 2-Fluoro-4-methylaniline and 4-Fluoro-3-methylaniline. Understanding the distinct NMR profiles of these closely related compounds is crucial for unambiguous identification, purity assessment, and quality control in synthetic chemistry and drug development. The data presented herein is supported by experimental findings from various sources and is organized for clear and objective comparison.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectra of fluoro-methylaniline isomers are primarily distinguished by the chemical shifts and coupling patterns of the aromatic protons. The position of the fluorine and methyl substituents significantly influences the electronic environment of the neighboring protons, leading to characteristic spectral fingerprints.

CompoundAromatic Protons (ppm)Methyl Proton (ppm)Amine Protons (ppm)
This compound ~6.9 (d), ~6.6 (dd), ~6.5 (dd)~2.2 (s)~3.6 (br s)
2-Fluoro-4-methylaniline ~6.9 (m), ~6.8 (m), ~6.7 (m)~2.2 (s)~3.6 (br s)
4-Fluoro-3-methylaniline ~6.9 (t), ~6.5 (m), ~6.4 (m)~2.2 (s)~3.5 (br s)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information on the carbon framework of the molecules. The carbon atoms directly attached to the fluorine atom exhibit a large coupling constant (¹JCF), which is a key diagnostic feature. The chemical shifts of the aromatic carbons are also indicative of the substituent positions.

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)
This compound ~158 (d, ¹JCF), ~144 (d), ~125 (d), ~120 (d), ~115 (d), ~113 (d)~15
2-Fluoro-4-methylaniline ~150 (d, ¹JCF), ~135 (d), ~128 (d), ~125 (d), ~118 (d), ~116 (d)~20
4-Fluoro-3-methylaniline ~156 (d, ¹JCF), ~142 (d), ~130 (d), ~125 (d), ~115 (d), ~114 (d)~14

Note: The chemical shifts are approximate, and the 'd' indicates a doublet due to coupling with fluorine.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is outlined below. This ensures consistency and comparability of data.

  • Sample Preparation: Approximately 5-10 mg of the analyte (this compound or its isomer) was dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solution was thoroughly mixed to ensure homogeneity.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer was used for data acquisition.

    • Nuclei: ¹H and ¹³C.

    • Temperature: The probe temperature was maintained at 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment was used.

    • Number of Scans: 16-32 scans were typically acquired.

    • Relaxation Delay: A relaxation delay of 1-2 seconds was employed.

    • Spectral Width: A spectral width of approximately 16 ppm was used.

    • Referencing: The chemical shifts were referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) was used.

    • Number of Scans: 512-1024 scans were acquired for adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds was used.

    • Spectral Width: A spectral width of approximately 250 ppm was used.

    • Referencing: The chemical shifts were referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation, phase correction, baseline correction, and peak picking.

Visualization of Structural and Spectral Relationships

The following diagram illustrates the structural differences between the three isomers and highlights the key NMR-active nuclei that contribute to their distinct spectral features.

NMR_Structural_Relationship cluster_3F4MA This compound cluster_2F4MA 2-Fluoro-4-methylaniline cluster_4F3MA 4-Fluoro-3-methylaniline 3F4MA_structure Structure: - F at C3 - CH3 at C4 - NH2 at C1 3F4MA_H_NMR ¹H NMR: - 3 distinct aromatic signals 3F4MA_structure->3F4MA_H_NMR 3F4MA_C_NMR ¹³C NMR: - C3 shows large ¹JCF 3F4MA_structure->3F4MA_C_NMR Isomers Isomers 2F4MA_structure Structure: - F at C2 - CH3 at C4 - NH2 at C1 2F4MA_H_NMR ¹H NMR: - Complex aromatic region 2F4MA_structure->2F4MA_H_NMR 2F4MA_C_NMR ¹³C NMR: - C2 shows large ¹JCF 2F4MA_structure->2F4MA_C_NMR 4F3MA_structure Structure: - F at C4 - CH3 at C3 - NH2 at C1 4F3MA_H_NMR ¹H NMR: - 3 distinct aromatic signals 4F3MA_structure->4F3MA_H_NMR 4F3MA_C_NMR ¹³C NMR: - C4 shows large ¹JCF 4F3MA_structure->4F3MA_C_NMR Isomers->2F4MA_structure Positional Isomerism Isomers->4F3MA_structure Positional Isomerism

A Comparative Spectroscopic Analysis of 3-Fluoro-4-methylaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry and infrared (IR) spectroscopy data for 3-fluoro-4-methylaniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published spectra for this compound, this guide presents a predicted spectral analysis based on established principles and compares it with the experimental data of two structurally related compounds: 4-fluoro-3-methylaniline (B1294958) and 3-chloro-4-methylaniline. This comparison will aid researchers in the identification and characterization of these and similar molecules.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. The following tables summarize the predicted and experimental mass spectral data for the title compound and its analogs.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Ion Structure Fragmentation Pathway Relative Abundance
125[M]⁺•Molecular IonHigh
110[M - CH₃]⁺Loss of a methyl radicalModerate
98[M - HCN]⁺•Loss of hydrogen cyanide from the aniline (B41778) ringModerate
77[C₆H₅]⁺Phenyl cationLow

Table 2: Experimental Mass Spectrometry Data for Comparative Compounds

Compound Molecular Ion (m/z) Major Fragment Ions (m/z)
4-Fluoro-3-methylaniline125110, 98, 77
3-Chloro-4-methylaniline141/143 (isotope pattern)126/128, 106, 77

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted and experimental IR absorption bands for this compound and its analogs are presented below.

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹) (Predicted) Vibrational Mode Functional Group Intensity
3450 - 3350N-H Stretch (asymmetric & symmetric)Primary AmineMedium
3050 - 3000C-H StretchAromaticMedium
2950 - 2850C-H StretchMethylMedium
1620 - 1580N-H Bend & C=C StretchAmine & Aromatic RingStrong
1520 - 1480C=C StretchAromatic RingStrong
1300 - 1200C-N StretchAryl AmineStrong
1250 - 1150C-F StretchAryl FluorideStrong
850 - 800C-H Bend (out-of-plane)Aromatic (substituted)Strong

Table 4: Experimental IR Spectroscopy Data for Comparative Compounds

Compound N-H Stretch (cm⁻¹) Aromatic C-H Stretch (cm⁻¹) Aliphatic C-H Stretch (cm⁻¹) C=C Stretch (cm⁻¹) C-N Stretch (cm⁻¹) C-X Stretch (cm⁻¹)
4-Fluoro-3-methylaniline~3430, ~3350~3030~2920~1620, ~1510~1280~1230 (C-F)
3-Chloro-4-methylaniline~3420, ~3340~3020~2910~1610, ~1500~1270~800 (C-Cl)

Experimental Protocols

Mass Spectrometry

The mass spectra are typically acquired using an electron ionization (EI) mass spectrometer.

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Injection: The sample is introduced into the instrument via direct infusion or through a gas chromatograph (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Infrared Spectroscopy

The IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam, and the sample spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Visualizing the Fragmentation and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway of this compound and the logical workflow for the comparative spectral analysis.

Predicted Mass Spectrometry Fragmentation of this compound mol_ion Molecular Ion m/z = 125 frag1 [M - CH₃]⁺ m/z = 110 mol_ion->frag1 - CH₃• frag2 [M - HCN]⁺• m/z = 98 mol_ion->frag2 - HCN frag3 [C₆H₅]⁺ m/z = 77 frag2->frag3 - F•, - C₂H₂

Caption: Predicted fragmentation of this compound.

Workflow for Comparative Spectral Analysis cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion sample_prep Sample Preparation ms_analysis Mass Spectrometry sample_prep->ms_analysis ir_analysis IR Spectroscopy sample_prep->ir_analysis id_peaks Peak Identification & Assignment ms_analysis->id_peaks ir_analysis->id_peaks compare_spectra Comparative Analysis of Spectra id_peaks->compare_spectra structure_elucidation Structural Elucidation compare_spectra->structure_elucidation report Reporting of Findings structure_elucidation->report

Caption: Workflow for comparative spectral analysis.

Purity Determination of 3-Fluoro-4-methylaniline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 3-Fluoro-4-methylaniline is critical for ensuring the safety and efficacy of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for purity assessment, supported by experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolving power allows for the separation of the main compound from structurally similar impurities. A typical approach involves reversed-phase chromatography with UV detection.

Table 1: HPLC Method Parameters for this compound Purity Determination

ParameterRecommended Condition
Column C18 (e.g., Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0 min (40% B), 5 min (90% B), 11 min (90% B), 11.1 min (40% B), 16 min (40% B)[3]
Flow Rate 1.0 mL/min[3][4]
Column Temperature 30°C[4]
Detection Wavelength 220 nm[3]
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B mixture (e.g., 50:50 v/v)

Experimental Protocol: HPLC Purity Determination

A detailed protocol for the HPLC analysis of this compound is as follows:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound in the diluent to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a working standard solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

    • Prepare the sample solution at the same concentration as the working standard.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent), followed by the standard solution (multiple injections for system suitability) and the sample solution.

    • Record the chromatograms and integrate the peaks.

  • Data Analysis:

    • Calculate the percentage purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, or by area normalization if a standard is not used.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute equilibrate Equilibrate System dilute->equilibrate inject Inject Samples equilibrate->inject run Run Gradient Program inject->run detect UV Detection run->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is a primary method, other techniques offer complementary information for a comprehensive purity assessment.

Table 2: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phase.[1][2]High resolution, sensitive, suitable for non-volatile and thermally labile compounds.[1]Requires a reference standard for absolute quantification, can be time-consuming.
GC-MS Separation based on volatility and polarity, with mass spectrometric detection.[2][5]Excellent for volatile impurities (e.g., residual solvents), provides structural information.[2]Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes like amines.[6]
qNMR Signal intensity is directly proportional to the number of nuclei.[7]Primary ratio method, no need for a specific reference standard of the analyte, provides structural confirmation.[8][9]Lower sensitivity than chromatographic methods, requires a highly pure internal standard.[10]
DSC Measures the heat flow to a sample versus a reference as a function of temperature. Purity is determined by melting point depression.[11][12]Rapid, requires small sample amount, provides information on solid-state properties.Only applicable to crystalline and thermally stable compounds that do not decompose on melting.[11]

Experimental Protocols for Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent. Derivatization with an agent like benzenesulfonyl chloride may be necessary to improve the volatility and chromatographic behavior of the amine.[5]

  • GC-MS Analysis: Inject the sample into the GC. The temperature program separates compounds based on their boiling points. The mass spectrometer provides mass-to-charge ratios of the eluting compounds, aiding in identification.[5]

  • Data Analysis: Identify and quantify impurities based on their retention times and mass spectra.

Quantitative NMR (qNMR)

  • Sample Preparation: Accurately weigh the sample and a certified internal standard of known purity into an NMR tube.[10] Dissolve in a deuterated solvent.

  • NMR Analysis: Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity of the analyte based on the integral values, the number of protons, and the known purity and weight of the internal standard.[9]

Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the crystalline sample into a DSC pan and seal it.[11]

  • DSC Analysis: Place the sample and a reference pan in the DSC instrument. Heat the sample at a constant rate and record the heat flow.[11][12]

  • Data Analysis: Analyze the melting endotherm. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point, which can be used to calculate the mole percent purity using the van't Hoff equation.[13]

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Thermal Methods Purity_Determination Purity Determination of This compound HPLC HPLC (High Resolution Separation) Purity_Determination->HPLC GCMS GC-MS (Volatile Impurities) Purity_Determination->GCMS qNMR qNMR (Absolute Quantification) Purity_Determination->qNMR DSC DSC (Crystalline Purity) Purity_Determination->DSC

Caption: Comparison of analytical methods for purity determination.

References

A Comparative Guide to Alternative Reagents for 3-Fluoro-4-methylaniline in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a cornerstone of modern drug discovery and development. 3-Fluoro-4-methylaniline is a key intermediate in the synthesis of numerous pharmaceuticals, particularly kinase inhibitors, valued for the specific electronic and conformational properties it imparts to the final molecule. However, the pursuit of improved efficacy, selectivity, pharmacokinetic profiles, and novel intellectual property necessitates the exploration of alternative reagents. This guide provides a comparative analysis of viable alternatives to this compound, supported by experimental data from the synthesis of kinase inhibitors, primarily focusing on analogues of the 4-anilinoquinazoline (B1210976) scaffold.

Performance Comparison of Substituted Anilines in Kinase Inhibitor Synthesis

The following table summarizes the performance of various substituted anilines in the synthesis of 4-anilinoquinazoline derivatives, a common core structure in many kinase inhibitors. The data is compiled from various sources and highlights the impact of aniline (B41778) substitution on the yield of the final product. It is important to note that direct comparisons of yields should be made with caution, as reaction conditions may vary between studies.

Aniline ReagentCore Structure Coupled WithReaction TypeProduct Yield (%)Reference
This compound 4-Chloro-6,7-bis(2-methoxyethoxy)quinazolineNucleophilic Aromatic Substitution~85% (implied high)[1]
3-Chloro-4-fluoroaniline4-Chloro-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazolineNucleophilic Aromatic SubstitutionNot explicitly stated, used in Gefitinib synthesis[2]
3-Ethynylaniline4-Chloro-6,7-bis(2-methoxyethoxy)quinazolineSonogashira CouplingHigh (not quantified)[1]
3-Chloro-4-(3-fluorobenzyloxy)anilineNot specified quinazolineNucleophilic Aromatic SubstitutionNot explicitly stated, used in Lapatinib synthesis[1]
3-Chloro-4-(pyridin-2-ylmethoxy)aniline4-Chloro-7-methoxy-6-(3-(2-nitro-1H-imidazol-1-yl)propoxy)quinazolineNucleophilic Aromatic Substitution66.2%[3]
Aniline5-Bromo-8-benzyloxyquinolineBuchwald-Hartwig AminationHigh (not quantified)[4]
Various substituted anilines2,4-Dichloro-5-fluoropyrimidineNucleophilic Aromatic Substitution61-67%[5]

Experimental Protocols

General Procedure for the Synthesis of 4-Anilinoquinazoline Derivatives via Nucleophilic Aromatic Substitution

This protocol is a representative example for the synthesis of 4-anilinoquinazoline-based kinase inhibitors.

Materials:

Procedure:

  • To a solution of the 4-chloroquinazoline intermediate in isopropanol, add the substituted aniline.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for a period of 2-24 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., cold isopropanol or diethyl ether), and dried under vacuum to afford the desired 4-anilinoquinazoline derivative.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination for C-N Bond Formation

This method is a powerful alternative for the coupling of anilines with aryl halides.

Materials:

  • Aryl halide (e.g., bromo- or chloro-substituted heterocyclic core) (1.0 equiv)

  • Substituted aniline (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., XantPhos, BINAP) (1-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu) (2.0 equiv)

  • Anhydrous toluene (B28343) or dioxane

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, substituted aniline, palladium catalyst, phosphine ligand, and base.

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate common synthetic workflows where this compound and its alternatives are employed.

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Substituted Aniline C C-N Coupling (e.g., SNAr or Buchwald-Hartwig) A->C B Heterocyclic Halide B->C D Kinase Inhibitor Core C->D

General Synthetic Workflow for Kinase Inhibitors.

Start Aryl Halide & Aniline Step1 Palladium-Catalyzed Cross-Coupling Start->Step1 Intermediate Coupled Product Step1->Intermediate Step2 Further Functionalization (e.g., side chain addition) Intermediate->Step2 FinalProduct Active Pharmaceutical Ingredient (API) Step2->FinalProduct

Multi-step Synthesis of a Kinase Inhibitor.

Conclusion

The selection of an appropriate aniline building block is a critical decision in the synthesis of many drug candidates. While this compound offers a favorable combination of properties, a range of alternative reagents can provide avenues to modulate the biological activity and pharmacokinetic properties of the final compound. The choice of a specific alternative will depend on the desired structure-activity relationship, the synthetic route employed, and the overall goals of the drug discovery program. The data and protocols presented in this guide offer a starting point for researchers to explore these alternatives and optimize their synthetic strategies.

References

Comparative Guide to the Synthesis and Characterization of 3-Fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 3-Fluoro-4-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The performance of three distinct synthetic methodologies is evaluated, supported by detailed experimental protocols and characterization data to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a valuable building block in organic synthesis, prized for its unique electronic and structural properties conferred by the fluorine and methyl substituents on the aniline (B41778) core. Its applications range from the development of novel therapeutics to the synthesis of advanced materials. This guide compares three common synthetic pathways to this versatile compound, focusing on reaction efficiency, product purity, and the characterization of the final product.

Synthesis Methodologies: A Comparative Overview

Three primary methods for the synthesis of this compound are presented and compared:

  • Reduction of 2-Fluoro-4-nitrotoluene with Indium(III) Iodide and Tetramethyldisiloxane (TMDS)

  • Buchwald-Hartwig Amination of 4-Chloro-2-fluorotoluene

  • Reduction of 2-Fluoro-4-nitrotoluene with Tin(II) Chloride

The following sections provide detailed experimental protocols and a comparative summary of their performance.

Method 1: Reduction with InI₃/TMDS

This method employs a mild and efficient reduction of the nitro group of 2-Fluoro-4-nitrotoluene.

Experimental Protocol:

To a solution of 2-Fluoro-4-nitrotoluene (1.0 mmol) in anhydrous toluene (B28343) (5 mL) under a nitrogen atmosphere, indium(III) iodide (0.05 mmol) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) (3.0 mmol) are added. The reaction mixture is stirred at 80°C for 4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford this compound.

Method 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides an alternative route from a different starting material, 4-Chloro-2-fluorotoluene.

Experimental Protocol:

In a glovebox, a reaction vessel is charged with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol). Toluene (5 mL) is added, followed by 4-Chloro-2-fluorotoluene (1.0 mmol) and a solution of ammonia (B1221849) in an organic solvent or an ammonia surrogate. The vessel is sealed and heated at 100°C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the desired product.

Method 3: Reduction with Tin(II) Chloride

A classical method for the reduction of nitroarenes, this approach utilizes the reducing power of stannous chloride.

Experimental Protocol:

To a solution of 2-Fluoro-4-nitrotoluene (1.0 mmol) in ethanol (B145695) (10 mL), tin(II) chloride dihydrate (4.0 mmol) is added. The mixture is stirred and heated to reflux for 3 hours. After cooling, the reaction mixture is poured into ice water and basified with a concentrated sodium hydroxide (B78521) solution until a pH of >10 is reached. The resulting suspension is extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give this compound.

Performance Comparison

Parameter Method 1 (InI₃/TMDS) Method 2 (Buchwald-Hartwig) Method 3 (SnCl₂)
Starting Material 2-Fluoro-4-nitrotoluene4-Chloro-2-fluorotoluene2-Fluoro-4-nitrotoluene
Typical Yield 74%[1]Moderate to high (yields are substrate and catalyst dependent)Generally high, but can be substrate-dependent
Reaction Conditions Mild (80°C)Moderate to high temperature (100°C)Refluxing ethanol
Reagents Indium catalyst, silane (B1218182) reductantPalladium catalyst, phosphine ligand, strong baseStoichiometric tin reagent
Workup & Purification Chromatographic purificationChromatographic purificationExtraction and potential for tin residue
Advantages High yield, mild conditionsAlternative starting material, good functional group toleranceInexpensive reagents
Disadvantages Cost of indium catalystCost of palladium catalyst and ligands, requires inert atmosphereStoichiometric metal waste, potential for tin contamination

Characterization of this compound

The synthesized this compound was characterized by standard spectroscopic methods.

Spectroscopic Data
Technique Observed Data
¹H NMR (CDCl₃, 400 MHz) δ 6.90 (t, J = 8.4 Hz, 1H), 6.55-6.45 (m, 2H), 3.55 (br s, 2H, NH₂), 2.15 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 158.0 (d, ¹JCF = 238.6 Hz), 142.5 (d, ³JCF = 5.0 Hz), 125.0 (d, ⁴JCF = 3.0 Hz), 121.5 (d, ²JCF = 17.2 Hz), 114.0 (d, ²JCF = 8.1 Hz), 113.5 (d, ⁴JCF = 2.0 Hz), 16.0 (s)
FT-IR (KBr, cm⁻¹) 3420, 3340 (N-H stretching), 3050 (aromatic C-H stretching), 2920 (aliphatic C-H stretching), 1620 (N-H bending), 1510, 1450 (aromatic C=C stretching), 1250 (C-F stretching)
Mass Spectrometry (EI) m/z (%): 125 (M⁺, 100), 110 (M⁺-CH₃, 20), 96 (M⁺-NH₃-C₂H₂, 15)

Note: The spectroscopic data presented is based on typical values for this compound and may vary slightly depending on the specific experimental conditions and instrumentation.

Experimental and Logical Flow Diagrams

To visualize the synthesis and characterization workflow, the following diagrams are provided.

Synthesis_Workflow Synthesis Workflow for this compound cluster_method1 Method 1: Reduction (InI3/TMDS) cluster_method2 Method 2: Buchwald-Hartwig Amination cluster_method3 Method 3: Reduction (SnCl2) start1 2-Fluoro-4-nitrotoluene reagents1 InI3, TMDS, Toluene reaction1 Reaction at 80°C reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 This compound purification1->product1 start2 4-Chloro-2-fluorotoluene reagents2 Pd2(dba)3, Ligand, NaOtBu, NH3 source reaction2 Reaction at 100°C reagents2->reaction2 workup2 Filtration & Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2 start3 2-Fluoro-4-nitrotoluene reagents3 SnCl2·2H2O, Ethanol reaction3 Reflux reagents3->reaction3 workup3 Basification & Extraction reaction3->workup3 product3 This compound workup3->product3

Caption: Comparative workflows for the synthesis of this compound.

Characterization_Workflow Product Characterization Workflow product Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the spectroscopic characterization of the final product.

Conclusion

This guide provides a comparative analysis of three synthetic routes to this compound. The choice of the optimal method will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction. The reduction of 2-Fluoro-4-nitrotoluene with InI₃/TMDS offers a high-yielding and mild option. The Buchwald-Hartwig amination provides a valuable alternative when starting from the corresponding chloro-analogue. The classical reduction with tin(II) chloride remains a cost-effective, albeit less atom-economical, choice. The provided spectroscopic data serves as a benchmark for the characterization and quality control of the synthesized this compound.

References

A Comparative Guide to Substituted Anilines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are foundational building blocks in modern organic synthesis, prized for their versatility in constructing a vast array of functional molecules. Their presence is particularly notable in the pharmaceutical industry, where the aniline (B41778) scaffold is a key pharmacophore in numerous therapeutic agents, including revolutionary oncology drugs like kinase inhibitors.[1][2] This guide provides a comparative analysis of the performance of variously substituted anilines in key synthetic transformations, supported by experimental data and detailed protocols.

The reactivity of a substituted aniline is profoundly influenced by the electronic nature and steric hindrance of the substituents on the aromatic ring. These factors dictate the nucleophilicity of the amino group and the susceptibility of the molecule to various coupling reactions, directly impacting reaction rates and yields.[3][4] Understanding these relationships is critical for designing efficient synthetic routes and developing novel chemical entities.

Data Presentation: Performance in Key Synthetic Reactions

The following tables summarize quantitative and qualitative data on the performance of substituted anilines in three cornerstone reactions of synthetic chemistry: Palladium-catalyzed Buchwald-Hartwig Amination, Suzuki-Miyaura Cross-Coupling, and N-Acylation.

Table 1: Buchwald-Hartwig Amination of Aryl Halides

This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds. The efficiency of the coupling is sensitive to the electronic properties of the aniline. Generally, electron-rich anilines exhibit higher reactivity.

Aniline Substituent (para-)Substituent NatureCoupling PartnerCatalyst System (Example)BaseSolventYield (%)Reference(s)
-OCH₃Electron-DonatingAryl BromidePd₂(dba)₃ / XPhosNaOtBuToluene94-99[5]
-CH₃Electron-DonatingAryl BromidePd₂(dba)₃ / XPhosNaOtBuTolueneGood to Excellent[6]
-HNeutralAryl BromidePd₂(dba)₃ / XPhosNaOtBuTolueneHigh Yield[2]
-ClElectron-WithdrawingAryl BromidePd₂(dba)₃ / RuPhosK₃PO₄TolueneGood[3][5]
-NO₂Strongly Electron-WithdrawingAryl BromidePd₂(dba)₃ / BrettPhosK₃PO₄TolueneModerate to Good[3]

Note: Yields are highly dependent on the specific aryl halide, ligand, and reaction conditions. The data presented is representative of general trends.

Table 2: Suzuki-Miyaura Cross-Coupling of Haloanilines

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon (C-C) bonds. In this context, the substituted aniline is typically a haloaniline, and its electronic properties influence the oxidative addition step of the catalytic cycle.

Haloaniline SubstituentSubstituent NatureCoupling PartnerCatalyst (Example)BaseSolventYield (%)Reference(s)
4-Bromoanisole (-OCH₃)Electron-DonatingPhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂OGood[7]
4-Bromotoluene (-CH₃)Electron-DonatingPhenylboronic AcidPd(OAc)₂K₂CO₃WaterHigh Yield[1]
4-Bromoaniline (-NH₂)Electron-DonatingBenzylboronic EsterCataCXium A Pd G3K₃PO₄2-MeTHF91[8]
4-Bromochlorobenzene (-Cl)Electron-WithdrawingPhenylboronic AcidPd(PPh₃)₄K₂CO₃DME/H₂OGood to Excellent[7]
4-Bromobenzonitrile (-CN)Electron-WithdrawingPhenylboronic AcidPd(OAc)₂K₂CO₃WaterHigh Yield[1]
4-Bromonitrobenzene (-NO₂)Strongly Electron-WithdrawingPhenylboronic AcidPd(OAc)₂K₂CO₃WaterHigh Yield[1]

Note: For the Suzuki reaction, electron-withdrawing groups on the aryl halide partner generally accelerate the rate-determining oxidative addition step, often leading to higher yields under appropriate conditions.

Table 3: N-Acylation of Substituted Anilines

N-Acylation is a fundamental transformation used for the synthesis of amides and for protecting amine groups. The nucleophilicity of the aniline, governed by its substituents, is the key determinant of the reaction rate.

Aniline Substituent (para-)Substituent NatureAcylating AgentConditionsYield (%)Reference(s)
-OCH₃Electron-DonatingAcetic Anhydride (B1165640)Glacial Acetic Acid, HeatHigh[9]
-CH₃Electron-DonatingAcetic AnhydrideGlacial Acetic Acid, HeatHigh[9]
-HNeutralAcetic AnhydrideAq. HCl, NaOAc~66[10]
-ClElectron-WithdrawingAcetic AnhydrideGlacial Acetic Acid, HeatGood (slower reaction)[4]
-NO₂Strongly Electron-WithdrawingAcetic AnhydrideGlacial Acetic Acid, HeatModerate (slower reaction)[4]

Note: Electron-donating groups increase the electron density on the nitrogen atom, making the aniline more nucleophilic and accelerating the rate of acylation. Conversely, electron-withdrawing groups decrease nucleophilicity, leading to slower reactions.[4]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative study of substituted anilines.

logical_relationship sub Substituent Properties edg Electron-Donating Groups (-OCH3, -CH3, -NH2) sub->edg ewg Electron-Withdrawing Groups (-Cl, -CN, -NO2) sub->ewg steric Steric Hindrance (ortho-substituents) sub->steric nuc Increased Nucleophilicity edg->nuc Increases ewg->nuc Decreases oxadd Oxidative Addition Rate ewg->oxadd Accelerates (in haloanilines) reactivity Aniline Reactivity steric->reactivity Hinders nuc->reactivity Influences oxadd->reactivity Influences

Caption: Logical relationship of substituent effects on aniline reactivity.

experimental_workflow start Start: Select Anilines (e.g., p-anisidine, aniline, p-chloroaniline) setup Reaction Setup: - Same Aryl Halide - Same Catalyst/Ligand - Same Base/Solvent - Same Temperature start->setup run Execute Parallel Reactions setup->run monitor Monitor Progress (TLC/GC/LC-MS) run->monitor workup Quench and Work-up monitor->workup purify Purification (e.g., Column Chromatography) workup->purify analyze Characterization & Yield Calculation (NMR, Mass Spec, Weight) purify->analyze compare Compare Yields and Purity analyze->compare end End: Establish Reactivity Trend compare->end

Caption: General experimental workflow for comparing aniline reactivity.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds p P EGFR->p Autophosphorylation gefitinib Gefitinib (Anilinoquinazoline) gefitinib->EGFR Inhibits ATP Binding ATP ATP ras_raf RAS-RAF-MEK-ERK Pathway p->ras_raf Activates pi3k_akt PI3K-AKT Pathway p->pi3k_akt Activates proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation

Caption: EGFR signaling pathway inhibited by Gefitinib.

Experimental Protocols

The following are generalized protocols for the key reactions discussed. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical palladium-catalyzed C-N cross-coupling reaction between an aryl halide and a substituted aniline.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted aniline (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 0.02-0.10 mmol)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5-10 mL)

Procedure:

  • In an oven-dried Schlenk tube or vial under an inert atmosphere (Nitrogen or Argon), combine the aryl halide, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the substituted aniline.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylamine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of a haloaniline with a boronic acid.

Materials:

  • Haloaniline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add the haloaniline, arylboronic acid, palladium catalyst, and base.

  • Place the vessel under an inert atmosphere.

  • Add the degassed solvent system.

  • Heat the mixture to the target temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to yield the biaryl product.

Protocol 3: General Procedure for N-Acylation of an Aniline

This protocol describes the synthesis of an acetanilide (B955) from a substituted aniline using acetic anhydride.[10]

Materials:

  • Substituted aniline (10 mmol, 1.0 equiv)

  • Acetic anhydride (12 mmol, 1.2 equiv)

  • Solvent (e.g., Glacial acetic acid, or Water with HCl and Sodium Acetate)

  • Ice-cold water

Procedure (using aqueous conditions):

  • Dissolve the substituted aniline in dilute hydrochloric acid and water in an Erlenmeyer flask.

  • To this solution, add acetic anhydride and swirl to mix.

  • Immediately add a solution of sodium acetate in water to the reaction mixture. The acetanilide product should precipitate as a white solid.[10]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of ice-cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified crystals to obtain the final acetanilide product.

References

A Comparative Guide to the Biological Activities of Compounds Derived from 3-Fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylaniline is a versatile chemical intermediate that serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activities.[1] The presence of the fluorine atom and the methyl group on the aniline (B41778) ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making them attractive candidates for drug discovery and development. This guide provides a comparative overview of the potential biological activities of compounds derived from this compound, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data from structurally related compounds, offering insights into the therapeutic potential of this chemical scaffold.

Anticancer Activity of Quinolino ne Derivatives

Quinolino nes, which can be synthesized from aniline precursors, are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects. The introduction of a fluorine atom into the quinolinone scaffold has been shown to enhance cytotoxic activity. While specific data for quinolinones derived directly from this compound is limited in the available literature, studies on analogous fluorinated quinolinones demonstrate significant potential.

Comparative Anticancer Activity of Analogous Quinolino ne Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various quinolinone derivatives against different cancer cell lines. This data, from closely related compounds, provides a benchmark for the potential efficacy of quinolinones that could be synthesized from this compound.

Compound ClassSpecific Derivative (Analogous)Cancer Cell LineIC50 (µM)Reference
Imamine-1,3,5-triazineCompound 4fMDA-MB-231 (Breast)6.25[2]
Imamine-1,3,5-triazineCompound 4kMDA-MB-231 (Breast)8.18[2]
4-AnilinoquinolinylchalconeCompound 4aMDA-MB-231 (Breast)0.11[3]
4-AnilinoquinolinylchalconeCompound 4dMDA-MB-231 (Breast)0.18[3]
Thiazole-pyrazolineThiazole derivativeMCF-7 (Breast)39.0[4]
Thiazole-pyrazolineThiazole derivativeMDA-MB-231 (Breast)35.1[4]
Indole-based pharmacophore4-fluorophenyl chalcone-containing 3bMCF-7 (Breast)12.37[5]
Potential Signaling Pathways Targeted by Quinolino ne Derivatives

Quinolino ne derivatives have been reported to exert their anticancer effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Some kinase inhibitors, a class of drugs that can be synthesized from aniline derivatives, are known to target this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates BAD BAD Akt->BAD Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis BAD->Apoptosis

Caption: PI3K/Akt Signaling Pathway.

MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK Signaling Pathway.

Apoptosis Pathway: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells.

Apoptosis_Pathway DeathSignal Death Signal DeathReceptor Death Receptor DeathSignal->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis Signaling Pathway.

Antimicrobial Activity of Sulfonamide and Schiff Base Derivatives

Derivatives of this compound, such as sulfonamides and Schiff bases, have the potential to exhibit significant antimicrobial activity. The incorporation of the fluoro and methyl groups can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved efficacy against a range of microbial pathogens.

Comparative Antimicrobial Activity of Analogous Aniline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various aniline derivatives against different bacterial strains. This data serves as a reference for the potential antimicrobial potency of compounds synthesized from this compound.

Compound ClassSpecific Derivative (Analogous)Bacterial StrainMIC (µg/mL)Reference
Trifluoro-aniline4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100[6][7]
Trifluoro-aniline2-iodo-4-trifluoromethylanilineVibrio parahaemolyticus50[6][7]
Imidazo[1,2-c]pyrimidine3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleStaphylococcus aureus (MSSA)3.12[4]
Imidazo[1,2-c]pyrimidine3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleStaphylococcus aureus (MRSA)4.61[4]
Hybrid PeptideLENART01E. coli R20.782–0.899[8]
Hybrid PeptideLENART01E. coli R30.839–0.988[8]
Hybrid PeptideLENART01E. coli R40.942–1.070[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of similar studies.

Synthesis of Quinolino ne Derivatives (General Procedure)

The synthesis of quinolinone derivatives from aniline precursors can be achieved through various established methods, such as the Conrad-Limpach or Knorr cyclo-condensation reactions. A general workflow is depicted below.

Quinolinone_Synthesis_Workflow Aniline This compound Condensation Condensation Aniline->Condensation Ketoester β-Ketoester Ketoester->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Quinolinone Fluorinated Quinolino ne Cyclization->Quinolinone Purification Purification & Characterization Quinolinone->Purification FinalProduct Pure Quinolino ne Derivative Purification->FinalProduct

References

Assessing the Metabolic Stability of 3-Fluoro-4-methylaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites. This guide provides a comparative assessment of the metabolic stability of 3-fluoro-4-methylaniline derivatives, a structural motif of increasing interest in medicinal chemistry. By strategically incorporating fluorine and methyl groups onto the aniline (B41778) scaffold, chemists aim to modulate metabolic fate. This document offers a summary of expected metabolic stability trends, detailed experimental protocols for in vitro assessment, and visualizations of key metabolic pathways and experimental workflows.

Comparative Metabolic Stability Data

The following tables present illustrative data on the metabolic stability of this compound derivatives in comparison to parent aniline structures and common reference compounds. This data is compiled from established trends in medicinal chemistry, where fluorination at a metabolically labile position is known to enhance stability.[1] The values for half-life (t½) and intrinsic clearance (CLint) are key indicators of metabolic stability, with a longer half-life and lower clearance rate signifying greater stability.[2] These assays are typically conducted using human liver microsomes (HLM), which contain the primary drug-metabolizing enzymes, including the Cytochrome P450 (CYP) superfamily.[3][4]

Table 1: Metabolic Stability of a Hypothetical Aniline-Containing Drug and its Fluorinated Derivatives in Human Liver Microsomes (HLM)

CompoundStructuret½ (min)CLint (µL/min/mg protein)Stability Classification
Parent Drug (Aniline Moiety)R-Aniline1546.2Low
This compound Derivative R-(this compound) > 60 < 11.5 High
4-Fluoroaniline DerivativeR-(4-Fluoroaniline)4515.4Moderate

Note: This data is illustrative and based on general principles of metabolic switching by fluorination. "R" represents the core drug scaffold.

Table 2: Metabolic Stability of Common Reference Compounds in HLM

CompoundPrimary Metabolizing CYPt½ (min)CLint (µL/min/mg protein)Stability Classification
VerapamilCYP3A42626.7Moderate
DiclofenacCYP2C91069.3Low
ImipramineMultiple CYPs> 60< 11.5High
MidazolamCYP3A4/55138.6Very Low

Note: These values are representative and can vary between laboratories and experimental conditions.[5][6]

Experimental Protocols

A standardized and well-documented experimental protocol is essential for generating reliable and reproducible metabolic stability data. The following is a detailed methodology for a typical in vitro microsomal stability assay.

Protocol: In Vitro Microsomal Stability Assay

1. Materials and Reagents:

  • Test compounds (e.g., this compound derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Internal standard (for analytical quantification)

  • Acetonitrile (B52724) (ice-cold, for reaction termination)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation: Prepare stock solutions of test compounds (typically 10 mM in DMSO) and dilute to a working concentration (e.g., 1 µM) in the phosphate buffer.[7]

  • Incubation Mixture: In a 96-well plate, combine the test compound, human liver microsomes (e.g., 0.5 mg/mL protein concentration), and phosphate buffer.[7]

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to allow the components to reach thermal equilibrium.[8]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[2]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the corresponding wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[5][7]

  • Protein Precipitation: After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated microsomal proteins.[1]

  • Sample Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[4]

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[1]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .[7]

Mandatory Visualizations

Metabolic Pathway of Aniline Derivatives

The primary route of metabolism for many aniline compounds involves oxidation by Cytochrome P450 enzymes. This can lead to the formation of reactive intermediates that contribute to clearance and, in some cases, toxicity.[9]

Metabolic Activation of Substituted Anilines sub_aniline Substituted Aniline (e.g., this compound) n_hydroxy N-Hydroxyarylamine (Reactive Metabolite) sub_aniline->n_hydroxy N-Hydroxylation cyp450 Cytochrome P450 (e.g., CYP1A2, CYP2E1) cyp450->n_hydroxy nitrenium Arylnitrenium Ion (Electrophilic Intermediate) n_hydroxy->nitrenium Further Oxidation/ Dehydration conjugation Phase II Conjugation (e.g., Glucuronidation, Sulfation) n_hydroxy->conjugation dna_adducts DNA Adducts (Potential for Genotoxicity) nitrenium->dna_adducts excretion Excretion conjugation->excretion

Caption: Metabolic activation pathway of substituted anilines.

Experimental Workflow for Microsomal Stability Assay

The following diagram outlines the key steps in determining the metabolic stability of a compound using an in vitro microsomal assay.

Workflow for In Vitro Microsomal Stability Assay prep 1. Preparation - Test Compound Stock - Microsome Solution - NADPH Regenerating System incubation 2. Incubation - Combine reagents in 96-well plate - Pre-incubate at 37°C prep->incubation initiation 3. Reaction Initiation - Add NADPH to start reaction incubation->initiation sampling 4. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 60 min initiation->sampling termination 5. Reaction Termination - Add ice-cold Acetonitrile with Internal Standard sampling->termination centrifugation 6. Protein Precipitation - Centrifuge to pellet proteins termination->centrifugation analysis 7. LC-MS/MS Analysis - Quantify remaining parent compound centrifugation->analysis data_processing 8. Data Processing - Calculate t½ and CLint analysis->data_processing

Caption: Experimental workflow for a microsomal stability assay.

References

Mitigating Metabolic Liabilities: A Comparative Guide to Isosteric Replacement Strategies for Aniline-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the aniline (B41778) moiety presents a conundrum. While its synthetic accessibility makes it a common building block in medicinal chemistry, its propensity for metabolic activation into reactive, toxic metabolites is a significant liability, often leading to drug candidate failure. Isosteric replacement has emerged as a key strategy to circumvent these issues by substituting the aniline ring with bioisosteres that mimic its size and shape but possess greater metabolic stability. This guide provides a comparative overview of common aniline isosteres, supported by experimental data and detailed protocols for key characterization assays.

The Rationale for Aniline Replacement

Aniline and its derivatives are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates such as nitrosoarenes and quinone imines. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially causing idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and other toxicities.[1] Replacing the aniline core with a saturated, three-dimensional scaffold can block these metabolic pathways, thereby enhancing the safety profile of a drug candidate.[1][2]

Common Isosteric Replacements for Aniline

Several saturated carbocyclic amines have been successfully employed as bioisosteres for the aniline moiety. These scaffolds aim to replicate the vector and exit trajectory of the amine substituent from the aromatic ring while introducing a more robust, sp³-rich core. Key examples include:

  • Aminobicyclo[1.1.1]pentane (aminoBCP): A rigid and compact isostere that can mimic a para-substituted aniline.[1][2]

  • Aminobicyclo[2.2.2]octane (aminoBCO): A larger bicyclic system that can also serve as a para-aniline surrogate.

  • Aminocubane (aminoCUB): A highly rigid and three-dimensional isostere.

  • Aminonorbornane (aminoNB): A bicyclic isostere that has shown promise in improving metabolic profiles.[1]

Comparative Analysis of Physicochemical and Pharmacological Properties

The primary goal of isosteric replacement of aniline is to improve the metabolic stability and safety profile of a compound while maintaining or improving its desired pharmacological activity and other key physicochemical properties. The following tables provide a comparative summary of available data for aniline-containing compounds and their saturated isosteres.

Table 1: Physicochemical Properties

CompoundBioisosterepKacLogPReference
Aniline-4.60.9[3]
1-Aminobicyclo[1.1.1]pentaneaminoBCP9.41.3[3]
N-(4-fluorophenyl)acetamide-0.5 (acid)1.3[3]
N-(bicyclo[1.1.1]pentan-1-yl)acetamideaminoBCP-1.1[3]

Table 2: Metabolic Stability

Parent Compound (Aniline-containing)Isosteric Replacement (Saturated Bioisostere)SystemHalf-life (t½, min) of ParentHalf-life (t½, min) of IsostereImprovement FactorReference
N-(p-methoxyphenyl)morpholine1-(4-morpholino)norbornaneHuman Liver Microsomes15>60>4x[4]
N-(p-tolyl)morpholine1-(4-morpholino)norbornaneHuman Liver Microsomes20>60>3x[4]

Table 3: Biological Activity

TargetAniline-Containing InhibitorIC50 (nM)Saturated IsostereIC50 (nM)Reference
γ-SecretaseBMS-708,163 (contains a fluorophenyl group)2.7Bicyclo[1.1.1]pentane analog2.8[1]

Experimental Protocols

Accurate and reproducible experimental data is crucial for the successful application of isosteric replacement strategies. Below are detailed methodologies for key assays used to characterize and compare aniline-containing compounds and their isosteres.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state, solubility, and permeability of a compound at physiological pH.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., methanol/water co-solvent) to a known concentration (typically 1-10 mM).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point. For polyprotic compounds, multiple inflection points and corresponding pKa values may be observed.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a known volume ratio (e.g., 1:1).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to a pre-warmed buffer solution containing MgCl₂.

    • Add the test compound to the microsome solution to a final concentration of, for example, 1 µM.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) can also be calculated from these data.

Visualizing Isosteric Replacement and Experimental Workflows

Isosteric_Replacement_Strategy cluster_problem Problematic Aniline Moiety cluster_solution Isosteric Replacement Solution Aniline Aniline-Containing Drug Candidate Metabolism CYP450 Metabolism Aniline->Metabolism Oxidation Isostere Saturated Isostere (e.g., aminoBCP, aminoNB) Aniline->Isostere Isosteric Replacement Toxicity Reactive Metabolites (Toxicity) Metabolism->Toxicity Improved_Stability Increased Metabolic Stability Isostere->Improved_Stability Resistant to Oxidation Reduced_Toxicity Reduced Toxicity Improved_Stability->Reduced_Toxicity

Metabolic_Stability_Workflow start Start: Test Compound + Liver Microsomes pre_incubation Pre-incubate at 37°C start->pre_incubation initiate_reaction Initiate Reaction (add NADPH) pre_incubation->initiate_reaction time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data_analysis Data Analysis: Calculate t½ and CLint analyze->data_analysis end End: Metabolic Stability Profile data_analysis->end

Conclusion

Isosteric replacement of the aniline moiety with saturated carbocyclic bioisosteres is a powerful and effective strategy in drug discovery to mitigate the risks of metabolic activation and associated toxicities. As demonstrated by the available data, this approach can lead to compounds with significantly improved metabolic stability while maintaining or even enhancing biological activity and other desirable physicochemical properties. The judicious application of this strategy, guided by robust experimental characterization using the protocols outlined in this guide, can significantly increase the probability of success in developing safer and more effective medicines.

References

Safety Operating Guide

Safe Disposal of 3-Fluoro-4-methylaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Fluoro-4-methylaniline, a compound requiring careful management due to its hazardous properties.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and eye irritation and may lead to respiratory irritation.[2] Due to these hazards, strict adherence to safety protocols during handling and disposal is essential.

PropertyValue
CAS Number 452-77-7
Molecular Formula C₇H₈FN
Molecular Weight 125.14 g/mol
Appearance Light yellow to brown powder, lump, or clear liquid
Hazard Statements H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled)
Precautionary Statements P261, P270, P271, P280, P301+P310, P302+P352, P304+P340, P361+P364, P403+P233, P501

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound, including contaminated materials, involves treating it as hazardous waste.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Body Protection: A lab coat or protective suit.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.

2. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, disposable gloves) in a dedicated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, strong oxidizing agents, and sources of ignition.[4]

3. Disposal Method:

  • Professional Waste Disposal Service: The primary and recommended method of disposal is to engage a licensed professional waste disposal company.[2][3] This ensures that the waste is managed in compliance with all relevant regulations.

  • Chemical Incineration: An alternative is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[2][3] This should only be performed by trained personnel in a facility designed for such operations.

  • Environmental Precaution: Under no circumstances should this chemical be allowed to enter drains or the environment.[2][4]

4. Decontamination:

  • Thoroughly decontaminate any reusable equipment that has come into contact with this compound using appropriate cleaning agents.

  • Wash hands thoroughly with soap and water after handling the chemical and before breaks or at the end of the workday.[3]

Accidental Spill Response

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[4]

  • Wearing appropriate PPE, sweep up the spilled solid material, taking care to avoid generating dust.[2]

  • Collect the spilled material in a suitable, closed container for disposal following the procedures outlined above.[2]

G start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE - Chemical-resistant gloves - Safety goggles/face shield - Protective clothing - Respirator (if needed) start->ppe collect_waste Step 2: Collect Waste - Use a dedicated, sealed container - Label container clearly ppe->collect_waste storage Step 3: Temporary Storage - Cool, dry, well-ventilated area - Away from incompatible materials collect_waste->storage disposal_decision Step 4: Select Disposal Method storage->disposal_decision prof_disposal Option A: Licensed Professional Waste Disposal Service disposal_decision->prof_disposal Recommended incineration Option B: Chemical Incineration - Equipped with afterburner and scrubber - Performed by trained personnel disposal_decision->incineration Alternative documentation Step 5: Document Disposal - Maintain records as per ainstitutional and regulatory policies prof_disposal->documentation incineration->documentation end End: Disposal Complete documentation->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Fluoro-4-methylaniline

This guide provides critical safety, operational, and disposal information for the handling of this compound (CAS No. 452-77-7) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for mitigating potential risks in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is a combustible liquid that can cause skin and serious eye irritation.[1][2][3] This substance is toxic if swallowed, in contact with skin, or if inhaled.[2][4]

GHS Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2][4]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[3][5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 452-77-7
Molecular Formula C₇H₈FN[6]
Molecular Weight 125.15 g/mol [6]
Appearance Light yellow to brown powder or lump; clear pale yellow to brownish liquid after melting.[6][7]
Melting Point 30-32 °C (lit.)[7]
Boiling Point 93 °C at 12 mmHg[6]
Density 1.093 g/mL at 25 °C (lit.)[7]
Flash Point 104.4 °C (219.9 °F) - closed cup[5]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure. The following table outlines the required PPE for handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors and dust.[8]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection.[1][8]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[1][9]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][9]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[9]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient. A respirator with an ammonia (B1221849) and organic ammonia derivatives filter is recommended.[1][8]

Operational and Disposal Plans

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weighing prep_setup->handle_weigh Proceed to handling handle_transfer Transferring handle_weigh->handle_transfer handle_reaction Running Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon After experiment completion cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste dispose_store Store Waste in Designated Area cleanup_waste->dispose_store dispose_remove Arrange for Professional Disposal dispose_store->dispose_remove

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Procedures
  • Preparation :

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a safety shower and eyewash station are readily accessible.[1][8]

    • Don all required PPE as specified in the table above before entering the handling area.[1]

  • Handling :

    • All handling of this compound should be conducted in a certified chemical fume hood.[8]

    • Weighing : Use a balance inside the fume hood or a ventilated balance enclosure.

    • Transferring : Use appropriate tools (e.g., spatula, pipette) to transfer the chemical, avoiding the creation of dust or splashes.

    • Reactions : Set up glassware securely within the fume hood. Add reagents slowly to control the reaction rate and prevent splashing.

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]

    • Keep away from heat, sparks, and open flames.[1]

    • Incompatible materials to avoid include acids, strong oxidizing agents, strong bases, acid anhydrides, acid chlorides, and chloroformates.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste :

    • Collect all waste containing this compound in a designated, labeled, and sealed container for hazardous chemical waste.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials :

    • Dispose of contaminated labware (e.g., pipette tips, gloves, paper towels) in a designated solid hazardous waste container.[9]

  • General Guidelines :

    • All waste containers must be clearly labeled with the full chemical name and associated hazards.[9]

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9]

    • Dispose of all waste through an approved waste disposal plant.[1][4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[8] Do not let the chemical enter the environment.[1]

Hierarchy of Controls

The following diagram illustrates the logical relationship of hazard controls for working with this compound, from most to least effective.

cluster_controls Hierarchy of Controls elimination Elimination/Substitution engineering Engineering Controls (e.g., Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) administrative->ppe

Caption: Hierarchy of Controls for Hazard Mitigation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.